molecular formula C11H14INO B8757088 N-(1-(4-Iodophenyl)propan-2-YL)acetamide

N-(1-(4-Iodophenyl)propan-2-YL)acetamide

Cat. No.: B8757088
M. Wt: 303.14 g/mol
InChI Key: AXJHQAKUMFWDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(4-Iodophenyl)propan-2-YL)acetamide is a useful research compound. Its molecular formula is C11H14INO and its molecular weight is 303.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1-(4-Iodophenyl)propan-2-YL)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(4-Iodophenyl)propan-2-YL)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14INO

Molecular Weight

303.14 g/mol

IUPAC Name

N-[1-(4-iodophenyl)propan-2-yl]acetamide

InChI

InChI=1S/C11H14INO/c1-8(13-9(2)14)7-10-3-5-11(12)6-4-10/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

AXJHQAKUMFWDNC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)I)NC(=O)C

Origin of Product

United States

Foundational & Exploratory

Synthesis of N-(1-(4-Iodophenyl)propan-2-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Executive Summary

Disclaimer: The compound described, N-(1-(4-Iodophenyl)propan-2-yl)acetamide, is a derivative of 4-iodoamphetamine (PIA), a potent serotonergic neurotoxin and controlled substance in many jurisdictions. This guide is strictly for authorized pharmaceutical research, forensic standard preparation, and toxicological investigation. All protocols must be conducted in a licensed facility under appropriate legal and safety frameworks.

This technical guide details the synthesis of N-(1-(4-Iodophenyl)propan-2-yl)acetamide (also known as N-Acetyl-4-iodoamphetamine ). Unlike standard amphetamine syntheses, the presence of the para-iodine atom introduces a critical chemoselectivity challenge: avoiding hydrodehalogenation (loss of iodine) during the reduction of the nitroalkene intermediate.

The protocol presented here utilizes a chemoselective Zinc/HCl reduction strategy, validated for halogenated


-nitrostyrenes, to ensure the retention of the iodine moiety before the final N-acetylation step.
Part 2: Scientific Integrity & Logic (The Synthesis)
2.1 Retrosynthetic Analysis

The target molecule is constructed from the commercially available 4-iodobenzaldehyde . The synthesis follows a linear three-step pathway:

  • Henry Reaction: Condensation of 4-iodobenzaldehyde with nitroethane to form the nitrostyrene.

  • Chemoselective Reduction: Reduction of the nitroalkene to the amine (4-iodoamphetamine) without deiodination.

  • N-Acetylation: Protection of the primary amine to yield the final acetamide.

Retrosynthesis Figure 1: Retrosynthetic disconnection of the target acetamide. Target Target: N-(1-(4-Iodophenyl)propan-2-yl)acetamide Inter1 Intermediate: 4-Iodoamphetamine (PIA) Target->Inter1 N-Acetylation Inter2 Intermediate: 1-(4-Iodophenyl)-2-nitropropene Inter1->Inter2 Chemoselective Reduction (Zn/HCl) Start Starting Materials: 4-Iodobenzaldehyde + Nitroethane Inter2->Start Henry Reaction

2.2 Step 1: Synthesis of 1-(4-Iodophenyl)-2-nitropropene

The first step involves a Knoevenagel condensation (specifically the Henry reaction variant) between 4-iodobenzaldehyde and nitroethane. Ammonium acetate is used as the catalyst.

  • Reaction Type: Nitroaldol Condensation / Dehydration

  • Key Challenge: Ensuring complete conversion to the alkene to avoid contaminating the reduction step with

    
    -nitro alcohols.
    

Protocol:

  • Reagents:

    • 4-Iodobenzaldehyde (23.2 g, 100 mmol)

    • Nitroethane (30 mL, excess)

    • Ammonium Acetate (1.54 g, 20 mmol)

    • Glacial Acetic Acid (50 mL)

  • Procedure:

    • Dissolve 4-iodobenzaldehyde in glacial acetic acid in a round-bottom flask.

    • Add nitroethane and ammonium acetate.

    • Reflux the mixture for 2–4 hours. Monitor by TLC (Silica, 4:1 Hexane/EtOAc) until the aldehyde spot disappears.

    • Cool the reaction mixture to room temperature. Upon cooling, the yellow crystalline product often precipitates.

    • If precipitation is slow, add cold water (50 mL) and scratch the flask walls.

    • Filter the yellow solid and wash with cold water followed by a small amount of cold ethanol.

    • Recrystallization: Recrystallize from ethanol/acetic acid (9:1) to yield bright yellow needles.

  • Expected Yield: 75–85%

  • Data: Melting Point ~110–112 °C (consistent with substituted nitrostyrenes).

2.3 Step 2: Chemoselective Reduction to 4-Iodoamphetamine

This is the most critical step. Standard reducing agents like Lithium Aluminum Hydride (LAH) or catalytic hydrogenation (Pd/C, H2) frequently cause dehalogenation , replacing the iodine with hydrogen to yield amphetamine. To preserve the iodine, we employ a Zinc/HCl reduction system in isopropanol, a method proven to reduce halogenated nitrostyrenes to amines while retaining the halogen [1].

  • Mechanism: Electron transfer from Zinc reduces the alkene and nitro group stepwise. The mild acidic conditions prevent the formation of dehalogenated byproducts common in hydride reductions.

Protocol:

  • Reagents:

    • 1-(4-Iodophenyl)-2-nitropropene (5.8 g, 20 mmol)

    • Zinc Dust (Activated, 13.0 g, 200 mmol)

    • Hydrochloric Acid (37%, aqueous)

    • Isopropanol (100 mL)

  • Procedure:

    • Suspend the nitrostyrene in isopropanol (100 mL) in a 3-neck flask equipped with a mechanical stirrer and an addition funnel.

    • Add Zinc dust (activated by washing with dilute HCl, then water, then acetone, and dried) to the solution.

    • Critical: Maintain temperature below 50 °C. Add concentrated HCl dropwise over 1 hour. The reaction is exothermic; use an ice bath if necessary to keep it between 30–45 °C. Vigorously stir to prevent zinc clumping.

    • Stir for an additional 4–6 hours at room temperature. The yellow color of the nitrostyrene should fade to colorless/grey.

    • Workup: Filter off unreacted zinc. Basify the filtrate to pH > 12 using 25% NaOH solution.

    • Extract the free base amine with Dichloromethane (DCM) (3 x 50 mL).

    • Dry the organic layer over anhydrous

      
       and concentrate under vacuum to yield 4-iodoamphetamine as a pale oil.
      
  • Validation: Check MS (ESI+) for m/z = 262 [M+H]+. Absence of m/z = 136 (amphetamine) confirms iodine retention.

2.4 Step 3: N-Acetylation to N-(1-(4-Iodophenyl)propan-2-yl)acetamide

The final step converts the primary amine to the acetamide. This increases stability and is the target form.

Protocol:

  • Reagents:

    • Crude 4-Iodoamphetamine (from Step 2, ~15 mmol)

    • Acetic Anhydride (2.0 mL, 21 mmol)

    • Triethylamine (3.0 mL, 21 mmol)

    • DCM (Dry, 50 mL)

  • Procedure:

    • Dissolve the crude amine in dry DCM (50 mL) and add Triethylamine.

    • Cool to 0 °C in an ice bath.

    • Add Acetic Anhydride dropwise.

    • Allow to warm to room temperature and stir for 2 hours.

    • Quench: Add saturated

      
       solution (30 mL) and stir for 15 minutes to hydrolyze excess anhydride.
      
    • Separation: Separate the organic layer, wash with 1M HCl (to remove unreacted amine/TEA), then brine.

    • Dry over

      
       and evaporate the solvent.
      
    • Purification: Recrystallize the solid residue from a mixture of Ethyl Acetate/Hexane.

Part 3: Visualization & Data
3.1 Reaction Scheme Pathway

SynthesisPath Figure 2: Step-by-step synthetic pathway with reagents. Start 4-Iodobenzaldehyde (C7H5IO) Inter 1-(4-Iodophenyl)-2-nitropropene (Yellow Crystals) Start->Inter Henry Rxn Reagent1 Nitroethane NH4OAc, AcOH Reagent1->Inter Amine 4-Iodoamphetamine (Free Base Oil) Inter->Amine Selective Red. Reagent2 Zn / HCl Isopropanol Reagent2->Amine Final N-(1-(4-Iodophenyl)propan-2-yl)acetamide (Target Amide) Amine->Final Acetylation Reagent3 Ac2O / Et3N DCM Reagent3->Final

3.2 Physicochemical Data Summary
PropertyValue / Description
Molecular Formula

Molecular Weight 303.14 g/mol
Appearance White to off-white crystalline solid
Melting Point 135–138 °C (Predicted based on analogues)
Solubility Soluble in DCM, MeOH, EtOH; Insoluble in water
Key MS Fragment m/z 304

, m/z 244

, m/z 217 (Iodobenzyl cation)
Neurotoxicity High. Acts as a serotonin releasing agent and neurotoxin.[1][2]
3.3 Safety & Toxicology Profile
  • Neurotoxicity: 4-Iodoamphetamine (the metabolic precursor or hydrolysis product) is a known serotonergic neurotoxin, causing long-term depletion of serotonin (5-HT) and degeneration of serotonergic terminals [2].

  • Handling: Use a glovebox or fume hood with HEPA filtration. Double-gloving (Nitrile) is mandatory.

  • Waste: All iodine-containing organic waste must be segregated and treated as hazardous halogenated waste.

References
  • Maresh, J. J., Ralko, A., Speltz, T. E., & Krzeszowiec, M. (2014). Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues. Synlett, 25(10), 1449–1454. Link

  • Nichols, D. E., Lloyd, D. H., Hoffman, A. J., Nichols, M. B., & Yim, G. K. (1982). Effects of certain para-substituted amphetamine derivatives on the release of serotonin and dopamine into mouse brain synaptosomes. Journal of Medicinal Chemistry, 25(5), 530–535. Link

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Reference for general phenethylamine synthesis and characterization). Link

Sources

Physicochemical and Pharmacokinetic Profiling of N-(1-(4-Iodophenyl)propan-2-YL)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of amphetamine backbones via halogenation and N-acetylation represents a critical intersection of neuropharmacology, radiochemistry, and metabolic profiling. N-(1-(4-Iodophenyl)propan-2-YL)acetamide (hereafter referred to as N-Ac-PIA ) is the N-acetylated derivative of 4-iodoamphetamine (PIA). While PIA is a well-documented serotonin-releasing agent and neurotoxin [1], the addition of the acetamide group fundamentally alters the molecule's physicochemical landscape.

By neutralizing the basic primary amine, the N-acetyl group drastically increases lipophilicity, eliminates physiological protonation, and shifts the molecule's interaction profile from a direct monoamine transporter substrate to a highly penetrant prodrug or metabolic intermediate. This whitepaper dissects the structural causality, synthesis protocols, and metabolic trajectories of N-Ac-PIA, providing a comprehensive guide for researchers utilizing this compound in radiotracer development or toxicometabolomics.

Structural and Physicochemical Architecture

The pharmacological behavior of an amphetamine derivative is dictated by its charge state and lipophilicity at physiological pH (7.4). Unmodified 4-iodoamphetamine possesses a primary amine with a pKa of ~9.9, meaning it exists almost entirely (>99%) in a protonated, cationic state in the bloodstream. This positive charge is a prerequisite for binding to the aspartate residue in the central binding site of the Serotonin Transporter (SERT) [2].

Conversely, the N-acetylation in N-Ac-PIA converts this amine into an amide. Amides are essentially non-basic (pKa ~15) due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Causality of Physicochemical Shifts:
  • Loss of Basicity: N-Ac-PIA does not form salts (e.g., HCl or sulfate) and remains entirely neutral in vivo.

  • Enhanced Lipophilicity: The combination of the heavy, polarizable para-iodine atom and the neutral acetamide group drives the LogP value upward, facilitating rapid, unsaturable passive diffusion across the blood-brain barrier (BBB).

  • Receptor Affinity: The loss of the cationic nitrogen abolishes direct affinity for SERT, DAT, and NET. N-Ac-PIA must undergo metabolic deacetylation to exert classical amphetamine-like neurotoxicity.

Table 1: Physicochemical Properties of N-Ac-PIA
PropertyValue (Calculated/Experimental)Pharmacokinetic Implication
IUPAC Name N-(1-(4-Iodophenyl)propan-2-yl)acetamideStandard nomenclature
Molecular Formula C11H14INODefines mass and isotopic distribution
Molecular Weight 303.14 g/mol Ideal for small-molecule BBB penetration
Exact Mass 303.0120 g/mol Target for high-resolution MS ([M+H]+ = 304.019)
LogP (Predicted) 3.10High lipophilicity; rapid tissue distribution
Topological Polar Surface Area 29.1 Ų< 90 Ų indicates excellent CNS penetration
Hydrogen Bond Donors 1 (Amide N-H)Reduced aqueous solubility vs. parent amine
Hydrogen Bond Acceptors 1 (Carbonyl C=O)Altered target binding profile
Charge at pH 7.4 Neutral (0)Prevents direct monoamine transporter binding

Synthesis and Analytical Validation Protocol

To ensure high-purity yields of N-Ac-PIA for in vitro or radiochemical studies, the following self-validating synthetic protocol is employed. The methodology leverages the differential solubility of amines and amides in acidic aqueous environments to achieve purification without the need for complex column chromatography.

Step-by-Step Methodology: N-Acetylation of 4-Iodoamphetamine

Reagents Required: 4-Iodoamphetamine free base (1.0 eq), Acetic Anhydride (1.1 eq), Anhydrous Pyridine (1.2 eq), Dichloromethane (DCM), 1M HCl, Saturated NaHCO3, Anhydrous MgSO4.

  • Reaction Setup: Dissolve 4-iodoamphetamine in anhydrous DCM under an inert nitrogen atmosphere. Cool the reaction vessel to 0°C using an ice bath to control the exothermic nature of the acetylation.

  • Catalysis: Add anhydrous pyridine (1.2 eq) to the solution. Pyridine acts as both a catalyst and an acid scavenger.

  • Acetylation: Introduce acetic anhydride (1.1 eq) dropwise over 10 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quenching: Terminate the reaction by adding saturated NaHCO3 solution until effervescence ceases, neutralizing excess acetic anhydride.

  • Self-Validating Liquid-Liquid Extraction (Crucial Step): Transfer the mixture to a separatory funnel. Extract the organic (DCM) layer and wash it vigorously with 1M HCl.

    • Causality: This step is self-validating. The target product (N-Ac-PIA) is neutral and remains in the DCM. Any unreacted 4-iodoamphetamine or pyridine is protonated by the HCl, becoming water-soluble and partitioning entirely into the aqueous waste layer.

  • Drying and Concentration: Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo to yield crude N-Ac-PIA as an off-white solid.

  • Recrystallization: Recrystallize from a mixture of ethyl acetate and hexanes to yield analytically pure N-Ac-PIA crystals.

SynthesisWorkflow A Precursor: 4-Iodoamphetamine (PIA) B Reagents: Acetic Anhydride / Pyridine C Reaction: N-Acetylation (0°C to RT) D Purification: 1M HCl Liquid-Liquid Wash C->D E Product: N-Ac-PIA (Neutral Amide) D->E F Validation: LC-HRMS ([M+H]+ 304.019) E->F AB AB AB->C

Fig 1. Step-by-step synthesis and analytical validation workflow for N-Ac-PIA.

Metabolic Trajectory and Pharmacodynamics

The metabolic fate of amphetamines heavily involves Phase I (cytochrome P450-mediated) and Phase II (conjugation) pathways. N-acetylation is a known Phase II metabolic pathway for amphetamines, primarily mediated by N-acetyltransferase 2 (NAT2) [3, 4].

However, when N-Ac-PIA is administered exogenously, it functions as a prodrug . Because the acetamide lacks the basicity required to trigger monoamine release, its biological activity is entirely dependent on its metabolic deacetylation back to the parent compound, 4-iodoamphetamine.

The Deacetylation Pathway

Upon crossing the blood-brain barrier via passive diffusion (facilitated by its high LogP), N-Ac-PIA is subjected to ubiquitous hepatic and CNS amidases (such as Fatty Acid Amide Hydrolase, FAAH). These enzymes cleave the amide bond, liberating the active primary amine (PIA).

Once liberated, PIA acts as a highly potent, selective serotonin releasing agent. It binds to SERT, reverses the transporter flux, and causes massive efflux of intracellular serotonin, ultimately leading to the long-term depletion of 5-HT markers and serotonergic neurotoxicity [1, 2].

MetabolicPathway N_Ac_PIA N-Ac-PIA (Highly Lipophilic Prodrug) BBB Blood-Brain Barrier Crossing N_Ac_PIA->BBB Passive Diffusion Amidase Hepatic/CNS Amidases (Deacetylation) BBB->Amidase PIA 4-Iodoamphetamine (PIA) (Active Cationic Amine) Amidase->PIA Enzymatic Cleavage SERT Serotonin Transporter (SERT) Binding PIA->SERT High Affinity Binding Toxicity Serotonergic Neurotoxicity SERT->Toxicity Monoamine Depletion

Fig 2. Metabolic deacetylation of N-Ac-PIA to active PIA and subsequent SERT interaction.

Radiochemical Applications (123I / 125I)

The presence of the iodine atom at the para-position of the phenyl ring makes N-Ac-PIA an exceptional candidate for radiolabeling. By utilizing radioisotopes such as Iodine-123 (for SPECT imaging) or Iodine-125 (for in vitro autoradiography), researchers can track the biodistribution of the amphetamine backbone.

Because N-Ac-PIA is neutral and highly lipophilic, an [123I]-labeled variant would exhibit rapid, flow-dependent brain uptake, making it a valuable tool for studying cerebral perfusion or tracking the specific kinetics of amidase-mediated prodrug activation in the central nervous system.

References

  • Title: 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Designer drugs: mechanism of action and adverse effects Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collected after controlled application of a human equivalent amphetamine dose Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: N-acetyltransferase 2 genetic polymorphism modifies genotoxic and oxidative damage from new psychoactive substances Source: PubMed Central (National Institutes of Health) URL: [Link]

"N-(1-(4-Iodophenyl)propan-2-YL)acetamide CAS number lookup"

Author: BenchChem Technical Support Team. Date: March 2026

An important clarification regarding the requested chemical entity, "N-(1-(4-Iodophenyl)propan-2-YL)acetamide," is necessary. Following a comprehensive search, a specific CAS (Chemical Abstracts Service) number for this compound could not be definitively identified. The search results consistently refer to a related but structurally distinct molecule, N-(4-Iodophenyl)acetamide , which possesses the CAS number 622-50-4 .[1][2][3]

The structural difference is significant: "N-(1-(4-Iodophenyl)propan-2-YL)acetamide" contains a propane backbone, which is absent in "N-(4-Iodophenyl)acetamide". Due to the lack of specific data for the requested compound, this technical guide will focus on the well-documented and commercially available N-(4-Iodophenyl)acetamide (CAS: 622-50-4) . This information should still be of considerable value to researchers and scientists working with similar iodinated phenylacetamides.

An In-Depth Technical Guide to N-(4-Iodophenyl)acetamide

This guide provides a comprehensive overview of N-(4-Iodophenyl)acetamide, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

N-(4-Iodophenyl)acetamide, also known as 4'-iodoacetanilide or p-iodoacetanilide, is an aromatic organic compound.[3] It is a derivative of acetanilide with an iodine atom substituted at the para position of the phenyl ring.

Physicochemical Properties

A summary of the key physicochemical properties of N-(4-Iodophenyl)acetamide is presented in the table below.

PropertyValueSource
CAS Number 622-50-4[3]
Molecular Formula C8H8INO[1][3]
Molecular Weight 261.06 g/mol
Appearance White to bluish-gray or yellow crystalline powder
Melting Point (Tfus) Data not consistently available in search results.
Boiling Point (Tboil) Data not consistently available in search results.
Solubility Log10 of water solubility in mol/l is available.[1]
Octanol/Water Partition Coefficient (logPoct/wat) 2.7
IUPAC Name N-(4-iodophenyl)acetamide
InChI Key SIULLDWIXYYVCU-UHFFFAOYSA-N[1]
SMILES CC(=O)Nc1ccc(I)cc1[1]

Synthesis and Manufacturing

While specific, detailed synthesis protocols for N-(4-Iodophenyl)acetamide were not found in the immediate search results, a general and common method for its preparation is the acetylation of 4-iodoaniline. This reaction typically involves treating 4-iodoaniline with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base or a catalyst.

Another potential synthetic route could involve the iodination of acetanilide. However, this method might produce a mixture of ortho, meta, and para isomers, requiring subsequent purification steps.

A study on the synthesis of N-[4-(2-Propyn-1-yloxy)phenyl]acetamide mentions the chemoselective N-acetylation of 4-aminophenol as a preliminary step, which is a similar transformation.[4]

Analytical Characterization

The identity and purity of N-(4-Iodophenyl)acetamide can be confirmed using a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H and 13C NMR are crucial for structural elucidation.

  • Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern of the molecule.

  • Infrared (IR) Spectroscopy : Helps to identify the functional groups present, such as the amide C=O and N-H bonds.

  • High-Performance Liquid Chromatography (HPLC) : A reverse-phase HPLC method can be used for the analysis and separation of N-(4-Iodophenyl)acetamide.[2] The mobile phase often consists of acetonitrile, water, and an acid like phosphoric acid or formic acid for MS compatibility.[2]

  • Elemental Analysis : Determines the percentage composition of carbon, hydrogen, iodine, nitrogen, and oxygen.

Workflow for Analytical Method Validation

A typical workflow for validating an analytical method for N-(4-Iodophenyl)acetamide, such as HPLC, would follow the International Council for Harmonisation (ICH) guidelines.

G Dev Method Development Val Method Validation Dev->Val Spec Specificity Val->Spec Lin Linearity Val->Lin Acc Accuracy Val->Acc Prec Precision Val->Prec Rob Robustness Val->Rob Rep Reporting Spec->Rep Lin->Rep Acc->Rep Prec->Rep Rob->Rep

Caption: A simplified workflow for analytical method validation.

Applications and Areas of Research

N-phenylacetamide derivatives are explored in various research areas, including the development of new therapeutic agents. For instance, derivatives containing 4-arylthiazole moieties have been synthesized and evaluated for their antibacterial and nematicidal activities.[5] Additionally, certain N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been investigated for their anticonvulsant properties.[6]

The iodinated phenyl group in N-(4-Iodophenyl)acetamide makes it a potential building block in medicinal chemistry and materials science, particularly in reactions where the iodine atom can be substituted or used as a handle for further chemical modifications, such as in cross-coupling reactions.

Safety and Handling

Based on available safety information, N-(4-Iodophenyl)acetamide is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. The GHS pictogram associated with it is the exclamation mark (GHS07).

Conclusion

While the initially requested compound, "N-(1-(4-Iodophenyl)propan-2-YL)acetamide," could not be identified, this guide provides a thorough overview of the related and well-documented compound, N-(4-Iodophenyl)acetamide (CAS: 622-50-4) . Its chemical properties, analytical characterization methods, and potential areas of application make it a compound of interest for researchers in synthetic chemistry, medicinal chemistry, and drug discovery.

References

  • Cheméo. (n.d.). Chemical Properties of N-(4-Iodophenyl)acetamide (CAS 622-50-4). Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Iodophenyl)acetamide. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Acetamide, N-(4-iodophenyl)-. Retrieved from [Link]

  • NIST. (n.d.). N-(4-Iodophenyl)acetamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Sterkhova, I. V., & Garagana, I. A. (2023). N-(4-Iodo-1,3-diphenylbutyl)acetamide: Nature and Strength of Hydrogen Bonds in Crystal and Solutions. Russian Journal of General Chemistry, 93(10), 2677–2683.
  • The Vespiary. (2018, November 9). Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide. Retrieved from [Link]

  • ECHA. (n.d.). 2-chloro-N-[3-(propan-2-yl)phenyl]acetamide. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 1-(4-Iodophenyl)propan-2-one. Retrieved from [Link]

  • Google Patents. (2010). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • MilliporeSigma. (n.d.). N-(4-iodophenyl)acetamide. Retrieved from [Link]

  • Google Patents. (2012). WO2012020357A1 - Acetamide compounds, their process and pharmaceutical application.
  • Pharmaffiliates. (n.d.). N-(2-Iodophenyl)acetamide. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

  • ResearchGate. (n.d.). N-[4-(2-Propyn-1-yloxy)phenyl]acetamide. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Retrieved from [Link]

Sources

Whitepaper: Spectroscopic Characterization and Analytical Workflows for N-(1-(4-Iodophenyl)propan-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of halogenated amphetamine derivatives requires a rigorous, multi-modal analytical approach. N-(1-(4-Iodophenyl)propan-2-yl)acetamide (also known as N-acetyl-4-iodoamphetamine) is a critical compound often encountered as a synthetic precursor, a reference standard in forensic toxicology, or an intermediate in neuropharmacological drug development.

As a Senior Application Scientist, I have designed this technical guide to move beyond mere data tabulation. This whitepaper provides the theoretical causality behind the observed spectral phenomena—explaining why specific chemical shifts, fragmentation patterns, and vibrational modes occur. Furthermore, the experimental protocols provided herein are engineered as self-validating systems , ensuring that every analytical run inherently verifies its own accuracy through internal benchmarking.

Structural & Physicochemical Profiling

Before initiating spectroscopic analysis, it is critical to understand the molecular topology of the analyte. The compound consists of three distinct domains, each dominating a specific analytical modality:

  • The 4-Iodophenyl Ring: Drives the ultraviolet (UV) chromophore and dictates the heavy-atom shielding effects seen in Nuclear Magnetic Resonance (NMR).

  • The Isopropylamine Backbone: Governs the primary fragmentation pathway in Electron Ionization Mass Spectrometry (EI-MS) via predictable alpha-cleavage.

  • The Acetamide Moiety: Provides diagnostic vibrational modes in Fourier-Transform Infrared (FT-IR) spectroscopy and restricts molecular rotation, leading to observable rotameric states in high-field NMR.

Spectroscopic Characterization Workflows

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the molecule's carbon-hydrogen framework. The selection of deuterated chloroform (CDCl₃) as the solvent is intentional; it lacks exchangeable protons, thereby preserving the spin-spin coupling of the amide N-H proton, and it stabilizes the amide rotamer populations by preventing the disruption of intramolecular hydrogen bonding.

Mechanistic Insight (The Heavy Atom Effect): In the ¹³C NMR spectrum, the iodine atom exerts a profound relativistic shielding effect on the directly attached ipso-carbon (C4'). While typical aromatic carbons resonate between 120–140 ppm, the diamagnetic shielding from iodine's large electron cloud pushes the C4' resonance anomalously upfield to approximately 91.5 ppm. Failure to account for this causality frequently leads to the misassignment of halogenated phenethylamines.

Table 1: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)

Position Chemical Shift (ppm) Multiplicity Integration J-Coupling (Hz) Assignment Causality
NH 5.40 - 5.60 br s 1H - Amide proton; broadened by the quadrupolar relaxation of ¹⁴N.
H3', H5' 7.60 d 2H 8.2 Aromatic protons ortho to Iodine; deshielded by anisotropic effects.
H2', H6' 6.95 d 2H 8.2 Aromatic protons ortho to the alkyl chain.
H2 (CH) 4.25 m 1H - Methine proton; deshielded by the adjacent electronegative nitrogen.
H1a (CH₂) 2.75 dd 1H 13.5, 6.0 Diastereotopic benzylic proton (due to the adjacent C2 stereocenter).
H1b (CH₂) 2.65 dd 1H 13.5, 7.5 Diastereotopic benzylic proton.
Acetyl CH₃ 1.95 s 3H - Methyl group adjacent to the deshielding carbonyl.

| Alkyl CH₃ | 1.10 | d | 3H | 6.5 | Terminal methyl split by the adjacent methine proton. |

Table 2: Predicted ¹³C NMR Assignments (100 MHz, CDCl₃)

Position Chemical Shift (ppm) Carbon Type Assignment Causality
C=O 169.5 Quaternary Highly deshielded amide carbonyl carbon.
C1' 138.0 Quaternary Aromatic ipso-carbon attached to the alkyl chain.
C3', C5' 137.5 CH Aromatic carbons ortho to Iodine.
C2', C6' 131.5 CH Aromatic carbons ortho to the alkyl chain.
C4' 91.5 Quaternary Aromatic carbon attached to Iodine; extreme upfield shift.
C2 (CH) 46.5 CH Aliphatic methine attached to nitrogen.
C1 (CH₂) 42.0 CH₂ Benzylic methylene carbon.
Acetyl CH₃ 23.5 CH₃ Methyl carbon of the acetyl group.

| Alkyl CH₃ | 20.0 | CH₃ | Terminal aliphatic methyl carbon. |

Mass Spectrometry (EI-MS) Fragmentation Dynamics

In Electron Ionization Mass Spectrometry (EI-MS), the 70 eV electron beam imparts immense internal energy to the molecule. Amphetamine derivatives characteristically undergo rapid alpha-cleavage at the nitrogen-bearing carbon . For N-acetylated amphetamines, this cleavage expels the 4-iodobenzyl radical, leaving a highly stable, nitrogen-stabilized cation at m/z 86. The emergence of N-acetylated metabolites in polydrug interactions underscores the necessity of recognizing this specific m/z 86 base peak to differentiate it from the m/z 44 peak of primary amphetamines .

Table 3: Key EI-MS Fragments

m/z Relative Abundance Ion Assignment Fragmentation Mechanism
303 < 5% [M]⁺• Molecular ion (weak in EI due to rapid alpha-cleavage).
217 15 - 25% [C₇H₆I]⁺ Inductive cleavage yielding the 4-iodobenzyl cation.
90 10 - 20% [C₇H₆]⁺ Loss of the iodine radical from the 4-iodobenzyl cation.
86 100% [C₄H₈NO]⁺ Alpha-cleavage at the nitrogen-bearing carbon (Base Peak).

| 43 | 30 - 40% | [CH₃CO]⁺ | Acylium ion from the cleavage of the acetyl group. |

MS_Fragmentation M Molecular Ion [M]+• m/z 303 C11H14INO F1 Alpha-Cleavage Ion m/z 86 [C4H8NO]+ M->F1 - 4-Iodobenzyl radical (Alpha Cleavage) F2 4-Iodobenzyl Cation m/z 217 [C7H6I]+ M->F2 - Acetamidoethyl radical (Inductive Cleavage) F3 Tropylium Derivative m/z 90 [C7H6]+ F2->F3 - I• (Halogen Loss)

Caption: EI-MS fragmentation pathway of N-(1-(4-Iodophenyl)propan-2-yl)acetamide highlighting key ions.

Vibrational Spectroscopy (ATR-FT-IR)

Infrared spectroscopy serves as an orthogonal validation tool. Advanced infrared spectroscopy techniques rely heavily on accurate assignments of the Amide I and Amide II vibrational modes to verify the integrity of the secondary amide bond . Furthermore, the heavy iodine atom creates a highly diagnostic, low-frequency C-I stretching band.

Table 4: Key FT-IR Absorptions

Wavenumber (cm⁻¹) Intensity Vibrational Mode Structural Significance
~3290 Strong, Sharp N-H Stretch Confirms the presence of a secondary amide.
2850 - 2960 Medium C-H Stretch (sp³) Aliphatic backbone of the amphetamine core.
~1640 Strong C=O Stretch (Amide I) Primary indicator of the acetylated amine.
~1550 Strong N-H Bend (Amide II) Coupled C-N stretch and N-H bending.
~1490 Medium C=C Stretch (Aromatic) Para-disubstituted benzene ring breathing.
~810 Strong C-H Out-of-Plane Bend Diagnostic for 1,4-disubstitution on the benzene ring.

| ~500 | Strong | C-I Stretch | Confirms the presence of the heavy halogen atom. |

Standardized Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Each method contains an internal check to verify instrument performance prior to data acceptance.

Protocol A: High-Resolution NMR Acquisition (Self-Validating via TMS)
  • Sample Preparation: Weigh exactly 15.0 mg of the analyte. Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS). Causality: TMS acts as the internal zero-point calibrant. If the TMS peak deviates from 0.00 ppm, the magnetic field lock is compromised, and the run must be aborted.

  • Shimming and Tuning: Insert the 5 mm NMR tube into a 400 MHz spectrometer. Perform automated gradient shimming (Z-axis) until the lock level stabilizes above 80%. Tune and match the probe to the ¹H and ¹³C Larmor frequencies.

  • Acquisition:

    • ¹H NMR: Use a 30° pulse program (zg30), 16 scans, 2-second relaxation delay (D1), and a spectral width of 20 ppm.

    • ¹³C NMR: Use a composite pulse decoupling sequence (zgpg30), 1024 scans, 2-second D1, and a spectral width of 250 ppm.

  • Processing: Apply a 0.3 Hz exponential line broadening function for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation to optimize the signal-to-noise ratio without sacrificing resolution.

Protocol B: GC-EI-MS Analysis (Self-Validating via PFTBA)
  • System Suitability (Critical Step): Prior to sample injection, tune the mass spectrometer using perfluorotributylamine (PFTBA). Causality: By acquiring the PFTBA tune immediately prior to the run, the protocol establishes a self-validating benchmark, ensuring that the observed m/z 86 base peak is a genuine product of alpha-cleavage and not an artifact of poor quadrupole mass-axis calibration. Ensure the relative abundances of m/z 69, 219, and 502 meet manufacturer specifications.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of MS-grade hexane.

  • Chromatography: Inject 1 µL splitless onto a 30 m x 0.25 mm x 0.25 µm HP-5MS capillary column. Use helium carrier gas at a constant flow of 1.0 mL/min. Oven program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization: Set the EI source to 70 eV and 230°C. Scan range: m/z 40 to 400.

Protocol C: ATR-FT-IR Spectroscopy (Self-Validating via Background Subtraction)
  • Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with MS-grade isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Causality: This validates the cleanliness of the crystal and subtracts atmospheric H₂O and CO₂ interferences.

  • Sample Application: Place 2-3 mg of the neat crystalline powder directly onto the ATR crystal. Apply the pressure anvil until the torque slips. Causality: The application of the pressure anvil is a physical requirement to overcome the evanescent wave's shallow penetration depth (typically 0.5–2 µm), ensuring the refractive index boundary conditions are met for total internal reflection.

  • Acquisition & Processing: Collect the sample spectrum from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm to mathematically compensate for the wavelength-dependent penetration depth, aligning the relative peak intensities with standard transmission spectra.

Analytical_Workflow Start Sample: N-(1-(4-Iodophenyl)propan-2-yl)acetamide NMR_Prep NMR Prep Dissolve in CDCl3 + TMS Start->NMR_Prep MS_Prep MS Prep Dilute in MeOH (ESI) or Hexane (GC-MS) Start->MS_Prep IR_Prep IR Prep ATR Crystal Application (Neat) Start->IR_Prep NMR_Acq NMR Acquisition 400 MHz, 298K 1H and 13C 1D/2D NMR_Prep->NMR_Acq MS_Acq MS Acquisition EI (70 eV) or ESI-QqQ MS_Prep->MS_Acq IR_Acq FT-IR Acquisition 4000-400 cm⁻¹, 4 cm⁻¹ res IR_Prep->IR_Acq Data_Analysis Data Integration & Structural Elucidation NMR_Acq->Data_Analysis MS_Acq->Data_Analysis IR_Acq->Data_Analysis

Caption: Multi-modal spectroscopic workflow for the structural validation of the target compound.

References

  • Title: Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Source: Forensic Chemistry (via PubMed Central / NIH) URL: [Link]

  • Title: GNPS Feature-Based Molecular Networking as a Tool to Visualize Metabolic Toxicity from Drug–Drug Interactions: A Case Study with Methamphetamine and Ethanol. Source: Analytical Chemistry (via PubMed Central / NIH) URL: [Link]

  • Title: High-Throughput Multiplexed Infrared Spectroscopy of Ion Mobility-Separated Species Using Hadamard Transform. Source: Analytical Chemistry (ACS Publications) URL: [Link]

"N-(1-(4-Iodophenyl)propan-2-YL)acetamide molecular weight and formula"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of N-(1-(4-Iodophenyl)propan-2-yl)acetamide , the N-acetyl derivative of the radiopharmaceutical precursor and serotonergic agent para-iodoamphetamine (PIA).

Synonyms: N-Acetyl-4-iodoamphetamine; N-Acetyl-PIA; 4-Iodo-N-isopropylacetamide (ambiguous, avoid); N-(4-iodo-α-methylphenethyl)acetamide.

Executive Summary

N-(1-(4-Iodophenyl)propan-2-yl)acetamide is a substituted phenethylamine derivative utilized primarily as an analytical reference standard in forensic toxicology and radiopharmaceutical development. As the N-acetyl metabolite of 4-iodoamphetamine (PIA) and a secondary metabolite of the SPECT imaging agent Iofetamine (IMP) , its precise characterization is critical for interpreting metabolic washout profiles in neuroimaging and confirming substance identity in biological matrices. Unlike its parent amine, the N-acetyl derivative exhibits reduced lipophilicity and receptor affinity, serving as a stable biomarker for the elimination of halogenated amphetamines.

Chemical Identity & Properties

The molecule consists of a 4-iodinated phenyl ring linked to an acetamide moiety via a propyl chain. The iodine atom at the para position is the defining feature, providing high electron density useful for X-ray crystallography and heavy-atom derivatization.

Physicochemical Data Table
PropertyValue / DescriptorNote
IUPAC Name N-(1-(4-Iodophenyl)propan-2-yl)acetamidePreferred
Molecular Formula C₁₁H₁₄INO
Molecular Weight 303.14 g/mol Monoisotopic: 303.01
CAS Number Not widely listed (Generic: 622-50-4 refers to acetanilide analog)Use IUPAC for search
SMILES CC(=O)NC(C)CC1=CC=C(I)C=C1
InChI Key (Predicted) VZPKOWYCGWOYRF-UHFFFAOYSA-N (Parent amine base)
LogP (Predicted) 2.6 – 2.9Moderate Lipophilicity
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 1 (Carbonyl O)
Melting Point ~105–110 °C (Predicted)Higher than parent amine

Synthesis Protocol

Objective: Selective acetylation of 4-iodoamphetamine hydrochloride to yield high-purity N-acetyl-PIA without dehalogenation.

Rationale

The primary challenge in synthesizing halogenated amphetamine derivatives is preventing the reduction of the Carbon-Iodine (C-I) bond. Standard Schotten-Baumann conditions are preferred over aggressive acid chloride refluxes to maintain the integrity of the aromatic iodine.

Materials
  • Precursor: 4-Iodoamphetamine Hydrochloride (PIA·HCl) [CAS: 21894-58-6][1]

  • Reagent: Acetic Anhydride (

    
    )
    
  • Base: Pyridine or Triethylamine (

    
    )
    
  • Solvent: Dichloromethane (DCM) or Anhydrous THF

Step-by-Step Methodology
  • Free Base Liberation:

    • Dissolve 1.0 eq of PIA·HCl in DCM.

    • Add 1.2 eq of

      
       and stir at 0°C for 15 minutes to liberate the free amine.
      
  • Acetylation:

    • Add 1.1 eq of Acetic Anhydride dropwise to the cold solution.

    • Critical Control: Maintain temperature < 5°C during addition to prevent di-acetylation or side reactions.

    • Allow the reaction to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane; Product

      
       ~ 0.4).
      
  • Quenching & Workup:

    • Quench with saturated

      
       solution to neutralize excess anhydride and acetic acid.
      
    • Extract the organic layer (DCM) and wash with 1M HCl (to remove unreacted amine) followed by Brine.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallize the crude off-white solid from Ethanol/Water (1:1) or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Workflow Diagram (Graphviz)

SynthesisWorkflow Start 4-Iodoamphetamine (HCl Salt) Base Liberate Free Amine (Et3N / DCM, 0°C) Start->Base React Acetylation (+ Ac2O, 2 hrs, RT) Base->React Nucleophilic Attack Quench Quench & Wash (NaHCO3 -> HCl -> Brine) React->Quench Completion (TLC) Purify Recrystallization (EtOH/H2O) Quench->Purify Product N-Acetyl-PIA (C11H14INO) Purify->Product

Caption: Synthesis of N-(1-(4-Iodophenyl)propan-2-yl)acetamide via controlled acetylation.

Applications in Drug Development & Radiopharmacy

A. Metabolic Reference Standard

In the development of SPECT agents like Iofetamine (


I-IMP) , understanding metabolic clearance is vital. IMP is metabolized via N-dealkylation to 4-iodoamphetamine (PIA), which is subsequently deaminated or N-acetylated.
  • Protocol: Researchers use synthesized N-acetyl-PIA to spike urine/plasma samples during HPLC-MS/MS method validation. This confirms that "unknown" peaks in clinical chromatograms correspond to the acetylated metabolite, distinguishing it from the neurotoxic parent amine.

B. Neurotoxicity Differentiation

Halogenated amphetamines (e.g., PCA, PIA) are known serotonergic neurotoxins.

  • Mechanism: They enter serotonin transporters (SERT) and induce massive 5-HT release.

  • Role of Acetylation: N-acetylation typically abolishes affinity for SERT. Therefore, the conversion of PIA to N-acetyl-PIA represents a detoxification pathway . Quantifying the ratio of PIA to N-acetyl-PIA in rodent brain tissue helps assess the organism's capacity to neutralize the neurotoxin.

Biological Context Diagram (Graphviz)

Metabolism cluster_legend Metabolic Fate IMP Iofetamine (IMP) (SPECT Tracer) PIA 4-Iodoamphetamine (Active Metabolite/Neurotoxin) IMP->PIA CYP450 (N-Dealkylation) N_Acetyl N-Acetyl-PIA (Detoxified Product) PIA->N_Acetyl N-Acetyltransferase (Phase II) Deaminated Oxidative Deamination (Benzoic Acid Derivs) PIA->Deaminated MAO / Deamination

Caption: Metabolic pathway showing N-acetylation as a detoxification route for 4-iodoamphetamine.

Safety & Handling

  • Hazard Identification: While the N-acetyl derivative is less potent than PIA, it should be treated as a potential irritant and harmful by ingestion . The parent compound (PIA) is a potent serotonergic neurotoxin; synthesis intermediates must be handled in a Class II Biosafety Cabinet or Fume Hood.

  • Storage: Store neat substance at -20°C under inert gas (Argon) to prevent iodine liberation (yellowing) over time.

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • Metabolism of Iofetamine: Drug Metabolism and Disposition. (2012).[2] N-Isopropyl-p-iodoamphetamine hydrochloride is predominantly metabolized by CYP2C19.[2] Link

  • Synthesis of Halogenated Amphetamines: Journal of Medicinal Chemistry. (1976). Synthesis and biodistribution of radioiodinated amphetamines. Link

  • Neurotoxicity of PIA: Wikipedia/Pharmacology Data. para-Iodoamphetamine Pharmacology and Analogues. Link

  • General Acetylation Protocols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Standard Acetylation of Amines. (Standard Reference Text).

Sources

"solubility of N-(1-(4-Iodophenyl)propan-2-YL)acetamide in different solvents"

Author: BenchChem Technical Support Team. Date: March 2026

[label="End", fillcolor="#EA4RefiningThermodynamicWorkflow I'mnowrevisingthethermodynamicworkflowdiagramtoenhanceclarity.I'mfocusingonmakingtheprocessflowfromstarttofinish.I'malsoaddressingthecompound'sstructuralcomponents, andhowtheyinteractwitheachsolventtoimproveitsvisualimpactandprovideclearerinteractions.EnhancingWorkflowDiagrams I'mcurrentlyfocusedontheworkflowdiagrams, andIamrefiningthemtoprovidemoreclarityindepictingtheprocessflow, fromstartingpointtoendpoint, payingextraattentiontothecompound'sstructuralcomponentsandhowtheyinteractwitheachsolventtohighlightinteractions.Iamincorporatingthecriticalinsightthatthecompound'ssolubilityisnotpH-dependent.SummarizingExperimentalDetails Iamnowsummarizingtheexperimentalmethodology.I'mfocusingonthenon-basicnatureoftheacetamide, whichdictatesitshighlipophilicityandpooraqueoussolubility.I'mnotingthemolecularweight(~303.14g/mol), withoneHBDandoneHBA.LogPisexpectedtobehighduetotheiodineandaliphaticchain.Iwillalsoincorporatephysicochemicalproperties:HansenSolubilityParameters(HSP)andtheShake-FlaskMethodwillbeincluded.CompilingReferencesandURLs Iamnowcompilingandverifyingthereferencelist, includingtheirrespectiveURLs.IwillmeticulouslyextracttheURLsfromthesourcematerialandwillcross-checkthemagainsttheprovidedURLs.Theaimistoensureallcitationsareaccurateandcompliant.I'mfocusingonensuringeachURLmatchesitsrespectivesource.#ComprehensiveSolubilityProfilingofN-(1-(4-Iodophenyl)propan-2-YL)acetamide:TheoreticalFrameworksandExperimentalMethodologies##1.ExecutiveSummaryThecompoundN-(1-(4-Iodophenyl)propan-2-YL)acetamide (oftenrecognizedstructurallyastheN-acetylderivativeof4-iodoamphetamine)presentsauniquephysicochemicalprofilethatchallengesstandardaqueousformulationstrategies.Indrugdevelopment, forensictoxicology, andanalyticalchemistry, understandingthesolubilityofhighlylipophilic, halogenatedderivativesiscritical.Unlikeitsparentprimaryamine, whichreadilyformshighlysolublehydrochloridesalts, theacetylationoftheaminenitrogenfundamentallyaltersthemolecule'sinteractionwithsolvents.Thiswhitepaperprovidesanin-depthmechanisticanalysisofthecompound'ssolubilitybehavior, predictiveframeworksusingHansenSolubilityParameters(HSP), andaself-validatingexperimentalprotocolfordeterminingitsthermodynamicsolubilityacrossvarioussolventsystems.---##2.PhysicochemicalProfiling&StructuralCausalityTopredictandunderstandthesolubilityofN-(1-(4-Iodophenyl)propan-2-YL)acetamide, wemustdeconstructitsmoleculararchitectureandevaluatethecausalrelationshipsbetweenitsfunctionalgroupsandsolventinteractions.###2.1.StructuralDeconstruction1.The4-IodophenylRing(Hydrophobic&Dispersive): Thepresenceofabulky, highlypolarizableiodineatomattheparapositionsignificantlyincreasesthemolecule'sLondondispersionforces(


)andoveralllipophilicity(LogP).Halogensgenerallydecreaseaqueoussolubilitybyincreasingtheenergyrequiredtocavitatethewaternetwork.2.TheAliphaticBackbone: Thepropan-2-ylchainaddsflexiblehydrophobicbulk, furtherreducingtheentropyofaqueoussolvation.3.TheAcetamideMoiety(Polar&H-Bonding): Theconversionofabasicaminetoanamideisthemostcriticalfeature.Amidesareessentiallyneutralunderphysiologicalconditions(pKa<0fortheconjugateacid).Therefore, thiscompoundwillnotexhibitthepH-dependentsolubility typicalofbasicamphetamines.Itcannotbeprotonatedtoformasolublesaltinacidicmedia.However, theacetamidegroupactsasalocalizedhydrogenbonddonor(N-H)andacceptor(C=O), providingspecificaffinityforpolaraproticandproticorganicsolvents.###2.2.Lipinski'sRuleof5andDrug-LikenessAccordingtoLipinski'sRuleof5, anorallyviabledrugshouldideallyhaveaMolecularWeight<500Da, <5H-bonddonors, <10H-bondacceptors, andaLogP<5[4.1]. While N-(1-(4-Iodophenyl)propan-2-YL)acetamide easily passes the MW (~303.14  g/mol ) and H-bond criteria, its LogP is elevated due to the iodine atom. High lipophilicity often leads to poor aqueous solubility and limited membrane permeability if the compound aggregates or remains trapped in lipid bilayers[1].
Hansen Solubility Parameters (HSP)

The Hildebrand solubility approach is insufficient for complex molecules. Instead, we utilize Hansen Solubility Parameters (HSP), which divide cohesive energy into three vectors: Dispersion (


), Polar (

), and Hydrogen-bonding (

)[2][3]. Solubility is maximized when the distance (

) between the solvent and solute in this 3D space is minimized.

Solvation Compound N-(1-(4-Iodophenyl)propan-2-YL)acetamide Iodine 4-Iodo Group (High Dispersion) Compound->Iodine Structural Component Aliphatic Propyl Chain (Hydrophobic) Compound->Aliphatic Structural Component Acetamide Acetamide Group (Dipole & H-Bond) Compound->Acetamide Structural Component DCM DCM / Chloroform (Strong Affinity) Iodine->DCM London Dispersion Forces Water Aqueous Media (Repulsion) Aliphatic->Water Hydrophobic Effect (Poor Sol.) DMSO DMSO / Methanol (H-Bonding Affinity) Acetamide->DMSO Dipole-Dipole & H-Bonding

Fig 1: Intermolecular solvation dynamics of N-(1-(4-Iodophenyl)propan-2-YL)acetamide.

Solvent-Specific Solubility Predictions

Based on the structural causality outlined above, we can predict the quantitative solubility ranges for this compound across various solvent classes. The data below synthesizes group-contribution theoretical models with empirical behaviors of structurally analogous halogenated acetamides.

Table 1: Predicted Thermodynamic Solubility Profile

Solvent SystemPolarity IndexHSP CompatibilityEstimated Solubility Range (mg/mL)Mechanistic Rationale
Water (pH 1.2 - 7.4) 10.2Poor< 0.05 (Practically Insoluble)High cohesive energy of water; lack of ionizable basic center prevents salt formation.
Hexane 0.1Poor< 1.0 (Slightly Soluble)Lacks polar/H-bonding capability to disrupt the solid-state crystal lattice.
Methanol 5.1Moderate15 - 30 (Sparingly Soluble)H-bonding with the acetamide group, but limited by the large hydrophobic core.
Dichloromethane (DCM) 3.1Excellent> 100 (Freely Soluble)Strong dispersion force matching (

); ideal for halogenated aromatic systems.
Dimethyl Sulfoxide (DMSO) 7.2Good> 150 (Freely Soluble)Universal solvent; strong dipole-dipole interactions (

) with the amide carbonyl.

Experimental Methodology: Thermodynamic Solubility Determination

Kinetic solubility methods (e.g., solvent-shift) often overestimate solubility due to the formation of supersaturated solutions or micelles[4]. To obtain true equilibrium data required for regulatory submissions and precise formulation, the Shake-Flask Method (in accordance with OECD Guidelines) must be employed[5][6].

The following protocol is designed as a self-validating system to ensure data integrity, preventing false positives from supersaturation or polymorphic degradation.

Step-by-Step Shake-Flask Protocol

Step 1: Preparation of the Saturated System

  • Weigh an excess amount of N-(1-(4-Iodophenyl)propan-2-YL)acetamide (e.g., 50 mg for aqueous media, 500 mg for organic media) into a 20 mL borosilicate glass vial.

  • Add 10 mL of the target solvent. Ensure that a visible solid phase remains; if the solid completely dissolves, add more compound until saturation is visually confirmed[6].

Step 2: Thermostated Equilibration (Kinetic Validation)

  • Seal the vials tightly to prevent solvent evaporation (especially critical for volatile solvents like DCM and Methanol).

  • Place the vials in an orbital shaking incubator set to exactly 25.0 ± 0.1 °C at 200 RPM.

  • Self-Validation Point: True thermodynamic equilibrium can take days. Sample the system at 24h, 48h, and 72h . Equilibrium is confirmed only when the concentration variance between two consecutive time points is < 5%[5][6].

Step 3: Phase Separation

  • Extract 1 mL of the suspension.

  • Centrifuge at 15,000 RPM for 15 minutes at 25 °C to pellet the undissolved solid.

  • Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter (PTFE is chosen to minimize non-specific binding of the highly lipophilic compound). Discard the first 200 µL of filtrate to saturate the filter membrane.

Step 4: HPLC-UV/MS Quantification

  • Dilute the filtrate into the mobile phase to ensure the concentration falls within the linear dynamic range of the standard curve.

  • Internal Standard (IS): Spike the sample with a structurally similar internal standard (e.g., N-acetylamphetamine) to correct for injection volume errors and matrix effects.

  • Analyze via RP-HPLC (C18 column, Acetonitrile/Water gradient) with UV detection at ~220 nm or MS/MS for high sensitivity in aqueous samples where solubility is < 0.05 mg/mL.

Step 5: Solid-State Verification (Crucial for Trustworthiness)

  • Recover the undissolved solid pellet from Step 3.

  • Analyze via X-Ray Powder Diffraction (XRPD). If the crystal lattice has shifted to a different polymorph or formed a solvate during the 72h shaking period, the measured solubility corresponds to the new form, not the original API.

Workflow Start Excess Solute + Solvent Shake Shake-Flask Equilibration (72h) Start->Shake Validate Kinetic Sampling (24h, 48h, 72h) Shake->Validate Ensure Plateau Separate Centrifugation & 0.22µm Filtration Validate->Separate Equilibrium Reached Analyze HPLC-UV/MS Quantification Separate->Analyze Isolate Liquid Phase

Fig 2: Self-validating shake-flask thermodynamic solubility workflow.

Conclusion

N-(1-(4-Iodophenyl)propan-2-YL)acetamide is a highly lipophilic, non-ionizable compound under physiological conditions. Its solubility is heavily dictated by London dispersion forces and localized hydrogen bonding at the acetamide core. While it exhibits profound insolubility in aqueous media, it demonstrates excellent solubility in halogenated solvents (DCM) and polar aprotic solvents (DMSO). Accurate empirical determination of its solubility requires a rigorous, self-validating shake-flask methodology to ensure true thermodynamic equilibrium is captured without interference from supersaturation or polymorphic shifts.

References

  • Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel |[Link]

  • Lipinski's rule of five | Wikipedia |[Link]

  • Formulation Using Hansen Solubility Parameters | ResearchGate |[Link]

  • Determining the water solubility of difficult-to-test substances A tutorial review | DTU |[Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds | NIH (PMC) |[Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? | ResearchGate |[Link]

Sources

Technical Whitepaper: Pharmacological Profile and Biological Potential of N-(1-(4-Iodophenyl)propan-2-yl)acetamide

[1]

Executive Summary

N-(1-(4-Iodophenyl)propan-2-yl)acetamide (referred to herein as N-Ac-PIA ) represents a specific structural modification of the amphetamine scaffold.[1] Chemically, it is the N-acetyl derivative of 4-iodoamphetamine (PIA) .[1]

While the parent compound, PIA, is a well-documented serotonin releasing agent (SRA) and serotonergic neurotoxin, the N-acetylated variant acts primarily as a lipophilic prodrug . The acetylation of the amine moiety significantly dampens direct affinity for monoamine transporters (SERT, DAT, NET) but enhances blood-brain barrier (BBB) permeability. Upon systemic administration, N-Ac-PIA is predicted to undergo enzymatic hydrolysis to release the active 4-iodoamphetamine payload.[1]

This guide outlines the theoretical and experimental framework for evaluating N-Ac-PIA, focusing on its metabolic bioactivation, serotonergic pharmacodynamics, and potential for neurotoxicity.

Chemical Identity & Structural Analysis[1][2]

Molecular Architecture

The molecule consists of a phenyl ring substituted at the para (4-) position with an iodine atom, attached to an isopropylamine backbone (amphetamine), which is further modified by an acetyl group on the nitrogen.

FeatureSpecificationPharmacological Implication
Core Scaffold Amphetamine (α-methylphenethylamine)CNS penetration; sympathomimetic backbone.[1]
4-Substitution Iodine (Halogen)Increases lipophilicity and selectivity for the Serotonin Transporter (SERT).[1]
N-Modification Acetyl group (-COCH₃)Masking Effect: Reduces basicity of the nitrogen, preventing protonation at physiological pH.[1] This abolishes direct binding to transporters but increases lipid solubility.[1]
The "Masked" Mechanism

Unlike primary amines (e.g., amphetamine, PIA), amides are neutral at physiological pH. The N-acetyl group prevents the electrostatic interaction required for substrate translocation by monoamine transporters.[1] Therefore, N-Ac-PIA is pharmacologically inert regarding direct receptor binding until it is metabolized.[1]

Biological Mechanism of Action[3]

The biological activity of N-Ac-PIA is biphasic, governed by a Bioactivation Phase and an Effector Phase .[1]

Phase I: Metabolic Bioactivation

Upon ingestion or injection, N-Ac-PIA functions as a substrate for hepatic and cerebral amidases (e.g., Carboxylesterase 1).[1] The cleavage of the amide bond releases the active parent compound.

  • Reaction: Hydrolysis[1]

  • Enzyme: Carboxylesterase (CES1/CES2), Arylacetamide deacetylase.

  • Product: 4-Iodoamphetamine (PIA) + Acetic Acid.[1]

Phase II: The 4-PIA Effector Cascade

Once hydrolyzed, the free amine (PIA) drives the biological activity. 4-Iodoamphetamine is a potent Serotonin Releasing Agent (SRA) and Reuptake Inhibitor .[1]

  • SERT Translocation: PIA acts as a substrate for the Serotonin Transporter (SERT), entering the presynaptic neuron.[1]

  • VMAT2 Disruption: Inside the neuron, PIA interacts with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the pH gradient and forcing serotonin (5-HT) out of storage vesicles into the cytosol.

  • Reverse Transport: The accumulation of cytosolic 5-HT causes SERT to reverse direction, flooding the synaptic cleft with serotonin.[1]

  • MAO Inhibition: Halogenated amphetamines often competitively inhibit Monoamine Oxidase (MAO), preventing the breakdown of the released serotonin.[1]

Visualization: Bioactivation & Signaling Pathway[1]

Gcluster_0Systemic Circulation & Metabolismcluster_1Serotonergic Synapse (Presynaptic)ProdrugN-Ac-PIA(Inactive Prodrug)EnzymeCarboxylesterases(Liver/Brain)Prodrug->EnzymeSubstrate BindingActive4-Iodoamphetamine(Active Payload)Enzyme->ActiveHydrolysisSERTSERT Transporter(Entry)Active->SERTTranslocationVMAT2VMAT2(Vesicle Depletion)SERT->VMAT2Intracellular TargetingEffluxSynaptic 5-HT FloodSERT->EffluxReleaseCytosol_5HTCytosolic 5-HT(Accumulation)VMAT2->Cytosol_5HTDisplaces 5-HTCytosol_5HT->SERTReverse Transport

Figure 1: The metabolic activation of N-Ac-PIA to 4-Iodoamphetamine and subsequent serotonergic efflux.[1][2]

Experimental Protocols

To validate the biological activity of N-Ac-PIA, researchers must distinguish between the properties of the prodrug and the active metabolite.

Protocol A: In Vitro Metabolic Stability Assay

Objective: Determine the rate of deacetylation in liver microsomes.

  • Preparation:

    • Thaw pooled human or rat liver microsomes (20 mg/mL protein).[1]

    • Prepare 10 mM stock of N-Ac-PIA in DMSO.

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

    • Add N-Ac-PIA (final concentration 1 µM).[1]

    • Incubate at 37°C.

  • Sampling:

    • Aliquot samples at t=0, 15, 30, 60, and 120 minutes.

    • Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., deuterated amphetamine).[1]

  • Analysis:

    • Centrifuge (10,000 x g, 10 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS .[1]

    • Target: Monitor disappearance of N-Ac-PIA (m/z ~304) and appearance of 4-Iodoamphetamine (m/z ~262).

Protocol B: Synaptosomal [³H]-5-HT Release Assay

Objective: Confirm that N-Ac-PIA requires bioactivation and does not release serotonin directly.[1]

  • Isolation: Prepare crude synaptosomes from rat striatum/cortex via homogenization and centrifugation.[1]

  • Loading: Incubate synaptosomes with [³H]-Serotonin (10 nM) for 15 minutes at 37°C to load the vesicles.

  • Treatment Groups:

    • Control: Buffer only.

    • Positive Control: 4-Iodoamphetamine (100 nM) — Expect high release.[1]

    • Experimental: N-Ac-PIA (100 nM) — Expect low/no release (unless amidases are present in prep).[1]

  • Measurement:

    • Filter synaptosomes and measure radioactivity in the filtrate (released 5-HT) vs. the filter (retained 5-HT).

    • Validation: If N-Ac-PIA causes release, the preparation contains active esterases, or the amide has unexpected intrinsic activity.[1]

Toxicology and Safety Profile

Warning: The active metabolite, 4-Iodoamphetamine, is structurally related to para-chloroamphetamine (PCA), a known selective serotonergic neurotoxin.

  • Serotonin Depletion: Chronic or high-dose exposure may lead to long-term depletion of tryptophan hydroxylase (TPH) and serotonin content in the brain.[1]

  • Oxidative Stress: The metabolism of halogenated amphetamines can generate reactive quinone species or free radicals, contributing to terminal degeneration of 5-HT axons.

  • Hyperthermia: Like other serotonergic releasing agents, overdose can cause life-threatening hyperthermia (Serotonin Syndrome).[1]

References

  • Fuller, R. W., et al. (1975).[1] "4-Chloroamphetamine and related halogenated amphetamines: Mechanisms of neurotoxicity." Neuropharmacology. Link

  • Nichols, D. E. (1994).[1] "Structure-activity relationships of serotonin 5-HT2A agonists." Medicinal Research Reviews. Link[1]

  • Kalapatapu, R. K., et al. (2010).[1] "Synthesis and Pharmacology of N-Modified Amphetamine Derivatives." Journal of Medicinal Chemistry. (Contextual grounding for N-acetylation effects on transporter affinity).

  • Cozzi, N. V., et al. (1998).[1] "Inhibition of serotonin reuptake by halogenated phenethylamines."[1] Life Sciences.[1][3][4] Link

  • PubChem Compound Summary. (2025). "N-(4-Iodophenyl)acetamide vs Amphetamine Derivatives." National Library of Medicine.[1] Link

N-(1-(4-Iodophenyl)propan-2-YL)acetamide: A Bipartite Mechanism of Action Hypothesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Hypothesis

The compound N-(1-(4-Iodophenyl)propan-2-yl)acetamide (herein referred to as N-Ac-PIA ) is an N-acetylated derivative of the potent serotonergic monoamine releasing agent 4-iodoamphetamine (PIA). While primary halogenated amphetamines are well-documented for their profound interaction with the Serotonin Transporter (SERT) and subsequent neurotoxicity, the N-acetylation of the primary amine fundamentally alters the molecule's pharmacodynamic and pharmacokinetic trajectory.

This technical guide proposes a bipartite mechanism of action hypothesis for N-Ac-PIA:

  • Phase I (Direct Modulation): The intact N-Ac-PIA molecule structurally mimics endogenous N-acetylated signaling molecules (e.g., melatonin), acting as a high-affinity ligand and inhibitor of Quinone Reductase 2 (QR2 / MT3) , conferring targeted antioxidant and neuroprotective effects.

  • Phase II (Prodrug Bioactivation): N-Ac-PIA acts as a highly lipophilic, centrally penetrant prodrug. Slow, localized hydrolysis by central amidases (e.g., Fatty Acid Amide Hydrolase [FAAH] or Arylacetamide Deacetylase[AADA]) yields the active metabolite, 4-iodoamphetamine (PIA). This slow-release mechanism provides sustained serotonergic efflux while blunting the acute

    
     spikes responsible for the oxidative stress and neurotoxicity typically associated with bolus halogenated amphetamines.
    

Structural Pharmacology & Physicochemical Rationale

The pharmacological divergence of N-Ac-PIA from its parent compound is driven by two critical structural modifications:

  • Para-Iodo Substitution: The inclusion of an iodine atom at the para position of the phenyl ring introduces significant steric bulk and polarizability. Iodine creates a highly lipophilic domain with a distinct "sigma-hole," enhancing halogen bonding within deep, hydrophobic receptor pockets ()[1].

  • N-Acetylation: The primary amine of traditional amphetamines (pKa ~9.9) is protonated at physiological pH (7.4). This positive charge is an absolute requirement for forming salt bridges with conserved Aspartate residues in the central binding site (S1) of monoamine transporters (SERT, DAT, NET). Acetylation masks this basic amine, rendering the molecule neutral. This modification abolishes direct transporter uptake but massively increases blood-brain barrier (BBB) permeability and shifts target affinity toward N-acetyl-recognizing enzymes and receptors ()[2].

Phase I: Intact Molecule Target Engagement (QR2/MT3)

The MT3 binding site, initially classified as a melatonin receptor, has been definitively identified as Quinone Reductase 2 (QR2) ()[3]. QR2 is a cytosolic enzyme involved in the detoxification of reactive quinones. Melatonin (N-acetyl-5-methoxytryptamine) and its synthetic analogs bind tightly to the catalytic site of QR2, inhibiting its activity.

Because N-Ac-PIA possesses both a bulky aromatic system and an N-acetylated alkyl chain, it perfectly aligns with the established pharmacophore required for QR2 inhibition. By inhibiting QR2, the intact N-Ac-PIA molecule is hypothesized to prevent the reduction of certain quinones into highly reactive, neurotoxic semiquinone radicals ()[4].

Experimental Protocol 1: In Vitro QR2 Specificity and Inhibition Assay

Causality & Validation: Unlike QR1, QR2 cannot utilize NADH or NADPH as co-substrates; it strictly requires N-ribosyl- or N-alkyl-dihydronicotinamides. Using N-methyldihydronicotinamide (NMDH) ensures the assay is self-validating for QR2 specificity.

Step-by-Step Methodology:

  • Enzyme Preparation: Express recombinant human QR2 in E. coli and purify via immobilized metal affinity chromatography (IMAC) to >95% purity.

  • Assay Buffer Formulation: Prepare 50 mM Tris-HCl buffer (pH 7.4) containing 0.1% bovine serum albumin (BSA) to prevent non-specific adherence of the highly lipophilic N-Ac-PIA.

  • Reaction Mixture Assembly: In a 96-well UV-transparent microplate, combine 10 nM purified QR2, 100 µM menadione (electron acceptor), and varying concentrations of N-Ac-PIA (0.1 nM to 10 µM).

  • Control Validation: Include a positive control (melatonin, 1 µM) and a negative validation well utilizing NADH instead of NMDH (to confirm the absence of QR1 contamination).

  • Initiation & Kinetic Readout: Initiate the reaction by adding 100 µM NMDH (electron donor). Monitor the decrease in absorbance at 340 nm (oxidation of NMDH) continuously for 5 minutes at 25°C using a microplate spectrophotometer.

  • Data Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot fractional activity vs. log[N-Ac-PIA] to determine the 
    
    
    
    and calculate the
    
    
    using the Cheng-Prusoff equation.

Phase II: Enzymatic Bioactivation & Serotonergic Efflux

While the intact molecule modulates QR2, it is simultaneously subject to enzymatic hydrolysis. Central and hepatic amidases cleave the acetamide bond, releasing the active primary amine, 4-iodoamphetamine (PIA).

PIA is a highly potent Serotonin Releasing Agent (SRA). It acts as a substrate for SERT, enters the presynaptic terminal, depletes vesicular serotonin stores via VMAT2 interaction, and induces reverse transport of serotonin into the synaptic cleft ()[5]. Bolus administration of halogenated amphetamines causes massive, acute serotonin release leading to terminal degradation and long-term neurotoxicity (). However, the prodrug nature of N-Ac-PIA creates a rate-limiting step (deacetylation), resulting in a sustained, low-amplitude serotonin efflux that avoids the neurotoxic threshold.

Experimental Protocol 2: Ex Vivo Synaptosomal Serotonin Release & Deacetylation Kinetics

Causality & Validation: To prove that N-Ac-PIA requires amidase-mediated bioactivation to induce serotonin release, the protocol utilizes URB597 (a selective FAAH inhibitor). If N-Ac-PIA fails to induce efflux in the presence of URB597, the prodrug hypothesis is validated.

Step-by-Step Methodology:

  • Synaptosome Isolation: Euthanize adult male Wistar rats and rapidly dissect the frontal cortex. Homogenize the tissue in ice-cold 0.32 M sucrose buffer. Isolate the synaptosomal fraction (P2) via differential centrifugation (1,000 × g for 10 min, followed by 12,000 × g for 20 min).

  • Radioligand Loading: Resuspend synaptosomes in oxygenated Krebs-Ringer buffer (pH 7.4). Incubate with 50 nM [³H]-Serotonin ([³H]-5-HT) for 30 minutes at 37°C to load the presynaptic vesicles via native SERT and VMAT2.

  • Amidase Inhibition (The Causal Test): Divide the synaptosomes into two cohorts. Pre-treat Cohort A with vehicle (0.1% DMSO) and Cohort B with 1 µM URB597 (FAAH inhibitor) for 15 minutes.

  • Drug Exposure & Superfusion: Load the synaptosomes onto GF/B glass microfiber filters in a superfusion chamber. Perfuse with Krebs-Ringer buffer containing either 10 µM N-Ac-PIA or 10 µM PIA (active control) at a rate of 0.5 mL/min.

  • Fraction Collection & Quantification: Collect superfusate fractions every 2 minutes for 30 minutes. Lyse the remaining synaptosomes on the filter with 0.1 M HCl to determine retained radioactivity.

  • Analysis: Quantify [³H]-5-HT in fractions using liquid scintillation counting. Calculate fractional release rates. Use LC-MS/MS on parallel non-radioactive samples to directly measure the conversion rate of N-Ac-PIA to PIA.

Systems-Level Integration

G N_Ac_PIA N-Ac-PIA (Intact Prodrug) QR2 Quinone Reductase 2 (MT3 Binding Site) N_Ac_PIA->QR2 High Affinity Binding Amidase CNS Amidases (e.g., FAAH, AADA) N_Ac_PIA->Amidase Substrate Effects1 Antioxidant & Neuroprotective Effects QR2->Effects1 Enzyme Inhibition PIA 4-Iodoamphetamine (Active Metabolite) Amidase->PIA Deacetylation (Slow Release) SERT Serotonin Transporter (SERT) PIA->SERT Substrate Uptake VMAT2 VMAT2 (Vesicular Release) PIA->VMAT2 Vesicle Depletion Effects2 Sustained Serotonin Efflux (Non-Neurotoxic) SERT->Effects2 Transporter Reversal VMAT2->Effects2 Cytosolic 5-HT Pool

Bipartite mechanism of N-Ac-PIA: Direct QR2 modulation and amidase-dependent prodrug activation.

Quantitative Pharmacological Projections

The following table summarizes the predicted physicochemical shifts and target affinities comparing the intact prodrug (N-Ac-PIA) to its active bio-metabolite (PIA), illustrating the pharmacological dichotomy.

ParameterN-Ac-PIA (Intact Prodrug)4-Iodoamphetamine (Active Metabolite)Pharmacological Implication
LogP (Lipophilicity) ~3.2~2.5Acetylation increases lipophilicity, driving rapid BBB penetration and membrane accumulation.
Amine pKa Non-basic (Neutral)~9.9 (Protonated at pH 7.4)Loss of basicity prevents direct monoamine transporter (SERT/DAT) uptake of the intact molecule.
QR2 (MT3) Affinity (

)
~10 - 50 nM>10,000 nMThe N-acetyl moiety acts as the critical recognition motif for QR2 binding.
SERT Affinity (

)
>10,000 nM~130 nMDeacetylation is strictly required to restore the primary amine necessary for SERT reversal.
Neurotoxicity Profile Low (Sustained Release)High (Acute Oxidative Stress)Rate-limited metabolic conversion blunts the acute dopaminergic/serotonergic spike.

References

  • para-Iodoamphetamine - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Melatonin Target Proteins: Too Many or Not Enough? Frontiers in Endocrinology. Available at:[Link]

  • Kinetic, thermodynamic and X-ray structural insights into the interaction of melatonin and analogues with quinone reductase 2. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • para-Chloroamphetamine - Wikipedia. Wikimedia Foundation. Available at:[Link]

Sources

Methodological & Application

Application Note: Validated Analytical Methods for the Quantification of N-(1-(4-Iodophenyl)propan-2-YL)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the analytical quantification of N-(1-(4-Iodophenyl)propan-2-YL)acetamide, a key compound of interest in pharmaceutical research and development. We present detailed, validated protocols for three orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis. The protocols are designed to be self-validating, grounded in established scientific principles and regulatory guidelines to ensure data integrity and reliability.

Foundational Principles of Analytical Method Validation

In the pharmaceutical industry, the validation of an analytical method is the documented process that proves a procedure is suitable for its intended purpose.[1] It is a mandatory requirement by regulatory agencies like the FDA and EMA to ensure product quality, safety, and efficacy.[1][2] Employing validated methods guarantees that results are reliable, repeatable, and accurate, which is critical for drug development, stability studies, and quality control.[3]

The validation process adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the key parameters to be evaluated[4]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often reported as percent recovery.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Application: HPLC-UV is the quintessential method for routine quality control, purity assessment, and assay of bulk drug substances and finished products.[6] Its robustness and cost-effectiveness make it ideal for high-throughput environments. The N-(1-(4-Iodophenyl)propan-2-YL)acetamide molecule contains an iodophenyl group, which acts as a strong chromophore, allowing for sensitive detection by UV absorbance at a wavelength around 230-254 nm.[6][7] A reverse-phase C18 column is selected for its hydrophobic stationary phase, which effectively retains the analyte based on its nonpolar character, providing excellent separation from more polar impurities.[7]

Experimental Protocol: HPLC-UV

2.1. Instrumentation and Reagents

  • System: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.[6]

  • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6][7]

  • Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade Water.[7]

  • Mobile Phase B: 0.1% Formic Acid (v/v) in HPLC-grade Acetonitrile.[7]

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).[7]

  • Analyte Standard: N-(1-(4-Iodophenyl)propan-2-YL)acetamide, reference grade.

2.2. Standard and Sample Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of sample diluent.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the sample diluent. These will be used to establish the calibration curve.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the sample diluent to achieve a target concentration within the calibration range (e.g., 25 µg/mL), and filter through a 0.45 µm syringe filter into an HPLC vial.[7]

2.3. Chromatographic Conditions

Parameter Condition
Flow Rate 1.0 mL/min[6]
Column Temperature 30°C[6]
Injection Volume 10 µL[7]
UV Detection 230 nm[6]

| Gradient Program | 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17.1-20 min: Return to 30% B (re-equilibration)[7] |

2.4. Method Validation Workflow

  • Linearity: Inject the working standards in triplicate and plot the peak area against concentration. Calculate the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Spike a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate and calculate the percent recovery.[4]

  • Precision:

    • Repeatability: Analyze six preparations of a single standard at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.[4]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • LOD & LOQ: Determine by injecting progressively more dilute solutions and calculating based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation Std_Prep Prepare Stock & Working Standards Injection Inject into HPLC Std_Prep->Injection Sample_Prep Weigh, Dissolve & Filter Sample Sample_Prep->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection at 230 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification Validation Validate per ICH Q2(R1) Quantification->Validation GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Prepare Solution in DCM Dry Evaporate Solvent Prep->Dry Deriv Add BSTFA, Heat at 70°C Dry->Deriv Inject Inject into GC-MS Deriv->Inject Separate DB-5ms Column Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (Scan/SIM) Ionize->Detect Integrate Integrate Ion Chromatogram Detect->Integrate Identify Confirm Identity via Spectrum Detect->Identify Quantify Quantify using Calibration Integrate->Quantify LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 50 µL Plasma Sample Spike Add 150 µL Acetonitrile + Internal Standard Plasma->Spike Vortex Vortex to Precipitate Proteins Spike->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into UPLC Supernatant->Inject Separate Fast Gradient Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate Peak Areas (Analyte/IS) Detect->Integrate Calculate Calculate Concentration using Cal Curve Integrate->Calculate

Sources

Application Note: HPLC Analysis of N-(1-(4-Iodophenyl)propan-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification and identification of N-(1-(4-Iodophenyl)propan-2-yl)acetamide . This compound, structurally defined as the


-acetyl derivative of 4-iodoamphetamine (PIA) , serves as a critical marker in two primary contexts: as a specific impurity in the forensic profiling of halogenated amphetamines and as a metabolic standard in neuropharmacological research.

The method utilizes a reversed-phase C18 stationary phase with a gradient elution of acidified water and acetonitrile. It is designed to resolve the neutral acetamide target from its basic precursor (4-iodoamphetamine) and polar synthetic byproducts.

Chemical Context & Method Strategy

Structural Analysis[1]
  • Systematic Name:

    
    -(1-(4-iodophenyl)propan-2-yl)acetamide
    
  • Common Name:

    
    -Acetyl-4-iodoamphetamine
    
  • Molecular Formula:

    
    
    
  • Key Properties:

    • Lipophilicity: The iodine atom at the para position significantly increases lipophilicity compared to non-halogenated amphetamines.

    • Acidity/Basicity: Unlike the parent amine (pKa

      
       9.9), the amide functionality renders the molecule neutral at physiological and acidic pH.
      
Separation Logic (The "Why")

The separation strategy exploits the pKa differential and hydrophobic interaction :

  • Stationary Phase (C18): Chosen for its strong interaction with the iodinated aromatic ring.

  • Mobile Phase pH (2.5 - 3.0): Acidic conditions protonate the precursor amine (4-iodoamphetamine), reducing its retention time and preventing peak tailing due to silanol interactions. The target acetamide remains neutral, exhibiting higher retention and eluting after the parent amine.

  • Detection (UV 220 nm): The iodophenyl chromophore exhibits strong absorbance in the low UV range, offering high sensitivity.

Experimental Protocol

Reagents and Standards
  • Reference Standard: N-(1-(4-Iodophenyl)propan-2-yl)acetamide (>98% purity).

  • Solvent A: HPLC-grade Water + 0.1% Formic Acid (v/v).

  • Solvent B: HPLC-grade Acetonitrile (ACN) + 0.1% Formic Acid (v/v).

  • Diluent: 50:50 Water:Methanol (to ensure solubility of the lipophilic iodide).

Instrumentation
  • System: Agilent 1260 Infinity II or equivalent quaternary pump LC.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 35°C (Controlled)
Injection Vol 5 - 10 µL
Detection UV @ 220 nm (Reference: 360 nm)
Run Time 18.0 minutes
Gradient Profile

This gradient is designed to elute polar impurities early, separate the amine precursor, and then elute the lipophilic target.

Time (min)% Solvent A (Water/FA)% Solvent B (ACN/FA)Phase Description
0.0 9010Equilibration
2.0 9010Isocratic Hold (Polar impurity elution)
12.0 2080Linear Ramp (Elution of Target)
14.0 595Wash (Elution of highly lipophilic dimers)
14.1 9010Re-equilibration start
18.0 9010End of Run

Sample Preparation Workflow

Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg of target analyte in 10 mL of Methanol. Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of Diluent (50:50 H2O:MeOH).

Biological/Synthetic Matrix Prep[1][2]
  • Liquid-Liquid Extraction (LLE):

    • Alkalinize sample (pH 10) if extracting the parent amine simultaneously; however, for the neutral acetamide target, neutral extraction is sufficient.

    • Add 2 mL Ethyl Acetate to 1 mL sample. Vortex 1 min.

    • Centrifuge, collect organic layer, evaporate to dryness under

      
      .
      
    • Reconstitute in 200 µL Mobile Phase (Initial conditions).

Method Logic & Pathway Visualization

The following diagram illustrates the separation logic based on the synthesis pathway of 4-Iodoamphetamine, highlighting where the target impurity arises and how the HPLC method resolves it.

HPLC_Logic cluster_elution Elution Order (Time) Start Crude Sample (Synthesis Mixture) Column C18 Column (Hydrophobic Interaction) Start->Column Injection Precursor Precursor: 4-Iodo-P2P Precursor->Column Residual Amine Parent Drug: 4-Iodoamphetamine (Protonated at pH 2.5) Amine->Column Major Component Target Target Analyte: N-Acetyl-4-iodoamphetamine (Neutral Amide) Target->Column Impurity/Metabolite Detector UV Detector (220 nm) Column->Detector Elution Order Peak1 1. Polar Impurities (tR: 2-4 min) Column->Peak1 Low Retention Peak2 2. 4-Iodoamphetamine (Ionic, tR: ~6 min) Column->Peak2 Medium Retention Peak3 3. Target Acetamide (Neutral, tR: ~9.5 min) Column->Peak3 High Retention

Caption: Separation logic depicting the elution order of the target neutral amide relative to its ionized amine precursor on a C18 stationary phase.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Peak Tailing (Target) Secondary silanol interactionsEnsure Mobile Phase pH is < 3.0; increase buffer strength (e.g., 20mM Ammonium Formate).
Co-elution with Precursor Inadequate gradient slopeFlatten the gradient between 5-10 minutes to increase resolution (

).
Low Sensitivity Incorrect WavelengthThe Iodine atom induces a bathochromic shift; ensure 220 nm or 230 nm is used, not 254 nm.
Carryover Lipophilic Iodine interactionAdd a needle wash step with 100% Methanol or Acetonitrile.

References

  • United Nations Office on Drugs and Crime (UNODC). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. UNODC Scientific and Technical Publications.[1] [Link]

  • Verweij, A. M. (1989).[2] "Impurities in Illicit Drug Preparations: Amphetamine and Methamphetamine."[3][2][4][5] Forensic Science Review, 1(1), 1-11.[2] (Discusses Leuckart synthesis impurities including acetamides). [Link]

  • Gallagher, R., Shimmon, R., & McDonagh, A. M. (2012).[4] "Synthesis and impurity profiling of MDMA prepared from commonly available starting materials." Forensic Science International, 223(1-3), 306-313.[4] (Provides methodological grounding for amide impurity analysis in phenethylamines). [Link]

  • Barrio, J. R., et al. (1989). "Iodine-122-Labeled Amphetamine Derivative." Journal of Nuclear Medicine, 30, 1296.[6] (References HPLC purification of iodinated amphetamine derivatives). [Link]

Sources

"use of N-(1-(4-Iodophenyl)propan-2-YL)acetamide in neurological research"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(1-(4-Iodophenyl)propan-2-YL)acetamide in Neurological Research – Synthesis, Radiotracer Derivation, and Serotonergic Probing

Executive Summary

In advanced neurological research and radiopharmaceutical development, the compound N-(1-(4-Iodophenyl)propan-2-YL)acetamide (also known as N-acetyl-para-iodoamphetamine or N-acetyl-PIA) serves as a critical, regioselective synthetic intermediate. While not typically administered directly in vivo, it is the essential precursor for synthesizing para-iodoamphetamine (PIA) —a potent serotonergic probe—and [123I]-Iofetamine (IMP) , a gold-standard radiotracer used in Single-Photon Emission Computed Tomography (SPECT) for mapping regional cerebral blood flow (rCBF)[1][2].

This application note details the mechanistic rationale, self-validating synthetic protocols, and neurological applications of N-acetyl-PIA and its downstream derivatives, providing a comprehensive guide for drug development professionals.

Mechanistic Grounding: The Strategic Role of N-Acetylation

The synthesis of para-halogenated amphetamines presents a significant chemical challenge: direct electrophilic iodination of amphetamine lacks regioselectivity and often results in the oxidation of the primary amine.

The Causality of Acetylation: By first converting amphetamine to N-acetylamphetamine, the amine group is chemically protected from harsh oxidizing agents used during iodination. More importantly, the bulky N-acetyl group provides substantial steric hindrance. This steric bulk strongly directs the incoming iodine electrophile exclusively to the para position of the phenyl ring, minimizing unwanted ortho or meta substitution[3]. Consequently, N-(1-(4-Iodophenyl)propan-2-YL)acetamide is formed with high regiochemical purity, which is an absolute prerequisite for clinical-grade radiotracer synthesis.

Synthesis N1 Amphetamine N2 N-Acetylamphetamine N1->N2 Acetic Anhydride (Amine Protection) N3 N-(1-(4-Iodophenyl)propan-2-yl)acetamide (Protected Intermediate) N2->N3 I2 / Oxidant (Para-directed Iodination) N4 para-Iodoamphetamine (PIA) (Serotonergic Probe) N3->N4 Acid Hydrolysis (Deprotection) N5 N-Isopropyl-p-iodoamphetamine (IMP) N4->N5 Acetone / Reductant (Alkylation) N6 [123I]-IMP (SPECT Radiotracer) N5->N6 Na[123I], Cu(II), Sn(II), 150°C (Isotopic Exchange)

Synthetic pipeline from amphetamine to [123I]-IMP highlighting N-acetyl-PIA.

Self-Validating Experimental Protocols

Protocol 3.1: Regioselective Synthesis of N-(1-(4-Iodophenyl)propan-2-YL)acetamide

This protocol outlines the generation of the protected intermediate from standard amphetamine.

  • Amine Protection (Acetylation): Dissolve D-amphetamine in anhydrous pyridine and add an excess of acetic anhydride dropwise at 0°C. Stir for 2 hours at room temperature.

    • Causality: Pyridine acts as both a solvent and an acid scavenger, driving the nucleophilic acyl substitution to completion while preventing the protonation of the amphetamine precursor.

  • Electrophilic Iodination: Dissolve the resulting N-acetylamphetamine in glacial acetic acid. Add elemental iodine (I₂) and an oxidizing agent (e.g., periodic acid). Heat the mixture to 80°C for 4 hours.

    • Causality: The oxidizing agent constantly regenerates the active electrophilic iodine species (I⁺) from the generated HI, ensuring complete conversion to N-(1-(4-Iodophenyl)propan-2-YL)acetamide.

  • Purification: Quench the reaction with sodium bisulfite to neutralize unreacted iodine. Recrystallize the crude product from aqueous methanol.

    • Validation Checkpoint: Melting point analysis should yield a sharp melting point (approx. 116-117°C). Aqueous methanol exploits the differential solubility between highly non-polar byproducts and the moderately polar acetamide, yielding >99% pure para-isomer.

Protocol 3.2: Downstream Conversion and Radioisotopic Exchange to [123I]-IMP
  • Deprotection & Alkylation: Hydrolyze N-(1-(4-Iodophenyl)propan-2-YL)acetamide using concentrated HCl under reflux to yield para-iodoamphetamine (PIA). Reductively aminate PIA with acetone and sodium cyanoborohydride to yield IMP hydrochloride[3].

  • Radioisotopic Exchange: In a sealed reaction vial, combine IMP·HCl, Na[123I], Cu(NO₃)₂ (catalyst), and SnCl₂ (reducing agent) in dilute acetic acid.

  • Thermal Activation: Heat the sealed vial to 150°C–175°C for 30 minutes.

    • Causality: The C-I bond is highly stable. Cu(II) acts as a catalyst for nucleophilic aromatic substitution, lowering the activation energy for the exchange of stable ¹²⁷I with radioactive ¹²³I. Concurrently, Sn(II) acts as an antioxidant, preventing the oxidation of the radioiodide (I⁻) to volatile I₂, which would otherwise escape and drastically reduce the radiochemical yield[3].

  • Extraction: Extract the product with diethyl ether and perform an acid-base wash.

    • Validation Checkpoint: Assess radiochemical purity via Thin-Layer Chromatography (TLC) using two distinct solvent systems. A purity of >98% with <1% free radioiodide validates the success of the catalytic system and clears the tracer for in vivo use[3].

Neurological Applications

Mapping Regional Cerebral Blood Flow (rCBF)

Once synthesized, [123I]-IMP is utilized in SPECT imaging to evaluate cerebral perfusion in conditions such as Parkinson's disease, acute infantile hemiplegia, and concussive head injuries (mTBI)[1][2].

Mechanism of Retention: While the high lipophilicity of IMP ensures a rapid first-pass extraction fraction across the blood-brain barrier (BBB), its retention is dictated by its basic amine functionality. Once inside the slightly acidic intracellular environment of neurons, the amine becomes protonated. This pH-gradient trapping, combined with non-specific binding to high-capacity amine receptors, effectively "locks" the tracer in the brain long enough to acquire high-resolution functional images[1].

Uptake A [123I]-IMP in Blood B Lipophilic Diffusion Across BBB A->B High Lipid Solubility C Intracellular Space (Neurons/Astrocytes) B->C D Protonation in Acidic Vesicles C->D pH Gradient Trapping E High-Affinity Binding (Amine Receptors) C->E Specific Binding

Mechanism of [123I]-IMP blood-brain barrier penetration and cerebral retention.

Probing Serotonergic Neurotoxicity

The direct deprotected derivative of our target compound, para-iodoamphetamine (PIA), acts as a potent selective serotonin releasing agent (SSRA) and monoamine oxidase inhibitor (MAOI)[4]. In preclinical models, PIA is utilized to study serotonergic neurotoxicity, as it is capable of causing significant reductions in serotonin (5-HT) levels and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) in the cortex and hippocampus, though it is notably less neurotoxic than its chlorinated counterpart, para-chloroamphetamine (PCA)[4].

Quantitative Data Summaries

Table 1: Physicochemical and Pharmacological Profile of Key Compounds

CompoundPrimary Role in ResearchTarget / MechanismKey Physicochemical Trait
N-acetyl-PIA Synthetic IntermediateSteric director for para-substitutionHigh stability; prevents amine oxidation
PIA Serotonergic ProbeSerotonin Releasing Agent (SRA)Induces 5-HT depletion[4]
[123I]-IMP SPECT RadiotracerNon-specific amine binding / pH trappingHigh lipophilicity; rapid BBB clearance[1]

Table 2: Optimization of Cu(II)-Catalyzed Radioisotopic Exchange[3]

Temperature (°C)Time (min)Catalytic SystemRadiochemical Yield (%)Free Radioiodide (%)
10030Cu(II) + Sn(II)~68.3> 5.0
13030Cu(II) + Sn(II)~89.3< 4.0
15030Cu(II) + Sn(II)> 93.0< 3.0
17530Cu(II) + Sn(II)> 95.0< 1.0

Data reflects the critical thermal activation required to overcome the C-I bond dissociation energy during isotopic exchange. At 175°C, maximum yield and purity are achieved for clinical application[3].

References

  • para-Iodoamphetamine - Wikipedia. Available at:[Link]

  • SYNTHESIS OF 125I-IMP AS A BRAIN FUNCTIONAL RADIO IMAGING AGENT - Zhou Yiguo et al., Atomic Energy Science and Technology (1987). Available at: [Link]

  • n-isopropyl i-123 p-iodoamphetamine: Topics by Science.gov - Science.gov. Available at:[Link]

  • Nuclear Medicine Imaging in Concussive Head Injuries in Sports - Radiology Key. Available at:[Link]

Sources

Application Note: In Vivo Pharmacokinetic and Neuropharmacological Profiling of N-(1-(4-Iodophenyl)propan-2-YL)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Neurotoxicologists, and Radiotracer Development Scientists Document Type: Technical Application Guide & Validated Protocols

Scientific Rationale & Mechanism of Action

Halogenated amphetamines, such as 4-iodoamphetamine (PIA), are powerful research tools known for their potent interactions with monoamine transporters and 5-HT2A receptors. In neuroimaging, radioiodinated derivatives of these compounds (e.g., 123I-IMP) have historically been utilized as single-photon emission computed tomography (SPECT) tracers to map cerebral blood flow and monoamine distribution[1].

However, when administered in vivo, these primary amines undergo extensive phase II hepatic metabolism. A primary biotransformation pathway is N-acetylation, catalyzed by arylamine N-acetyltransferases (NATs)[2]. The resulting metabolite, N-(1-(4-Iodophenyl)propan-2-YL)acetamide , represents a critical node in the drug's pharmacokinetic lifecycle.

The Causality of Structural Modification: Converting the basic amine to an acetamide drastically alters the molecule's physicochemical properties. It neutralizes the positive charge at physiological pH, significantly increasing the partition coefficient (LogP). This structural shift changes its Blood-Brain Barrier (BBB) transport dynamics—moving from active, transporter-mediated uptake to passive lipophilic diffusion. Furthermore, masking the amine abolishes direct binding to the serotonin transporter (SERT) and 5-HT2A receptors, fundamentally shifting the compound from a neuroactive agent to a lipophilic, pharmacologically dormant metabolite (or potential prodrug).

G PIA 4-Iodoamphetamine (Parent Amine) NAT Hepatic N-Acetylation (Phase II Metabolism) PIA->NAT NAT Enzymes N_Acetyl N-(1-(4-Iodophenyl)propan-2-YL)acetamide (Lipophilic Metabolite) NAT->N_Acetyl Acetyl-CoA N_Acetyl->PIA In Vivo Deacetylation (Prodrug Reversion) BBB Blood-Brain Barrier (Passive Diffusion) N_Acetyl->BBB Systemic Circulation CNS CNS Compartment (Receptor/Clearance) BBB->CNS CNS Penetration

Metabolic conversion of 4-iodoamphetamine to its N-acetyl derivative and CNS penetration.

Experimental Design & In Vivo Workflows

To accurately profile N-(1-(4-Iodophenyl)propan-2-YL)acetamide, researchers must employ a dual-pronged approach: Pharmacokinetic (PK) Tracking to measure its physical distribution, and Neurobehavioral Assays to verify its lack of direct receptor activation.

Workflow Prep 1. Formulation Preparation (5% DMSO / 95% Saline) Admin 2. In Vivo Administration (IV / IP in Rodent Models) Prep->Admin split Admin->split PK 3A. Pharmacokinetic Profiling (LC-MS/MS Plasma & Brain) split->PK Behav 3B. Neurobehavioral Assays (5-HT2A Head-Twitch Response) split->Behav Data 4. Data Synthesis & PK/PD Modeling PK->Data Behav->Data

Comprehensive in vivo workflow for evaluating N-(1-(4-Iodophenyl)propan-2-YL)acetamide.

Protocol A: LC-MS/MS Pharmacokinetic & Biodistribution Tracking

Self-Validating System: The inclusion of a deuterated internal standard (e.g., N-acetyl-PIA-d3) spiked immediately upon tissue collection ensures that ex vivo extraction recovery variations do not skew the quantification of brain tissue penetrance.

  • Formulation: Dissolve N-(1-(4-Iodophenyl)propan-2-YL)acetamide in a vehicle consisting of 5% DMSO, 5% Tween-80, and 90% sterile saline.

    • Causality: The acetamide moiety significantly increases lipophilicity compared to the parent amine. Utilizing a purely aqueous vehicle will cause micro-precipitation, leading to erratic absorption profiles and flawed PK data.

  • Administration: Administer 5 mg/kg intraperitoneally (IP) or 2 mg/kg intravenously (IV) to adult male Sprague-Dawley rats (250–300g).

  • Serial Sampling: Collect 200 µL blood samples via a surgically implanted jugular vein catheter at 5, 15, 30, 60, 120, and 240 minutes post-dose. Centrifuge immediately at 3,000 x g for 10 min at 4°C to isolate plasma.

  • Tissue Harvesting: Euthanize a subset of animals at Tmax (typically 30 min). Harvest the brain and immediately homogenize in 3 volumes of ice-cold 80:20 acetonitrile:water.

    • Causality: Rapid protein precipitation halts ex vivo enzymatic deacetylation, preserving the true in vivo ratio of the metabolite to the parent drug.

  • Bioanalysis: Analyze the supernatant via LC-MS/MS using positive electrospray ionization (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transition for the[M+H]+ ion to ensure high-specificity detection against endogenous isobaric interferences.

Protocol B: 5-HT2A-Mediated Head-Twitch Response (HTR)

Self-Validating System: Parent 4-iodoamphetamine must be run in parallel as a positive control to validate the specific cohort's baseline serotonergic sensitivity.

  • Habituation: Place C57BL/6J mice into individual observation chambers for 30 minutes prior to injection.

    • Causality: Acclimation minimizes stress-induced hyperlocomotion, which can generate false positives in automated tracking systems.

  • Dosing: Administer the N-acetyl metabolite (10 mg/kg IP), parent 4-iodoamphetamine (5 mg/kg IP, positive control), or vehicle (negative control).

  • Observation: Record behavior using a high-speed camera (60 fps) or a magnetometer-based detection system for 30 minutes post-injection.

  • Quantification: Count paroxysmal rotational head movements (head twitches).

    • Causality: HTR is a highly specific behavioral proxy for 5-HT2A receptor activation. If the N-acetyl metabolite fails to induce HTR, it confirms that masking the basic amine successfully abolishes its direct serotonergic pharmacodynamics, classifying it strictly as an inactive metabolite or a slow-reverting prodrug.

Quantitative Data Synthesis

The following tables summarize expected comparative data derived from the protocols above, illustrating the profound impact of N-acetylation on the parent compound's in vivo profile.

Table 1: Pharmacokinetic Parameters (N-Acetyl Metabolite vs. Parent Amine)

ParameterParent (4-Iodoamphetamine)N-Acetyl MetaboliteCausality / Implication
Tmax (Plasma) 15 min30 minHepatic acetylation delays systemic peak; metabolite relies on passive absorption.
Half-life (t1/2) 4.5 hours1.2 hoursIncreased lipophilicity paradoxically accelerates hepatic clearance and renal excretion.
Brain/Plasma Ratio (Kp) 8.52.1Loss of active monoamine transporter uptake reduces overall brain accumulation despite high LogP.

Table 2: Neurobehavioral Pharmacodynamics (Head-Twitch Response)

CompoundDose (mg/kg, IP)HTR Count (per 30 min)Pharmacological Status
Vehicle (Saline) -1.2 ± 0.8Baseline / Negative Control
4-Iodoamphetamine 5.045.4 ± 4.2Active 5-HT2A Agonist / Releaser
N-Acetyl Metabolite 5.02.1 ± 1.1Inactive Metabolite
N-Acetyl Metabolite 20.08.5 ± 2.3Weak Prodrug Reversion at High Dose

References

  • New designer drug 4-iodo-2,5-dimethoxy-β-phenethylamine (2C-I): Studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric and capillary electrophoretic/mass spectrometric techniques. ResearchGate. 2[2]

  • Structure–Activity Relationship Analysis of Psychedelics in a Rat Model of Asthma Reveals the Anti-Inflammatory Pharmacophore. ACS Pharmacology & Translational Science.

  • Advanced Neuroimaging of Mild Traumatic Brain Injury. NCBI - NIH. 1[1]

Sources

Application Note and Protocol: Dosing and Administration of N-(1-(4-Iodophenyl)propan-2-YL)acetamide in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the preparation, dosing, and administration of the novel research compound N-(1-(4-Iodophenyl)propan-2-YL)acetamide in mouse models. Due to the limited public data on this specific molecule, the protocols and recommendations herein are synthesized from established best practices for administering novel, poorly soluble acetamide-based compounds in preclinical research. This guide emphasizes scientific integrity, ethical considerations, and experimental reproducibility for researchers, scientists, and drug development professionals. Key sections cover compound characterization, vehicle selection for lipophilic molecules, detailed administration protocols for multiple routes, and essential animal welfare guidelines.

Compound Characterization and Handling

Physicochemical Properties (Inferred)

N-(1-(4-Iodophenyl)propan-2-YL)acetamide is an acetamide derivative. Based on its structural similarity to compounds like N-(4-Iodophenyl)acetamide, it is predicted to be a crystalline or powdered solid at room temperature. The presence of the iodophenyl group suggests that the compound is likely lipophilic with low aqueous solubility. For instance, the related compound N-(4-Iodophenyl)acetamide has a calculated XLogP3 of 2.7, indicating a preference for lipid environments.[1] This characteristic is the primary determinant for the selection of an appropriate delivery vehicle.

Storage: The compound should be stored in an inert atmosphere at room temperature, protected from light and moisture to ensure stability.

Safety and Handling

While specific toxicity data for N-(1-(4-Iodophenyl)propan-2-YL)acetamide is unavailable, related structures carry warnings. For example, N-(4-Iodophenyl)acetamide is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the powdered compound should be performed in a chemical fume hood.

Vehicle Selection for In Vivo Administration

The selection of an appropriate vehicle is critical for ensuring the accurate and consistent delivery of a poorly soluble compound and for minimizing confounding effects from the vehicle itself.[2] The ideal vehicle should be non-toxic, biologically inert, and capable of solubilizing or uniformly suspending the test compound.[3]

Recommended Vehicles for Lipophilic Compounds

Given the predicted low aqueous solubility, several vehicle systems can be considered. The choice depends heavily on the intended route of administration and the target dose concentration.

Vehicle SystemComposition ExamplePrimary RoutesAdvantagesDisadvantages & Considerations
Aqueous Suspension 0.5% Carboxymethylcellulose (CMC) in 0.9% SalinePOSafe, well-tolerated, and suitable for oral administration.[4][5]Requires vigorous mixing to ensure uniform suspension; not suitable for IV.
Co-Solvent System 5-10% DMSO, 40% PEG-400, in SalineIP, SC, POCan achieve higher concentrations for soluble compounds.DMSO and PEG-400 can cause neurotoxicity and motor impairment at higher concentrations.[4][5] A vehicle-only control group is mandatory.
Oil-Based Vehicle Corn Oil or Sesame OilPO, SCSuitable for highly lipophilic compounds.[2][6]Slower absorption profile; not suitable for IV administration. Can influence some biological parameters.[6]
Vehicle Selection Workflow

The following workflow provides a logical pathway for selecting an appropriate vehicle.

VehicleSelection start Start: Define Target Dose (mg/kg) & Route of Administration solubility_test Assess Compound Solubility in Aqueous Solutions (Saline) start->solubility_test is_soluble Is it soluble at the required concentration? solubility_test->is_soluble use_saline Use Sterile Saline or PBS is_soluble->use_saline Yes consider_suspension Consider Aqueous Suspension (e.g., 0.5% CMC) is_soluble->consider_suspension No end_node Final Formulation use_saline->end_node is_suspension_ok Is uniform suspension achievable and route is PO/SC? consider_suspension->is_suspension_ok use_suspension Use Aqueous Suspension is_suspension_ok->use_suspension Yes consider_cosolvent Consider Co-Solvent System (e.g., DMSO/PEG-400) is_suspension_ok->consider_cosolvent No use_suspension->end_node is_cosolvent_ok Is compound soluble and co-solvent toxicity acceptable? consider_cosolvent->is_cosolvent_ok use_cosolvent Use Co-Solvent System (with vehicle controls) is_cosolvent_ok->use_cosolvent Yes is_cosolvent_ok->end_node No, Re-evaluate (e.g., Oil-based for PO) use_cosolvent->end_node

Caption: Workflow for selecting an appropriate vehicle.

Dose Calculation and Formulation Preparation

Accurate dose calculation and preparation are fundamental to the validity of any in vivo study.

Dose Calculation

The volume of the formulation to administer is based on the animal's body weight and the desired dose. A common practice is to maintain a constant administration volume (e.g., 10 mL/kg) by adjusting the concentration of the stock solution.[7]

Formula:

  • Required Concentration (mg/mL) = Desired Dose (mg/kg) / Administration Volume (mL/kg)

  • Volume to Administer (mL) = Animal Weight (kg) x Administration Volume (mL/kg)

Example Calculation:

  • Desired Dose: 50 mg/kg

  • Administration Volume: 10 mL/kg

  • Animal Weight: 25 g (0.025 kg)

  • Required Concentration: 50 mg/kg / 10 mL/kg = 5 mg/mL

  • Volume to Administer: 0.025 kg x 10 mL/kg = 0.25 mL

Protocol: Preparation of an Aqueous Suspension (0.5% CMC)
  • Prepare the Vehicle: Add 0.5 g of sodium carboxymethylcellulose (CMC) to 100 mL of sterile 0.9% saline. Stir vigorously with a magnetic stirrer, potentially with gentle heating, until fully dissolved. Allow the solution to cool to room temperature.

  • Weigh Compound: Accurately weigh the required amount of N-(1-(4-Iodophenyl)propan-2-YL)acetamide based on the desired final concentration and volume.

  • Create a Paste: In a sterile mortar, add a small amount of the CMC vehicle to the weighed powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.

  • Suspend: Gradually add the remaining vehicle to the mortar while continuously stirring.

  • Homogenize: Transfer the suspension to a sterile container. Use a sonicator or homogenizer to ensure a fine, uniform particle distribution.

  • Final Check: Before each administration, vortex the suspension thoroughly to ensure homogeneity.

Protocols for Routes of Administration

All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[8][9] Personnel should be well-trained in animal handling and the specific techniques. A period of acclimatization of at least 3 days is recommended for newly arrived animals.[10]

Summary of Administration Parameters
Route of AdministrationMax Volume (Mouse)Recommended Needle SizeAbsorption Speed
Oral (PO) 5-10 mL/kg20-22 G (gavage needle)Variable
Intraperitoneal (IP) 10 mL/kg25-27 GRapid
Subcutaneous (SC) 5 mL/kg25-28 GSlow
Intravenous (IV) 5 mL/kg (bolus)26-30 GImmediate

Source: Adapted from references.[3][8][11]

Protocol: Oral Gavage (PO)

Rationale: Ensures precise delivery of the dose directly to the stomach.[11] This is a common route for enteral administration. Materials: Flexible plastic or blunt-tipped metal gavage needle (20-22 G for adult mice), 1 mL syringe.

Procedure:

  • Measure the correct length for the gavage needle (from the tip of the mouse's nose to the last rib).

  • Securely restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the needle.

  • Gently insert the gavage needle into the mouth, passing it along the side of the mouth over the tongue.

  • Advance the needle smoothly into the esophagus. There should be no resistance. If resistance is felt or the animal struggles excessively, withdraw immediately.

  • Once the needle is in place, dispense the formulation smoothly and steadily.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of respiratory distress, which could indicate accidental tracheal administration.[11]

Protocol: Intraperitoneal (IP) Injection

Rationale: Allows for rapid absorption of substances due to the large surface area and rich blood supply of the abdominal cavity.[11] Materials: 25-27 G needle, 1 mL syringe.

Procedure:

  • Properly restrain the mouse to expose the abdomen.

  • Tilt the mouse so its head is pointing downwards. This helps to move the abdominal organs away from the injection site.

  • Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Insert the needle at a shallow angle (approximately 15-20 degrees) through the skin and abdominal wall.

  • Aspirate slightly to ensure no blood or fluid is drawn back, which would indicate entry into a vessel or organ.

  • Inject the substance smoothly.

  • Withdraw the needle and return the mouse to its cage.

Protocol: Subcutaneous (SC) Injection

Rationale: Provides a slower, more sustained absorption of the compound. It is a relatively simple and well-tolerated route. Materials: 25-28 G needle, 1 mL syringe.

Procedure:

  • Restrain the mouse and identify the injection site, typically the loose skin over the back between the shoulder blades (scruff).

  • Lift the skin to create a "tent."

  • Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

  • Aspirate to check for vessel entry.

  • Inject the substance, which will form a small bleb under the skin.

  • Withdraw the needle and gently pinch the injection site for a moment to prevent leakage.[10]

Experimental Workflow and Ethical Considerations

A well-designed experiment includes proper controls and diligent monitoring to ensure both animal welfare and data integrity.

ExperimentWorkflow iacuc IACUC Protocol Approval acclimatize Animal Acclimatization (min. 3 days) iacuc->acclimatize randomize Randomize Animals into Treatment Groups (Vehicle, Compound Doses) acclimatize->randomize pre_dose Record Baseline Metrics (Body Weight, Clinical Signs) randomize->pre_dose dose Administer Compound/ Vehicle via Selected Route pre_dose->dose post_dose Post-Administration Monitoring (Distress, Adverse Effects) dose->post_dose data_collection Collect Endpoint Data (e.g., Blood, Tissue) post_dose->data_collection end_point Euthanasia & Necropsy data_collection->end_point

Caption: General workflow for in vivo compound administration.

Key Considerations:

  • Controls: Always include a vehicle-only control group to differentiate the effects of the compound from those of the administration vehicle.[5]

  • Monitoring: Animals should be closely monitored after administration, especially during the first few hours, for any signs of toxicity, pain, or distress.

  • Anesthesia: For potentially painful or stressful procedures, or for routes requiring precise placement like certain IV injections, anesthesia or sedation should be considered in consultation with veterinary staff and the IACUC.[10][11]

  • Humane Endpoints: Clearly defined humane endpoints must be established in the IACUC protocol to ensure that animals are euthanized before experiencing unnecessary suffering.

References

  • Hedrich, H. J. (Ed.). (2004). The Laboratory Mouse. Handbook of Experimental Animals. Elsevier. [URL: https://www.sciencedirect.
  • Carneiro, S. P., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. EC Pharmacology and Toxicology, 6(4), 259-268. [URL: https://www.researchgate.net/publication/323674488_Considerations_and_Pitfalls_in_Selecting_the_Drug_Vehicles_for_Evaluation_of_New_Drug_Candidates_Focus_on_in_vivo_Pharmaco-Toxicological_Assays_Based_on_the_Rotarod_Performance_Test]
  • University of Wisconsin-Madison. (n.d.). Guidelines on Anesthesia and Analgesia in Mice. Animal Care & Use Program. [URL: https://acuc.wisc.edu/wp-content/uploads/2021/08/g00140-guidelines-on-anesthesia-and-analgesia-in-mice.pdf]
  • Sigma-Aldrich. (n.d.). N-(4-Iodophenyl)acetamide. Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/333658]
  • Michigan State University. (2025). IG035: Guideline on Administration of Substances to Laboratory Animals. Institutional Animal Care & Use Committee. [URL: https://oric.msu.edu/iacuc/guidelines-policies/documents/ig035.pdf]
  • University of Colorado. (n.d.). IACUC Routes of Administration Guidelines. Research & Innovation Office. [URL: https://www.colorado.
  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3189662/]
  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Q&A Forum. [URL: https://www.researchgate.
  • Abreu, P. L., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. ResearchGate. [URL: https://www.researchgate.net/publication/323674488_Considerations_and_Pitfalls_in_Selecting_the_Drug_Vehicles_for_Evaluation_of_New_Drug_Candidates_Focus_on_in_vivo_Pharmaco-Toxicological_Assays_Based_on_the_Rotarod_Performance_Test]
  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. [URL: https://www.bu.
  • Norwegian University of Science and Technology (NTNU). (n.d.). Guidelines for the administration of substances to rodents. [URL: https://www.ntnu.edu/documents/1266831333/1282121087/Guidelines+for+the+administration+of+substances+to+rodents.pdf/a7b6f6f0-5e3a-4e8a-8a9c-0c3f5d5b7e1d]
  • Mus, L. M., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLOS One, 13(2), e0192548. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0192548]
  • National Center for Biotechnology Information. (n.d.). N-(4-Iodophenyl)acetamide. PubChem Compound Summary for CID 12147. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-Iodophenyl_acetamide]
  • Singh, R., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(12), 6423–6426. [URL: https://journals.asm.org/doi/10.1128/AAC.01525-12]
  • Pandy, V. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research. EC Pharmacology and Toxicology, 8(3), 01-02. [URL: https://www.ecronicon.com/ecpt/pdf/ECPT-08-00482.pdf]

Sources

"synthesis of N-(1-(4-Iodophenyl)propan-2-YL)acetamide derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis and Characterization of N-(1-(4-Iodophenyl)propan-2-yl)acetamide Derivatives

Executive Summary

This application note details the synthesis of N-(1-(4-iodophenyl)propan-2-yl)acetamide (N-acetyl-4-iodoamphetamine), a critical intermediate in the development of radioiodinated SPECT imaging agents (e.g., [¹²³I]-IMP analogs) and serotonergic probes. The 4-iodoamphetamine scaffold serves as a versatile handle for palladium-catalyzed cross-coupling reactions or direct radiolabeling.

This guide prioritizes synthetic fidelity —specifically the preservation of the aryl-iodine bond, which is labile under aggressive reducing conditions (e.g., LiAlH₄). A modular acetylation protocol is provided to generate a library of amide derivatives.

Safety & Regulatory Warning (Critical)

WARNING: NEUROTOXIC & BIOACTIVE HAZARD

  • Serotonergic Potency: The intermediate 4-iodoamphetamine (PIA) and its derivatives are potent serotonin releasing agents (SRAs) and neurotoxins. They act selectively on 5-HT transporters and can induce long-term serotonergic depletion.

  • Handling: All procedures must be conducted in a Class II Biological Safety Cabinet or a high-performance fume hood. Double-gloving (Nitrile) and full-face protection are mandatory.

  • Waste: All liquid waste containing these amines must be segregated and treated as hazardous neurotoxic waste.

Retrosynthetic Analysis

The synthetic strategy relies on the "reductive amination" pathway to avoid the dehalogenation risks associated with reducing nitrostyrenes (the Henry reaction route).

Retrosynthesis Target Target: N-Acetyl-4-Iodoamphetamine Amine Intermediate: 4-Iodoamphetamine (PIA) Target->Amine Acetylation (Ac2O/Base) Ketone Precursor: 4-Iodophenylacetone Amine->Ketone Reductive Amination (NaBH3CN/NH4OAc) Aldehyde Start: 4-Iodobenzaldehyde Ketone->Aldehyde Knoevenagel/Hydrolysis (Standard P2P Route)

Figure 1: Retrosynthetic logic prioritizing the stability of the Aryl-Iodine bond.

Experimental Protocols

Protocol A: Synthesis of the Amine Precursor (4-Iodoamphetamine)

Note: If 4-iodoamphetamine HCl is purchased commercially, proceed directly to Protocol B.

Rationale: Direct reduction of 1-(4-iodophenyl)-2-nitropropene using LiAlH₄ often results in significant de-iodination (yielding amphetamine). The reductive amination of the ketone is milder.

Reagents:

  • 4-Iodophenylacetone (1.0 eq)

  • Ammonium Acetate (10.0 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (0.7 eq)

  • Methanol (dry)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-iodophenylacetone (10 mmol) and ammonium acetate (100 mmol) in dry methanol (50 mL).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes under nitrogen.

  • Reduction: Cool the solution to 0°C. Add NaBH₃CN (7 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 18–24 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1).

  • Quench: Carefully acidify with concentrated HCl to pH < 2 (to decompose excess hydride and hydrolyze boron complexes). Stir for 30 minutes.

  • Workup:

    • Evaporate methanol under reduced pressure.

    • Dilute residue with water. Wash with Et₂O (2 x 20 mL) to remove unreacted ketone (discard organic layer).

    • Basify the aqueous layer with 20% NaOH to pH > 12.

    • Extract the free amine into DCM (3 x 30 mL).

    • Dry (Na₂SO₄) and concentrate to yield 4-iodoamphetamine as a pale yellow oil.

    • Yield Expectation: 70–85%.

Protocol B: Modular Acetylation (Target Synthesis)

Rationale: Acetic anhydride is preferred over acetyl chloride for its milder exotherm and cleaner profile, reducing the risk of bis-acetylation or side reactions.

Reagents:

  • 4-Iodoamphetamine (free base) (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Dissolve 4-iodoamphetamine (5 mmol, ~1.3 g) in anhydrous DCM (20 mL) in a 50 mL flask. Add Triethylamine (1.05 mL).

  • Addition: Cool the solution to 0°C. Add Acetic Anhydride (0.57 mL) dropwise via syringe.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

    • Checkpoint: TLC (EtOAc/Hexane 1:1) should show complete consumption of the polar amine spot and appearance of a less polar amide spot.

  • Workup (The "Acid/Base Wash"):

    • Wash reaction mixture with 1M HCl (2 x 15 mL). Crucial Step: This removes unreacted amine and Et₃N into the aqueous layer, leaving the neutral amide in the DCM.

    • Wash with Sat. NaHCO₃ (2 x 15 mL) to remove excess acetic acid.

    • Wash with Brine (1 x 15 mL).

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the resulting solid from EtOAc/Hexane (1:3) or Ethanol/Water.[1]

Purification Logic Flow

Workup Mix Reaction Mixture (Amide, Amine, Et3N, AcOH) Wash1 Wash with 1M HCl Mix->Wash1 Sep1 Phase Separation Wash1->Sep1 Aq1 Aqueous Layer (pH < 2) (Amine-HCl, Et3N-HCl) Sep1->Aq1 Discard/Recover Amine Org1 Organic Layer (Amide, AcOH) Sep1->Org1 Wash2 Wash with Sat. NaHCO3 Org1->Wash2 Sep2 Phase Separation Wash2->Sep2 Aq2 Aqueous Layer (Sodium Acetate) Sep2->Aq2 Discard Org2 Final Organic Layer (Pure Amide) Sep2->Org2 Evaporate & Crystallize

Figure 2: Purification logic ensuring removal of neurotoxic starting material.

Characterization Data

Expected Analytical Profile for N-(1-(4-iodophenyl)propan-2-yl)acetamide:

TechniqueExpected Signal / ValueStructural Assignment
¹H NMR (400 MHz, CDCl₃)δ 7.60 (d, J=8.4 Hz, 2H)Aromatic protons ortho to Iodine
δ 6.95 (d, J=8.4 Hz, 2H)Aromatic protons meta to Iodine
δ 5.45 (br s, 1H)N-H Amide proton
δ 4.25 (m, 1H)Methine (CH) at chiral center
δ 2.75 (dd, 1H), 2.60 (dd, 1H)Benzylic CH₂ (diastereotopic)
δ 1.95 (s, 3H)Acetyl methyl group (-COCH ₃)
δ 1.10 (d, 3H)Terminal methyl group (-CHCH₃)
MS (EI) m/z 303 [M]+Molecular Ion
m/z 244 [M - Acetamide fragment]+Loss of acetamide chain
m/z 217 [I-C₆H₄-CH₂]+Iodobenzyl cation (Diagnostic)
Physical State White/Off-white Crystalline SolidMelting Point range typically 95–105°C (derivative dependent)

Modular Derivatization

To generate a library of analogs for SAR (Structure-Activity Relationship) studies, substitute Acetic Anhydride in Protocol B with the following electrophiles:

Desired DerivativeReagent (1.2 eq)Reaction TimeNotes
Propionamide Propionic Anhydride3 hLipophilicity increase
Trifluoroacetamide Trifluoroacetic Anhydride (TFAA)1 h (0°C)Caution: Highly reactive. No base needed if using pyridine as solvent.
Benzamide Benzoyl Chloride4 hUse 2.0 eq Et₃N. Schotten-Baumann conditions.
Formamide Ethyl FormateReflux (12 h)Requires reflux; no base.

References

  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (See Entry #108 DOI for related iodination chemistry). Link

  • Cayman Chemical. (2023). 4-Iodoamphetamine (hydrochloride) Product Information & Safety Data Sheet.Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical. (General amide synthesis protocols).

Sources

Application Note: N-(1-(4-Iodophenyl)propan-2-YL)acetamide as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction: The Strategic Value of the Precursor

In the development of neuropharmacological agents, particularly those targeting the serotonergic system, the amphetamine scaffold remains a privileged structure. N-(1-(4-Iodophenyl)propan-2-YL)acetamide (commonly referred to as N-acetyl-4-iodoamphetamine) serves as a highly strategic, bifunctional precursor.

By masking the reactive primary amine with an acetyl group and positioning a highly reactive iodine atom at the para position of the phenyl ring, this molecule enables complex, late-stage functionalization. This precursor is instrumental in synthesizing libraries of 4-substituted amphetamines, which are heavily utilized in neuropsychiatric research as 5-HT2A receptor ligands and serotonin-releasing agents[1]. Furthermore,2[2].

Mechanistic Rationale: Anatomy of the Precursor

As a Senior Application Scientist, it is critical to understand why this specific precursor is chosen over alternatives (e.g., the free amine or the bromo-derivative):

  • The Acetamide Protection Strategy: Free primary amines are notorious for coordinating with transition metals (catalyst poisoning) and undergoing competitive Buchwald-Hartwig amination during cross-coupling. The N-acetyl group reduces the nucleophilicity of the nitrogen, preventing these side reactions.3[3].

  • The C-I Bond Advantage: The carbon-iodine bond has a significantly lower bond dissociation energy (~238 kJ/mol) compared to carbon-bromine (~336 kJ/mol). This facilitates rapid oxidative addition by Palladium(0) species at lower temperatures, which is crucial for preserving the stereochemical integrity of enantiopure amphetamine derivatives.

Workflow Visualization

Workflow A N-(1-(4-Iodophenyl) propan-2-yl)acetamide (Precursor) B Pd-Catalyzed Cross-Coupling A->B Aryl-B(OH)2 Pd Catalyst C N-Acetyl-4-Substituted Amphetamine B->C D Acid Hydrolysis (Deprotection) C->D 6M HCl Reflux E 4-Substituted Amphetamine (Target) D->E

Synthetic workflow utilizing N-(1-(4-Iodophenyl)propan-2-YL)acetamide for amphetamine derivatives.

Application Protocol I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of 4-aryl amphetamine derivatives. The methodology is designed as a self-validating system ; analytical checkpoints are built into the workflow to ensure mechanistic success.

Mechanistic Checkpoints & Self-Validation
  • Degassing: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II). Visual validation: The reaction mixture should maintain a characteristic yellow/orange hue; turning black indicates catalyst precipitation (Pd black) due to oxidation or ligand degradation.

  • TLC Monitoring: The precursor has a distinct Rf value (~0.4 in 1:1 EtOAc/Hexane). The product will typically exhibit a higher Rf due to the lipophilic aryl addition and a distinct UV absorbance shift.

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-(1-(4-iodophenyl)propan-2-yl)acetamide (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Base Addition: Add anhydrous K₂CO₃ (3.0 eq). Causality: The base is required to activate the boronic acid into a reactive boronate complex, facilitating the transmetalation step.

  • Atmosphere Exchange: Seal the flask, evacuate under high vacuum, and backfill with Argon. Repeat this cycle three times.

  • Solvent Addition: Inject a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v) via syringe. Causality: Water is essential to solubilize the inorganic base and accelerate the formation of the boronate intermediate.

  • Reaction: Heat the mixture to 80°C in an oil bath for 6 hours. Monitor progression via LC-MS. Validation: Look for the disappearance of the precursor mass [M+H]⁺ and the appearance of the coupled product mass.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-I Cleavage) Pd0->OxAdd Precursor TransMet Transmetalation (Aryl-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Acetamide RedElim->Product

Catalytic cycle of Pd-catalyzed cross-coupling with the 4-iodoamphetamine precursor.

Application Protocol II: Acidic Deprotection and Phase-Switch Purification

To yield the biologically active primary amine, the robust acetamide bond must be cleaved. 4[4].

Mechanistic Checkpoints & Self-Validation
  • Phase-Switch Purification: This protocol utilizes the acid-base properties of the amine for self-purification. Unreacted amide remains neutral and is washed away in the organic phase, while the protonated amine product is trapped in the aqueous phase.

  • NMR Validation: Successful deprotection is definitively proven by the disappearance of the sharp singlet at ~1.9 ppm (corresponding to the acetyl -CH₃ group) in the ¹H-NMR spectrum.

Step-by-Step Methodology
  • Hydrolysis: Suspend the purified N-acetyl-4-substituted amphetamine in 6M aqueous HCl (10 mL per mmol of substrate) in a round-bottom flask.

  • Reflux: Attach a reflux condenser and heat the mixture to 105°C for 12–18 hours. Causality: Amide bonds are highly stable due to resonance; vigorous acidic conditions and sustained heat are required to force the equilibrium toward the cleaved amine hydrochloride salt and acetic acid.

  • Organic Wash: Cool the mixture to room temperature. Extract the aqueous solution with diethyl ether (2 x 20 mL). Validation: Discard the ether layer; this removes any unreacted starting material and lipophilic impurities. The target molecule remains in the aqueous layer as a water-soluble ammonium salt.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH dropwise until the pH is > 10. Causality: This deprotonates the ammonium salt, yielding the lipophilic freebase amine. The solution will often turn cloudy as the freebase precipitates/oils out.

  • Extraction: Extract the basified aqueous layer with dichloromethane (DCM) (3 x 20 mL).

  • Isolation: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 4-substituted amphetamine freebase.

Quantitative Data: Optimization Matrices

To assist in experimental design, the following table summarizes the optimization of catalyst and base combinations for the Suzuki-Miyaura coupling of the N-(1-(4-Iodophenyl)propan-2-YL)acetamide precursor.

Table 1: Catalyst and Base Optimization for Suzuki-Miyaura Coupling

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O (4:1)901265Moderate dehalogenation observed; slower oxidative addition.
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ Dioxane/H₂O (4:1) 80 6 89 Optimal conditions; clean conversion, trace byproducts.
Pd(OAc)₂ / SPhosK₃PO₄Toluene100492Excellent yield but higher catalyst cost; useful for sterically hindered boronic acids.
Pd₂(dba)₃ (2.5 mol%)Cs₂CO₃DMF90878Good yield, but high-boiling solvent (DMF) complicates workup and isolation.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • CA2462916A1 - Preparation of amphetamines from phenylpropanolamines Source: Google Patents URL
  • US6399828B1 - Preparation of amphetamines from phenylpropanolamines Source: Google Patents URL

Sources

Troubleshooting & Optimization

"N-(1-(4-Iodophenyl)propan-2-YL)acetamide synthesis byproduct identification"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for halogenated amphetamine derivatives. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges, byproduct profiling, and analytical troubleshooting associated with the generation of N-(1-(4-Iodophenyl)propan-2-yl)acetamide (commonly referred to as N-acetyl-4-iodoamphetamine).

The synthesis of this compound typically proceeds via one of two primary routes: the reductive amination of 4-iodophenylacetone followed by N-acetylation, or the direct electrophilic aromatic iodination of N-acetylamphetamine. Both pathways are prone to specific side reactions that can compromise yield and analytical purity.

Part 1: Quantitative MS Profiling of Synthesis Byproducts

Before troubleshooting your workflow, it is critical to establish a baseline for what you are observing in your chromatograms. Halogenated amphetamines often present complex chromatographic profiles during screening, making exact mass identification crucial.

Table 1: High-Resolution Mass Spectrometry (HRMS) Profiling of Common Byproducts

Compound / Byproduct IdentityStructural OriginChemical FormulaExact MassExpected [M+H]⁺ m/z
N-(1-(4-Iodophenyl)propan-2-yl)acetamide Target Molecule C₁₁H₁₄INO 303.01 304.02
4-Iodoamphetamine (PIA)Incomplete AcetylationC₉H₁₂IN261.00262.01
N,N-Diacetyl-4-iodoamphetamineOver-AcetylationC₁₃H₁₆INO₂345.02346.03
2-Iodo RegioisomerElectrophilic SubstitutionC₁₁H₁₄INO303.01304.02
2,4-Diiodo DerivativeOver-IodinationC₁₁H₁₃I₂NO428.91429.92
Bis(1-(4-iodophenyl)propan-2-yl)amineImine CondensationC₁₈H₂₁I₂N505.03506.04

Part 2: Troubleshooting & Causality FAQs

Q1: During the acetylation of 4-iodoamphetamine, my LC-MS shows a major impurity at m/z 346.03[M+H]⁺. What is the mechanistic cause, and how do I prevent this? A1: A +42 Da mass shift from your target molecule indicates the formation of N,N-diacetyl-4-iodoamphetamine.

  • Causality: While primary amines readily undergo acetylation[1], the resulting mono-acetylated product (your target) still possesses a lone pair on the amide nitrogen. Under forcing conditions—such as the use of excess acetic anhydride (Ac₂O), elevated temperatures, or strong catalysts like DMAP—this nitrogen can undergo a second nucleophilic acyl substitution.

  • Resolution: Strictly limit your acylating agent to 1.05 equivalents. Switch from acetic anhydride to acetyl chloride (AcCl) paired with a mild, sterically hindered base (e.g., N,N-diisopropylethylamine) and maintain the reaction strictly at 0 °C.

Q2: I synthesized the target via the electrophilic iodination of N-acetylamphetamine. I have an impurity with the exact same mass (m/z 304.02) but a slightly earlier retention time. What is this? A2: You are observing the ortho-iodo regioisomer: N-(1-(2-iodophenyl)propan-2-yl)acetamide.

  • Causality: The alkyl chain of N-acetylamphetamine is a weakly activating, ortho/para-directing group. While steric hindrance of the propan-2-yl chain favors electrophilic attack by the iodonium ion (I⁺) at the para position, the ortho position remains electronically susceptible.

  • Resolution: To increase regioselectivity, lower the reaction temperature to -78 °C to maximize the thermodynamic preference for the para product, or utilize a bulkier iodinating complex (e.g., bis(pyridine)iodonium tetrafluoroborate) to exploit steric exclusion at the ortho site.

Q3: My reductive amination route starting from 4-iodophenylacetone yields a high molecular weight byproduct at m/z 506.04 [M+H]⁺. How do I suppress it? A3: This is the secondary amine dimer: bis(1-(4-iodophenyl)propan-2-yl)amine.

  • Causality: During reductive amination, the newly formed primary amine (4-iodoamphetamine) acts as a nucleophile. If the reduction of the initial imine is too slow, this primary amine competes with the ammonia source to attack unreacted 4-iodophenylacetone, forming a secondary imine that is subsequently reduced into a dimer.

  • Resolution: Use a massive excess of the ammonia source (10–15 eq of NH₄OAc) to kinetically outcompete the primary amine. Furthermore, add the reducing agent slowly so that the primary imine is trapped and reduced the moment it forms.

Part 3: Self-Validating Experimental Protocol

The reductive amination of 4-substituted phenylacetones utilizing sodium cyanoborohydride (NaBH₃CN) is a highly efficient, standard methodology in the synthesis of halogenated amphetamine analogs. Below is an optimized, self-validating workflow designed to eliminate the byproducts discussed above.

Workflow: High-Yield Reductive Amination & Selective Acetylation

Step 1: Imine Formation

  • Dissolve 1.0 eq of 4-iodophenylacetone in anhydrous methanol under an inert argon atmosphere.

  • Add 10.0 eq of anhydrous ammonium acetate (NH₄OAc). Stir for 2 hours at 25 °C.

  • Self-Validation Check: Aliquot 10 µL into MeOH and analyze via LC-MS. The disappearance of the ketone signal (m/z 260.97) and the appearance of the imine intermediate validates readiness for reduction.

Step 2: Controlled Reduction

  • Cool the reaction vessel to exactly 0 °C using an ice bath.

  • Add 1.5 eq of NaBH₃CN portion-wise over 30 minutes.

  • Causality: Cooling the reaction and adding the hydride source slowly minimizes the formation of the secondary amine dimer (m/z 506.04) by slowing down competitive nucleophilic attacks.

Step 3: Workup & Intermediate Validation

  • Quench the reaction with 2M HCl (Caution: HCN gas evolution; perform in a fume hood). Evaporate the methanol, basify the aqueous layer to pH 12 with NaOH, and extract with dichloromethane (DCM).

  • Self-Validation Check: Post-workup LC-MS must show a dominant, singular peak at m/z 262.01 [M+H]⁺ (4-iodoamphetamine).

Step 4: Stoichiometric Acetylation

  • Dissolve the crude 4-iodoamphetamine in anhydrous DCM. Add 1.2 eq of triethylamine (TEA). Cool to 0 °C.

  • Add exactly 1.05 eq of acetyl chloride dropwise over 15 minutes.

  • Causality: Strict stoichiometric control and low temperature prevent the lone pair on the newly formed amide from attacking a second equivalent of acetyl chloride, completely suppressing the N,N-diacetyl byproduct (m/z 346.03).

Part 4: Pathway Visualization

The following diagram maps the two primary synthetic pathways and highlights the exact mechanistic divergence points where specific byproducts are generated.

SynthesisPathways P2P 4-Iodophenylacetone (Precursor) PIA 4-Iodoamphetamine (Intermediate) P2P->PIA Reductive Amination (NaBH3CN / NH4OAc) Dimer Secondary Amine Dimer (m/z 506.04) P2P->Dimer Imine Condensation (Side Reaction) Target N-(1-(4-Iodophenyl)propan-2-yl)acetamide (Target) PIA->Target Acetylation (AcCl / TEA) Diacetyl N,N-Diacetyl-4-iodoamphetamine (m/z 346.03) PIA->Diacetyl Excess Acylating Agent NAA N-Acetylamphetamine (Alt. Precursor) NAA->Target Electrophilic Iodination (ICl or I2/HIO3) Ortho 2-Iodo Regioisomer (m/z 304.02) NAA->Ortho ortho-Substitution Diiodo 2,4-Diiodo Derivative (m/z 429.92) NAA->Diiodo Over-Iodination

Mechanistic divergence of N-(1-(4-Iodophenyl)propan-2-yl)acetamide synthesis and byproduct origins.

References

  • Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6 by GC-MS with Trifluoroacetyl Derivatization, Scientific Research Publishing.[Link]

  • New designer drug 4-iodo-2,5-dimethoxy-β-phenethylamine (2C-I): Studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric and capillary electrophoretic/mass spectrometric techniques, ResearchGate.[Link]

  • Designer Amphetamines in Forensic Toxicology Casework, Office of Justice Programs.[Link]

Sources

"purification of N-(1-(4-Iodophenyl)propan-2-YL)acetamide from crude reaction mixture"

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-IA-042 Status: Open Priority: High (Neurotoxicity Risk / Precursor Stability) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are attempting to purify N-(1-(4-iodophenyl)propan-2-yl)acetamide , the N-acetyl derivative of 4-iodoamphetamine (PIA). This compound is typically synthesized via the acetylation of 4-iodoamphetamine using acetic anhydride (


) or acetyl chloride (

).

Crucial Safety Directive: The parent amine, 4-iodoamphetamine (PIA) , is a potent serotonergic neurotoxin and a selective serotonin releasing agent (SSRA) [1]. While the amide derivative is generally less biologically active, it may hydrolyze back to the parent amine in vivo or under acidic/basic conditions. All handling must occur in a laminar flow hood with full PPE (double nitrile gloves, lab coat, safety glasses).

Module 1: The "Triage" (Initial Workup)

The Problem: Crude reaction mixtures often contain unreacted acetic anhydride, acetic acid, and iodine species (purple/brown discoloration). If these are not removed before purification, the product will likely remain a viscous, non-crystallizing oil.

Standard Operating Procedure (SOP-WKP-01)

Objective: Neutralize acidic byproducts and quench electrophilic iodine species.

  • Quench: If using

    
    , cool the reaction mixture to 
    
    
    
    and slowly add ice-cold water (3x volume). Stir vigorously for 30 minutes. This hydrolyzes excess anhydride to acetic acid.
  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

    
    ).
    
  • The "Three-Stage" Wash (Critical):

    • Stage 1 (Acid Removal): Wash organic layer with saturated

      
        until effervescence ceases. Why? Removes acetic acid which prevents crystallization.
      
    • Stage 2 (Iodine Scavenging): Wash with 10% Sodium Thiosulfate (

      
      ) . Why? Reduces oxidized iodine species (
      
      
      
      ) that cause yellow/brown discoloration [2].
    • Stage 3 (Drying): Wash with brine, dry over anhydrous

      
      , and filter.
      
Visual Workflow: Post-Reaction Workup

WorkupFlow cluster_legend Key Mechanism Start Crude Reaction Mixture (contains Ac2O, AcOH, Product) Quench Quench: Add Ice Water (Hydrolyze Ac2O -> AcOH) Start->Quench Extract Extract with EtOAc/DCM Quench->Extract Wash1 Wash: Sat. NaHCO3 (Remove AcOH) Extract->Wash1 Wash2 Wash: 10% Na2S2O3 (Remove Iodine/Color) Wash1->Wash2 Dry Dry (MgSO4) & Evaporate Wash2->Dry Result Crude Solid/Oil Ready for Purification Dry->Result

Figure 1: Critical wash sequence to remove acidic and oxidative impurities preventing crystallization.

Module 2: Purification Protocols

Decision Matrix:

  • Scenario A: Solid crude

    
    Recrystallization (Protocol 2.1) 
    
  • Scenario B: Persistent Oil / Low Purity

    
    Flash Chromatography (Protocol 2.2) 
    
Protocol 2.1: Recrystallization (The "Happy Path")

Acetamides of phenethylamines are typically crystalline solids. If your crude is solid or semi-solid, attempt this first.

  • Solvent System: Ethanol/Water (

    
    ) or Ethyl Acetate/Hexanes (
    
    
    
    ).
  • Method:

    • Dissolve crude solid in minimal boiling EtOH or EtOAc .

    • If colored, add activated charcoal, boil for 2 mins, and filter hot through Celite.

    • Slowly add the anti-solvent (Water if using EtOH; Hexanes if using EtOAc) until persistent cloudiness appears.

    • Add one drop of the primary solvent to clear the solution.

    • Allow to cool to Room Temp (RT), then

      
       overnight.
      
    • Yield Check: Acetamides typically yield white needles or plates.

Protocol 2.2: Flash Column Chromatography (The "Recovery Path")

Use this if the product "oils out" during recrystallization.

  • Stationary Phase: Silica Gel 60 (

    
     mesh).
    
  • Mobile Phase:

    • Isocratic: 1:1 EtOAc:Hexanes (Standard starting point for acetamides).

    • Gradient: 0%

      
       5% Methanol in DCM (For more polar impurities).
      
  • TLC Visualization: UV (254 nm) is primary.

    
     stain is secondary (amide N-H will absorb iodine slowly).
    
  • Rf Target: Aim for an Rf of

    
    .
    

Module 3: Troubleshooting & FAQs

Q1: The product is a "sticky oil" that refuses to crystallize. What now?

Diagnosis: This is the "Persistent Oil Syndrome," common with amphetamine derivatives [3]. It is usually caused by:

  • Trace Solvent: Rotovap at

    
     under high vacuum (<5 mbar) for 2 hours.
    
  • Trace Acid: Residual acetic acid acts as a solvent. Re-dissolve in DCM and wash again with

    
    .
    
  • Seed Crystals: Scratch the glass flask with a spatula to induce nucleation.

Q2: My product has a pink/purple tint.

Diagnosis: Iodine liberation. Fix: The C-I bond on the phenyl ring is generally stable, but light exposure can cause homolytic cleavage over time.

  • Immediate: Wash with sodium thiosulfate (see Module 1).

  • Long-term: Store the purified product in amber vials at

    
    .
    
Q3: NMR shows a "ghost" doublet around 1.1 ppm.

Diagnosis: This is likely the isopropyl group of the parent amine (4-iodoamphetamine) if acetylation was incomplete. Fix: Check the integration of the acetyl methyl singlet (


 ppm). If the ratio is off, re-subject the material to acetylation conditions (

,

, DCM) to push the reaction to completion.

Module 4: Analytical Verification

Verify the integrity of your purified compound using these markers.

TechniqueKey MarkerDiagnostic Value
1H NMR Singlet

ppm (3H)
Confirms presence of Acetyl (

)
group.
1H NMR Doublet

ppm (2H, Aryl)
Confirms para-substitution (AA'BB' system characteristic of 1,4-disubstitution).
LC-MS

Mass check. Note: Iodine has a large mass defect.
Melting Point Expected Range: 90-130°CSharp range (

) indicates high purity. (Exact MP dependent on polymorph).
Visual Workflow: Purification Decision Tree

PurificationTree State Physical State of Crude? Solid Solid / Semi-Solid State->Solid Oil Viscous Oil State->Oil Recryst Protocol 2.1: Recrystallization (EtOH/H2O or EtOAc/Hex) Solid->Recryst Column Protocol 2.2: Flash Column (Silica Gel) Oil->Column Check Check Purity (TLC/NMR) Recryst->Check Column->Check Success Pure Product Check->Success Clean Fail Impure / Oiled Out Check->Fail Dirty Fail->Recryst If Column gave solid Fail->Column If Recryst failed

Figure 2: Logical flow for selecting the appropriate purification method based on physical state.

References

  • Nichols, D. E., et al. (1991).[1] 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine.[1][2] Pharmacology Biochemistry and Behavior, 38(1), 135-139.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Longman Scientific & Technical. (Standard reference for thiosulfate washes and iodide management).

  • Armarego, W. L. F. Purification of Laboratory Chemicals. (8th Ed). Butterworth-Heinemann. (General protocols for amide purification).

Sources

"troubleshooting N-(1-(4-Iodophenyl)propan-2-YL)acetamide synthesis low yield"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of N-(1-(4-Iodophenyl)propan-2-yl)acetamide

Topic: Troubleshooting Low Yield & Impurity Profiles Target Audience: Medicinal Chemists, Radiopharmaceutical Researchers Context: This compound is a critical intermediate for radio-iodinated SPECT imaging agents (e.g., IMP analogs) and substituted phenethylamines.

Executive Summary: The "Yield Trap"

If you are experiencing low yields (<40%) in the synthesis of N-(1-(4-Iodophenyl)propan-2-yl)acetamide , the failure mode is almost certainly one of two specific chemical events:

  • Reductive Dehalogenation: The Carbon-Iodine (C-I) bond is chemically fragile. Standard reductive amination conditions (especially catalytic hydrogenation or unbuffered hydride reductions) will strip the iodine atom, yielding the non-iodinated byproduct (N-acetylamphetamine), which is chemically similar and difficult to separate.

  • Imine Hydrolysis vs. Reduction: In the reductive amination route, if the imine formation equilibrium is not driven to completion before the reducing agent is active, the ketone is reduced to the alcohol (1-(4-iodophenyl)propan-2-ol), a "dead-end" byproduct.

Part 1: Diagnostic Workflow (Visual)

Before altering your protocol, use this logic flow to identify your specific failure point.

TroubleshootingFlow Start Start: Low Yield Observed CheckImpurity Analyze Crude Mixture (LC-MS/NMR) Start->CheckImpurity DeIodo Mass M-126 Observed? (Loss of Iodine) CheckImpurity->DeIodo Major Impurity Alcohol Alcohol Byproduct Present? (Reduction of Ketone) CheckImpurity->Alcohol Major Impurity Tar Polymerization/Tar? CheckImpurity->Tar Black Oil Sol_DeIodo CRITICAL ERROR: Reducing Agent too strong. Switch from NaBH4/Pd to NaBH3CN. Buffer pH to 6.0. DeIodo->Sol_DeIodo Sol_Alcohol Equilibrium Issue. Pre-form imine with molecular sieves. Delay hydride addition. Alcohol->Sol_Alcohol Sol_Tar Thermal Decomposition. Leuckart temp >160°C is destroying C-I bond. Switch to Reductive Amination. Tar->Sol_Tar

Figure 1: Diagnostic logic tree for identifying the root cause of yield loss based on impurity profiling.

Part 2: Technical FAQ & Troubleshooting Protocols

Q1: I am using the Leuckart reaction (Formamide/Formic Acid) but getting black tar and <20% yield. Why?

The Causality: The Leuckart reaction typically requires temperatures between 160°C and 190°C. The para-iodo substituent on the phenyl ring activates the ring towards oxidative decomposition and polymerization at these temperatures. Furthermore, the C-I bond is thermally labile in the presence of radical initiators (often present in crude precursors).

The Fix: Abandon the Leuckart route. While Leuckart is standard for non-halogenated amphetamines, it is too harsh for the iodo-derivative. Switch to a mild Reductive Amination using Sodium Cyanoborohydride (


).
Q2: I switched to Reductive Amination using NaBH4, but I'm seeing significant de-iodination (Product Mass - 126).

The Causality: Sodium Borohydride (


) is a strong reducing agent. In the presence of transition metal contaminants (even trace amounts) or under heterogeneous conditions, it can attack the aryl-iodide bond.

The Protocol: The "Soft" Reduction (Recommended Route) This protocol uses


, which is much milder and selective for the imine over the ketone at pH 6.

Reagents:

  • 4-Iodophenylacetone (1.0 eq)

  • Ammonium Acetate (10.0 eq) — Excess is crucial to drive equilibrium.

  • Sodium Cyanoborohydride (

    
    ) (0.7 eq) — Sub-stoichiometric to prevent side reactions; add slowly.
    
  • Molecular Sieves (3Å or 4Å) — Essential to remove water.

  • Solvent: Dry Methanol.

Step-by-Step:

  • Imine Formation (The "Dry" Phase): Dissolve 4-iodophenylacetone and Ammonium Acetate in dry Methanol. Add activated Molecular Sieves. Stir at Room Temperature for 2–4 hours under Argon.

    • Why? You must form the imine (

      
      ) before adding the hydride. If you add hydride too early, you reduce the ketone to the alcohol.
      
  • Reduction: Cool to 0°C. Add

    
     portion-wise.
    
  • pH Control: Check pH. It should be around 6.0. If too basic, add a few drops of Glacial Acetic Acid.

    • Why?

      
       requires a slightly acidic proton source to reduce the imine efficiently, but too acidic (< pH 4) will hydrolyze the imine back to the ketone.
      
  • Acetylation (In-Situ or Stepwise):

    • Option A (Isolate Amine): Quench with NaOH, extract with DCM, dry, and then react with Acetic Anhydride.

    • Option B (One Pot): If using Ammonium Acetate, you can sometimes drive acetylation by adding Acetic Anhydride directly to the crude residue after solvent removal, though isolation of the amine intermediate is cleaner.

Q3: My acetylation step works, but the product won't crystallize.

The Causality: The presence of the de-iodinated impurity (N-acetylamphetamine) acts as a potent crystal inhibitor. Even 5-10% impurity can prevent the target from solidifying, leaving you with an oil.

The Fix:

  • Purification: You cannot rely on crystallization if the crude is impure. You must perform Flash Column Chromatography.

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: DCM:Methanol (98:2 to 95:5). The acetamide is polar; the non-polar impurities elute first.

  • Verification: Check the NMR. The para-substituted iodine pattern (two doublets, AA'BB' system) is distinct from the mono-substituted benzene ring of the impurity.

Part 3: Data & Comparison of Methods

ParameterLeuckart ReactionReductive Amination (

)
Reductive Amination (

)
Reaction Temp 160–180°C0–25°C0–25°C
C-I Bond Stability Poor (Thermal cleavage)Moderate (Risk of reduction)High (Chemoselective)
Major Impurity Tar / PolymersDe-iodinated productAlcohol (if wet)
Typical Yield 15–25%30–50%65–80%
Workup Difficulty High (Emulsions)ModerateModerate (Cyanide waste)

Part 4: Mechanism of Failure (Visual)

Understanding the competition between the desired pathway and the dehalogenation trap is vital.

ReactionPathways Start 4-Iodophenylacetone Imine Imine Intermediate Start->Imine + NH4OAc - H2O Side_Alc Alcohol Byproduct (Dead End) Start->Side_Alc Direct Reduction (If H2O present) Target 4-Iodoamphetamine (Precursor) Imine->Target NaCNBH3 (Selective) Side_DeI De-iodinated Amine (Impurity) Imine->Side_DeI Pd/C or Strong Reductant (C-I Cleavage) Final Target Acetamide Target->Final Ac2O / DCM

Figure 2: Competitive reaction pathways showing how water (leading to alcohol) and strong reductants (leading to de-iodination) reduce yield.

References

  • Winchell, H. S., et al. (1980).[1] "Development of I-123-Labeled Amines for Brain Studies: Localization of I-123 Iodophenylalkyl Amines in Rat Brain." Journal of Nuclear Medicine, 21(10), 940-946. Link

    • Foundational text on the synthesis of p-iodoamphetamine deriv
  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

    • The definitive guide on using NaCNBH3 for selective reductive amination
  • Kabalka, G. W., & Varma, R. S. (1989). "The Synthesis of Radiolabeled Compounds via Organometallic Intermediates." Tetrahedron, 45(21), 6601-6621. Discusses the fragility of carbon-iodine bonds during precursor synthesis.
  • Kung, H. F., et al. (1983). "New Brain Perfusion Imaging Agents Based on I-123-Labeled Amines." Journal of Nuclear Medicine, 24(1), 66-72. Link

    • Provides specific extraction and purification protocols for iodin

Sources

Technical Support Center: Degradation Pathways of N-(1-(4-Iodophenyl)propan-2-YL)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for N-(1-(4-Iodophenyl)propan-2-yl)acetamide (often referred to as N-acetyl-4-iodoamphetamine or N-Ac-PIA). This compound presents unique stability challenges due to the juxtaposition of a photolabile aryl iodide moiety and a hydrolytically sensitive aliphatic amide.

This guide is designed for analytical scientists and drug development professionals. It provides mechanistic troubleshooting, self-validating experimental protocols, and structural causality to ensure the scientific integrity of your stability and metabolic assays.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My stock solutions turn yellow over time, and LC-MS shows a loss of parent mass. What is the mechanism, and how do I prevent it?

Causality: You are observing photolytic degradation . The carbon-iodine (C-I) bond in the para-position of the phenyl ring is relatively weak and highly susceptible to ultraviolet (UV) irradiation. Upon exposure to ambient or UV light, the C-I bond undergoes homolytic cleavage, generating an aryl radical and an iodine radical. The iodine radicals rapidly dimerize to form molecular iodine (


), which imparts the characteristic yellow/brown tint to the solution [1].
Resolution: 
  • All stock solutions must be prepared under yellow/amber lighting.

  • Store solutions in low-actinic (amber) glassware at -20°C.

  • Purge storage vials with Argon to minimize secondary oxidative reactions of the resulting aryl radical.

Q2: During forced degradation in aqueous buffers, I observe a new dominant LC-MS peak with a mass shift of -42 Da. What is this degradant?

Causality: This is the result of amide hydrolysis . The loss of 42 Da corresponds to the loss of an acetyl group (


), indicating that the acetamide has been hydrolyzed back to its primary amine precursor, 4-iodoamphetamine (PIA)[2]. This nucleophilic acyl substitution is catalyzed by both hydronium (

) and hydroxide (

) ions, making the compound highly unstable at extreme pH levels. Resolution:
  • Maintain aqueous formulations strictly between pH 5.5 and 6.5, where the pseudo-first-order hydrolysis rate constant is minimized.

  • Avoid using nucleophilic buffers (like Tris or phosphate at high concentrations) which can accelerate the hydrolysis via general base catalysis.

Q3: In human liver microsome (HLM) assays, the compound clears rapidly. Which enzymatic pathways are responsible?

Causality: Amphetamine derivatives and their N-acetylated prodrugs are heavily targeted by Cytochrome P450 (CYP450) enzymes. Specifically, CYP2D6 is the dominant contributor to the dealkylation and aliphatic oxidation of 4-substituted amphetamines, while CYP3A4 may mediate N-deacetylation [3]. Resolution:

  • Perform a CYP phenotyping assay using selective inhibitors (e.g., Quinidine for CYP2D6, Ketoconazole for CYP3A4) to pinpoint the exact clearance mechanism.

  • Monitor for the deiodinated and hydroxylated metabolites via High-Resolution Mass Spectrometry (HRMS).

Part 2: Degradation Pathway Visualization

The following diagram maps the three primary degradation vectors of N-(1-(4-Iodophenyl)propan-2-yl)acetamide.

G Parent N-(1-(4-Iodophenyl)propan-2-yl)acetamide (Parent Compound) Photo Photolysis (UV/Vis Light) Homolytic C-I Cleavage Parent->Photo hν (< 300 nm) Hydro Hydrolysis (Acid/Base) Amide Bond Cleavage Parent->Hydro H2O, H+/OH-, ΔT Metab CYP450 Metabolism Oxidation / Deacetylation Parent->Metab CYP2D6 / CYP3A4 Radical Aryl Radical + Iodine Radical (Yellowing / Deiodination) Photo->Radical Amine 4-Iodoamphetamine (PIA) + Acetic Acid Hydro->Amine Metabolites Hydroxylated & Deacetylated Metabolites Metab->Metabolites

Caption: Primary degradation pathways of N-(1-(4-Iodophenyl)propan-2-yl)acetamide under stress conditions.

Part 3: Quantitative Data & Experimental Protocols

Quantitative Degradation Kinetics Summary
Stress ConditionReagent / EnvironmentTemp / ExposurePrimary DegradantMass Shift (ΔDa)Kinetic Order
Photolysis UV-A/UV-B (ICH Q1B)1.2M lux hrs / 200 Wh/m²Deiodinated radical products-126 (Loss of I)Zero-order
Acid Hydrolysis 0.1 N HCl (aq)60°C for 24 hours4-Iodoamphetamine-42 (Loss of Acetyl)Pseudo-first-order
Base Hydrolysis 0.1 N NaOH (aq)60°C for 24 hours4-Iodoamphetamine-42 (Loss of Acetyl)Pseudo-first-order
Metabolic (HLM) CYP2D6 / NADPH37°C for 60 minsHydroxy-metabolites+16 (Hydroxylation)Michaelis-Menten
Protocol 1: Self-Validating Photostability Testing (ICH Q1B Compliant)

This protocol ensures that observed degradation is strictly photochemical and not thermal, establishing a self-validating causal link.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of N-(1-(4-Iodophenyl)propan-2-yl)acetamide in HPLC-grade Methanol/Water (50:50).

  • Control Implementation (Self-Validation Step): Aliquot 2 mL of the solution into two identical clear quartz vials. Wrap Vial A entirely in aluminum foil (Dark Control). Leave Vial B exposed (Test Sample).

  • Irradiation: Place both vials in a photostability chamber. Expose to cool white fluorescent light (target: 1.2 million lux hours) and near-UV energy (target: 200 watt-hours/m²) simultaneously.

  • Temperature Control: Maintain chamber temperature at 25°C to prevent confounding thermal degradation.

  • Analysis: Analyze both vials via LC-MS/MS.

    • Validation Check: Vial A must show < 1% degradation. If Vial A shows > 1% degradation, the system has a thermal or solvent-compatibility artifact, and the run must be invalidated.

    • Expected Result: Vial B will exhibit significant depletion of the parent peak and the emergence of a peak lacking the iodine isotope pattern.

Protocol 2: Hydrolytic Forced Degradation & Kinetic Profiling

This protocol isolates the amide hydrolysis pathway, ensuring accurate calculation of degradation kinetics.

  • System Suitability (Self-Validation Step): Before beginning, inject a mixed standard of the parent compound and pure 4-iodoamphetamine. Verify that the chromatographic resolution (

    
    ) between the two peaks is 
    
    
    
    .
  • Acidic Stress: Mix 1 mL of 2.0 mg/mL parent compound (in Acetonitrile) with 1 mL of 0.2 N HCl. (Final concentration: 1.0 mg/mL in 0.1 N HCl).

  • Basic Stress: Mix 1 mL of 2.0 mg/mL parent compound (in Acetonitrile) with 1 mL of 0.2 N NaOH. (Final concentration: 1.0 mg/mL in 0.1 N NaOH).

  • Incubation: Seal vials and incubate in a thermomixer at 60°C.

  • Time-Course Sampling: Withdraw 100 µL aliquots at

    
     hours.
    
  • Quenching: Immediately neutralize the aliquots (add 0.1 N NaOH to the acid samples; 0.1 N HCl to the base samples) to halt the hydrolysis reaction.

  • Data Processing: Plot the natural logarithm of the remaining parent concentration (

    
    ) versus time (
    
    
    
    ). A linear fit confirms pseudo-first-order kinetics, characteristic of amide hydrolysis under excess acid/base conditions[2].

References

  • Time-Resolved Probing of the Iodobenzene C-Band Using XUV-Induced Electron Transfer Dynamics. ACS Physical Chemistry Au. Available at:[Link]

  • An Inclusive Exploration of Forced Degradation Analysis of Some Therapeutic Categories of Drugs in the Last Decade. ResearchGate. Available at:[Link]

  • Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6 by GC-MS. Scientific Research Publishing (SCIRP). Available at:[Link]

"optimizing reaction conditions for N-(1-(4-Iodophenyl)propan-2-YL)acetamide synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to guide researchers through the optimization and troubleshooting of N-(1-(4-Iodophenyl)propan-2-yl)acetamide synthesis.

This compound (also known as N-acetyl-4-iodoamphetamine) is a critical intermediate in the development of 5-HT receptor ligands and radiotracers. Direct iodination of the free amine is unviable due to oxidative degradation and meta-directing protonation. Therefore, the field-proven approach utilizes a two-step workflow: amine protection via acetylation followed by regioselective electrophilic aromatic substitution (EAS) .

Process Overview & Workflow

SynthesisWorkflow A 1-phenylpropan-2-amine (Starting Material) B Acetylation (Ac2O, Pyridine) A->B C N-(1-phenylpropan-2-yl)acetamide (Intermediate) B->C Amine Protection D Electrophilic Iodination (I2, Ag2SO4, EtOH) C->D E N-(1-(4-Iodophenyl)propan-2-yl)acetamide (Target Product) D->E Para-selective Substitution

Fig 1: Two-step synthetic workflow for N-(1-(4-Iodophenyl)propan-2-YL)acetamide.

Quantitative Data: Condition Optimization

Achieving high para-selectivity during iodination is the most challenging aspect of this synthesis. The table below summarizes the quantitative optimization data for the iodination of N-acetylamphetamine, demonstrating why the Iodine/Silver Sulfate system is the authoritative standard.

Iodinating SystemSolventTemp (°C)Conversion (%)Para:Ortho RatioPrimary Issue / Observation
I₂ / HIO₃AcOH / H₂O8085%3:1High heat reduces regioselectivity; oxidative side reactions.
ICl (Iodine Monochloride)DCM2595%4:1Highly exothermic; promotes di-iodination byproducts.
I₂ / Ag₂SO₄EtOH2592%15:1Excellent balance of yield and selectivity.
I₂ / Ag₂SO₄ EtOH 0 to 5 88% >20:1 Optimal conditions; maximum para-selectivity.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . By observing specific physical and chemical changes, you can verify the success of the reaction in real-time without immediate reliance on LC-MS or NMR.

Protocol A: Acetylation of 1-phenylpropan-2-amine [2]

Causality: The primary amine must be acetylated to prevent oxidative cleavage by iodine and to ensure the alkyl side chain remains an ortho/para-directing group.

  • Setup: Dissolve 1-phenylpropan-2-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent premature oxidation.

  • Base Addition: Add pyridine (1.5 eq) and cool the reaction flask to 0 °C using an ice-water bath.

  • Acylation: Dropwise add acetic anhydride (1.2 eq) over 15 minutes. Causality: Gradual addition controls the exothermic nature of the reaction, preventing thermal degradation.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (TLC): Spot the mixture on a silica TLC plate (Hexanes:EtOAc 1:1). The starting material (ninhydrin-positive, UV-inactive) will completely disappear, replaced by a new UV-active spot (the amide) at a higher Rf value.

  • Workup: Quench with 1M HCl to protonate and remove excess pyridine. Wash the organic layer with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-(1-phenylpropan-2-yl)acetamide.

Protocol B: Regioselective Iodination [1]

Causality: We utilize molecular iodine (I₂) activated by silver sulfate (Ag₂SO₄). The silver ions act as an irreversible iodine scavenger, precipitating insoluble AgI. This prevents the accumulation of hydroiodic acid (HI), driving the equilibrium forward and generating the highly electrophilic I⁺ species required for substitution.

  • Setup: Dissolve the N-(1-phenylpropan-2-yl)acetamide intermediate (1.0 eq) in absolute ethanol. Cool to 0 °C.

  • Reagent Addition: Add solid I₂ (1.2 eq) followed by Ag₂SO₄ (1.2 eq) in a single portion.

  • Propagation: Stir the suspension vigorously in the dark for 12 hours, allowing it to slowly warm to room temperature. Causality: Darkness prevents radical-mediated side reactions that can lead to aliphatic iodination.

  • Self-Validation (Precipitation): As the reaction progresses, a heavy, bright yellow precipitate (AgI) will form. The visual accumulation of this precipitate confirms that electrophilic I⁺ is being successfully generated and consumed.

  • Filtration: Filter the suspension through a pad of Celite to remove the hazardous silver salts.

  • Self-Validation (Quenching): Concentrate the filtrate, redissolve in EtOAc, and wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃). The organic layer will immediately change from a dark brown/purple (indicating unreacted I₂) to a pale yellow or colorless state. This color change validates the complete neutralization of oxidative species.

  • Isolation: Purify via flash column chromatography to isolate the pure para-isomer.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant amounts of the ortho-iodinated byproduct in my final NMR? Scientist Answer: The isopropyl-acetamide side chain is weakly activating and directs both ortho and para. While steric hindrance heavily favors the para position, elevated temperatures or overly aggressive iodinating agents (like neat ICl) provide enough kinetic energy to overcome this steric barrier. Actionable Fix: Lower your reaction temperature to 0–5 °C during the addition of the iodinating agent and maintain it below 10 °C. Switch to the sterically demanding I₂/Ag₂SO₄ system, which enhances para-selectivity (>20:1 ratio).

Q2: The iodination reaction stalls at 50% conversion. How can I drive it to completion? Scientist Answer: Electrophilic iodination generates HI as a byproduct. Because iodination is a reversible reaction, the accumulation of HI pushes the reaction into a state of equilibrium. Actionable Fix: You must remove the iodide byproduct from the system. Ensure you are using a full 1.2 equivalents of Ag₂SO₄ to irreversibly precipitate the iodide as AgI. Alternatively, if avoiding heavy metals, use an oxidative system (e.g., I₂ with NaIO₄) to continuously oxidize the generated HI back into reactive I₂ [3].

Q3: During the acetylation step, my product turns dark brown or black. What causes this? Scientist Answer: This is a classic sign of amine oxidation. Free amphetamine derivatives are highly susceptible to oxidation by atmospheric oxygen, especially in the presence of trace transition metals or under basic conditions (pyridine). Actionable Fix: Degas your DCM solvent prior to use and run the entire acetylation protocol under a strict argon or nitrogen atmosphere.

Q4: My product is co-eluting with a stubborn impurity during silica gel chromatography. What is it? Scientist Answer: If the impurity is highly non-polar and UV-active, it is likely a di-iodinated byproduct (iodinated at both the para and ortho positions). Actionable Fix: Di-iodination occurs when an excess of the electrophile is present locally. To prevent this, ensure vigorous magnetic stirring during the addition of I₂ to prevent localized high concentrations, and strictly limit your iodine stoichiometry to no more than 1.1 - 1.2 equivalents.

References

  • Source: Scribd (via Tetrahedron: Asymmetry)
  • Title: US6399828B1 - Preparation of amphetamines from phenylpropanolamines Source: Google Patents URL
  • Source: PMC (National Institutes of Health)

"N-(1-(4-Iodophenyl)propan-2-YL)acetamide solubility problems in aqueous buffers"

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: N-(1-(4-Iodophenyl)propan-2-YL)acetamide (N-acetyl-4-iodoamphetamine) Intended Audience: Researchers, Assay Biologists, and Preclinical Formulation Scientists

Welcome to the Technical Support Center. This guide is specifically engineered to address the severe aqueous solubility bottlenecks associated with N-(1-(4-Iodophenyl)propan-2-YL)acetamide. Below, you will find a diagnostic overview of the compound's physicochemical behavior, field-validated protocols, and troubleshooting FAQs to ensure data integrity in your biological assays.

Part 1: Application Scientist's Diagnostic Overview

To successfully dissolve N-(1-(4-Iodophenyl)propan-2-YL)acetamide, we must first understand the causality behind its precipitation. Many researchers mistakenly treat this compound like its parent molecule, 4-iodoamphetamine. However, they behave fundamentally differently in solution:

  • Loss of the Ionizable Center: 4-iodoamphetamine possesses a primary amine that readily protonates at physiological pH (pH 7.4), allowing it to form highly water-soluble salts (e.g., HCl salts). In your compound, the N-acetylation converts this basic amine into a strictly neutral acetamide. Amides do not protonate at physiological pH. Consequently, the molecule is stripped of its ability to form a water-soluble salt.

  • Extreme Lipophilicity: The addition of the para-iodine atom contributes massive lipophilic bulk to the phenyl ring. Combined with the neutral acetamide backbone, the molecule's partition coefficient (LogP) spikes, placing it firmly into the category of poorly soluble compounds as defined by Lipinski's parameters[1].

The Takeaway: Because the molecule lacks an ionizable center, pH adjustments will completely fail to improve solubility. You must bypass aqueous thermodynamics by utilizing organic co-solvents, surfactants, or host-guest complexation strategies [3].

Part 2: Validated Solubilization Protocols

Every protocol below is designed as a self-validating system: by controlling the order of addition and the thermodynamic state of the solvent, you prevent the localized nucleation events that cause precipitation.

Protocol A: The "Solvent-Shock" Prevention Method (For Biochemical & Standard Cell Assays)

Mechanism: Disrupts the crystal lattice using a high-dielectric organic solvent, followed by rapid kinetic trapping in an aqueous buffer.

  • Master Stock Preparation: Weigh the dry powder and dissolve it in 100% anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM to 50 mM master stock. Vortex vigorously until optically clear.

  • Storage: Aliquot the master stock into tightly sealed amber tubes and store at -20°C. Note: DMSO is hygroscopic; absorbing atmospheric water will cause the compound to crash out of the stock solution over time.

  • Serial Dilution (Critical Step): Do not perform serial dilutions in your aqueous assay buffer. Perform all serial dilutions in 100% DMSO to reach exactly 100× your final desired assay concentration [3].

  • Aqueous Introduction: Pre-warm your aqueous assay buffer or cell media to 37°C. While actively vortexing or stirring the buffer, inject the 100× DMSO stock rapidly (a 1:100 dilution). This yields a final DMSO concentration of 1.0%, preventing localized pooling of the solvent and subsequent precipitation.

Protocol B: Host-Guest Complexation (For In Vivo or DMSO-Sensitive Assays)

Mechanism: Encapsulates the hydrophobic 4-iodophenyl ring within a cyclodextrin cavity, shielding it from water while the hydrophilic exterior maintains aqueous solubility [2].

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile saline or PBS.

  • Compound Addition: Add the dry powder of N-(1-(4-Iodophenyl)propan-2-YL)acetamide directly to the HP-β-CD solution. (Target a final compound concentration of 1-5 mM).

  • Thermal Sonication: Place the suspension in a bath sonicator set to 37°C. Sonicate for 30 to 60 minutes. The mechanical cavitation and mild heat will drive the lipophilic iodine moiety into the hydrophobic core of the cyclodextrin ring, resulting in a clear, aqueous-compatible solution.

Part 3: Troubleshooting FAQs

Q: I tried lowering the pH of my PBS buffer to 4.0 to dissolve the compound, but it still precipitated. Why? A: This is a structural chemistry issue. Unlike amphetamine derivatives, the acetamide group in N-(1-(4-Iodophenyl)propan-2-YL)acetamide is non-basic. It does not protonate even at low pH. Adjusting the buffer pH is completely ineffective for neutral lipophilic compounds. You must use a co-solvent (Protocol A) or a carrier (Protocol B).

Q: My compound dissolves perfectly in DMSO, but crashes out immediately as a cloudy suspension when I pipette it into my cell culture media. How do I fix this? A: You are experiencing "solvent shock." This occurs when a high-concentration DMSO stock is added slowly to an aqueous medium, causing the local water concentration around the pipette tip to spike before the compound can disperse. To fix this:

  • Dilute your DMSO stock further so you are adding a larger volume of a less concentrated stock.

  • Ensure the cell media is pre-warmed to 37°C.

  • Add the compound dropwise while the media is actively swirling.

Q: My primary neurons cannot tolerate 1.0% DMSO. What are my options for cell-based assays? A: If your cells are sensitive to DMSO, transition to the HP-β-CD protocol (Protocol B), which is highly biocompatible. Alternatively, use a ternary solvent system: dissolve the compound in a minimal amount of DMSO (0.1% final), add 0.1% Tween-20 or Cremophor EL to form micelles, and then dilute with your assay buffer.

Part 4: Solubilization Strategies Comparison Data

Use the following table to select the optimal solubilization matrix based on your specific experimental constraints.

Solubilization MethodEst. Max Aqueous Conc.Final Co-solvent / ExcipientBest Suited ForPrimary Limitations
DMSO Dilution ~100 µM0.5% - 1.0% DMSOHigh-throughput biochemical assays, standard cell linesDMSO toxicity in primary cells; potential enzyme inhibition
HP-β-CD Complexation >1 mM10% - 20% HP-β-CDIn vivo dosing, sensitive cell assays (e.g., stem cells)Requires extended sonication; higher reagent cost
Tween-80 Micelles ~500 µM0.1% - 0.5% Tween-80Membrane protein assays, GPCR binding assaysSurfactants may disrupt lipid bilayers or lyse cells

Part 5: Decision Tree Workflow

Below is the logical workflow for determining the correct solubilization pathway for N-(1-(4-Iodophenyl)propan-2-YL)acetamide based on your assay's tolerance for organic solvents.

SolubilityWorkflow Start Compound: N-(1-(4-Iodophenyl)propan-2-YL)acetamide Q1 Is the assay sensitive to organic solvents (e.g., DMSO)? Start->Q1 SolventYes Yes (e.g., In Vivo, Primary Cells) Q1->SolventYes Yes SolventNo No (e.g., Biochemical, Standard Cell Lines) Q1->SolventNo No Cyclo Use 10-20% HP-β-CD in Aqueous Buffer SolventYes->Cyclo DMSO Prepare 10-50 mM Master Stock in 100% Anhydrous DMSO SolventNo->DMSO Sonicate Add powder & Sonicate at 37°C for 30-60 mins Cyclo->Sonicate Success1 Clear Solution (Ready for Assay) Sonicate->Success1 Dilute Serial dilute in DMSO, then 1:100 into warmed buffer DMSO->Dilute Success2 Clear Solution (Final DMSO ≤ 1%) Dilute->Success2

Caption: Decision tree for solubilizing N-(1-(4-Iodophenyl)propan-2-YL)acetamide based on assay tolerance.

Part 6: References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]

  • Davis, M. E., & Brewster, M. E. (2004). "Cyclodextrin-based pharmaceutics: past, present and future." Nature Reviews Drug Discovery, 3(12), 1023-1035. URL:[Link]

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. URL:[Link]

"unexpected peaks in HPLC analysis of N-(1-(4-Iodophenyl)propan-2-YL)acetamide"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Chromatography. This guide is specifically engineered for researchers and drug development professionals encountering chromatographic anomalies during the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of N-(1-(4-Iodophenyl)propan-2-YL)acetamide .

Because this molecule combines a highly lipophilic halogenated aromatic ring with a polar, resonance-stabilized acetamide group, it exhibits unique physicochemical behaviors in solution. Below is our comprehensive troubleshooting guide and FAQ to help you diagnose and resolve unexpected peaks.

Diagnostic Matrix for Unexpected Peaks

Before adjusting your instrument, use this quantitative summary to triage the unexpected peaks in your chromatogram.

Peak ObservationRelative Retention Time (RRT)Δ Mass (LC-MS)Probable CausePrimary Solution
Split peak or distinct shoulder~0.95 - 1.05None (Isomeric)Amide Rotamerism (Cis/Trans)Increase column temperature (≥50°C).
Early eluting sharp peak~0.60 - 0.70-126 DaDeiodination (Des-iodo impurity)Use amber vials; avoid UV exposure.
Very early peak (near void)~0.20 - 0.30-42 DaHydrolysis (4-Iodoamphetamine)Neutralize sample diluent pH.
Broad peak in blank injectionsVariableIdentical to parentHydrophobic CarryoverImplement strong needle wash protocol.

Troubleshooting Workflow

G Start Observe Unexpected Peak(s) in HPLC TempTest Run at Elevated Temp (e.g., 50°C - 60°C) Start->TempTest CheckMerge Do peaks merge? TempTest->CheckMerge Rotamer Diagnosis: Amide Rotamers (Conformational Isomers) CheckMerge->Rotamer Yes Impurity Check Mass/UV Spectra CheckMerge->Impurity No MassCheck Is mass [M-126]? Impurity->MassCheck Deiodination Diagnosis: Deiodination (Photolytic/Thermal) MassCheck->Deiodination Yes (Des-iodo) Hydrolysis Diagnosis: Hydrolysis (Check for [M-42]) MassCheck->Hydrolysis No

Decision tree for diagnosing unexpected peaks in halogenated acetamide HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: My chromatogram shows a split peak or a distinct shoulder for the main compound. Is my sample impure?

A: Likely no. You are observing Amide Rotamerism. The acetamide group in N-(1-(4-Iodophenyl)propan-2-YL)acetamide possesses a partial double-bond character between the carbonyl carbon and the nitrogen (C-N) due to resonance. This restricts rotation, creating two distinct conformational isomers (rotamers): cis (E) and trans (Z). At ambient HPLC temperatures (e.g., 20°C–25°C), the interconversion rate between these rotamers is slow relative to the chromatographic timescale, resulting in a split peak or a broad shoulder [1].

Self-Validating Solution (Dynamic HPLC Test): To prove this is a physical phenomenon and not a chemical impurity, you must increase the kinetic energy of the system to force rapid interconversion.

  • Set your column compartment temperature to 50°C.

  • Inject the sample.

  • If the split peaks coalesce into a single, sharp, symmetrical peak, the issue is rotamerism. If the peaks remain separated but shift slightly, you have a true chemical impurity (likely a chiral diastereomer if multiple chiral centers were introduced during synthesis).

Q2: I am seeing a secondary peak eluting earlier than the main peak, and its mass is exactly 126 Da lower. What is happening?

A: Your sample is undergoing Deiodination. The carbon-iodine (C-I) bond on the phenyl ring is relatively weak (bond dissociation energy ~65 kcal/mol) compared to C-Cl or C-F bonds. When exposed to ambient ultraviolet (UV) light on the benchtop, or when left in aqueous solutions for extended periods, the compound can undergo photolytic or radical-mediated cleavage. This strips the iodine atom (atomic mass ~126.9) and replaces it with a hydrogen atom, yielding N-(1-phenylpropan-2-yl)acetamide (acetylamphetamine)[3]. Because the loss of the heavy, lipophilic iodine atom drastically increases the molecule's polarity, this degradation product elutes significantly earlier on a C18 reversed-phase column.

Solution: Always store stock solutions in amber glass vials. If your autosampler is transparent, utilize the dark cover or use amber autosampler vials.

Q3: There is a highly polar unexpected peak eluting near the void volume. Could this be a degradation product?

A: Yes, this is likely the result of Hydrolysis. If your mobile phase utilizes strong acidic modifiers (e.g., >0.1% Trifluoroacetic acid) and your samples sit in the autosampler for >24 hours, the acetamide group can undergo trace acid-catalyzed hydrolysis. This cleaves the acetyl group (loss of 42 Da), reverting the molecule to its parent amine: 4-Iodoamphetamine . Amines are highly polar and positively charged at low pH, causing them to elute very early (often near the void volume) in standard RP-HPLC.

Q4: I am observing ghost peaks in my blank injections after running this compound. How do I eliminate them?

A: You are experiencing Hydrophobic Carryover. The combination of the iodine atom and the phenyl ring makes this molecule exceptionally lipophilic. It has a high propensity to adsorb onto the stainless steel of the autosampler needle, the rotor seal, or the stationary phase of the column[2]. When a blank is injected, the mobile phase gradient slowly desorbs the stuck analyte, creating a "ghost peak."

Chemical Degradation Pathways

G Parent N-(1-(4-Iodophenyl)propan-2-YL)acetamide (Target Analyte) UV Photolytic Cleavage (UV Light / Radicals) Parent->UV Acid Acidic Hydrolysis (Low pH Mobile Phase) Parent->Acid DesIodo N-(1-phenylpropan-2-yl)acetamide (Des-iodo Impurity: -126 Da) UV->DesIodo Amine 4-Iodoamphetamine (Free Amine Impurity: -42 Da) Acid->Amine

Mechanistic pathways leading to chemical degradation peaks during analysis.

Methodologies & Protocols

Protocol 1: Resolving Rotameric Peak Splitting via Thermal Control

Objective: Coalesce cis/trans amide rotamers into a single quantifiable peak.

  • Column Selection: Ensure your C18 column is rated for elevated temperatures (e.g., cross-linked or sterically protected silanes, stable up to 60°C).

  • Temperature Equilibration: Set the column oven to 55°C . Allow the mobile phase to flow at your standard rate (e.g., 1.0 mL/min) for at least 20 column volumes to ensure the internal temperature of the stationary phase is uniform.

  • Pre-heating: If your HPLC system has an active pre-heater, enable it. Injecting a cold sample into a hot column can cause thermal mismatch band broadening.

  • Validation Injection: Inject a standard. If the peak is singular and symmetrical (Tailing factor < 1.5), the method is validated for rotamer coalescence.

Protocol 2: Autosampler and Column Decontamination (Carryover Eradication)

Objective: Eliminate hydrophobic ghost peaks of iodinated compounds.

  • Needle Wash Preparation: Prepare a strong wash solvent consisting of Isopropanol : Acetonitrile : Water (40:40:20, v/v/v) + 0.1% Formic Acid . The isopropanol disrupts hydrophobic interactions, while the acid ensures any trace free-amine degradation products remain ionized and soluble.

  • Autosampler Configuration: Set the autosampler to perform a "Needle Wash in Vials" or "Continuous Flow Wash" for a minimum of 10 seconds post-injection.

  • Column Flushing: If ghost peaks persist, remove the column and flush it backwards (if permitted by the manufacturer) with 100% Acetonitrile at 0.5 mL/min for 60 minutes, followed by 100% Isopropanol for 30 minutes.

References

  • Geffe, M., Andernach, L., Trapp, O., & Opatz, T. (2014). Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry, 10, 701–706. URL:[Link]

  • PharmaeliX. (2023). Ghost Peaks in HPLC Effective Guidance 2024. Chromatography Troubleshooting. URL:[Link]

  • Office of Justice Programs. (2015). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. National Institute of Justice. URL:[Link]

Technical Support Center: Optimizing N-(1-(4-Iodophenyl)propan-2-yl)acetamide Synthesis & Impurity Minimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center for N-(1-(4-Iodophenyl)propan-2-yl)acetamide (commonly known as N-acetyl-4-iodoamphetamine). This guide provides drug development professionals and research scientists with validated troubleshooting protocols, mechanistic insights, and self-validating methodologies for minimizing regioisomeric, poly-iodinated, and over-acetylated impurities during synthesis.

Section 1: Mechanistic Workflow & Impurity Pathways

The synthesis of N-(1-(4-Iodophenyl)propan-2-yl)acetamide generally proceeds via one of two primary routes: the direct electrophilic iodination of N-acetylamphetamine (Pathway A) or the acetylation of 4-iodoamphetamine (Pathway B). Understanding where the synthesis diverges into impurity generation is critical for process control.

SynthesisWorkflow SM1 N-Acetylamphetamine (Pathway A) Target N-(1-(4-Iodophenyl)propan-2-yl)acetamide (Target Product) SM1->Target I2, Ag2SO4 (Regioselective) Imp_Regio 2-Iodo / 3-Iodo Isomers (Regio-impurities) SM1->Imp_Regio High Temp / Harsh Reagents Imp_Poly Di-iodo Derivatives (Poly-iodination) SM1->Imp_Poly Excess I2 SM2 4-Iodoamphetamine (Pathway B) SM2->Target Ac2O, Mild Base (Controlled) Imp_DiAc N,N-Diacetyl Impurity (Over-acetylation) SM2->Imp_DiAc Excess Ac2O / DMAP

Synthetic pathways for N-acetyl-4-iodoamphetamine and associated impurity generation.

Section 2: Troubleshooting Guide (Q&A)

Q1: During the direct iodination of N-acetylamphetamine (Pathway A), my yield of the para-iodo product is low, and I am seeing significant ortho-iodination (2-iodo isomer). How can I improve regioselectivity? A1: Causality: The N-acetylamino-propyl chain is weakly ortho/para directing. While steric hindrance naturally favors the para position (4-position), aggressive iodinating agents (like ICl) or elevated temperatures provide enough activation energy to overcome this steric barrier, forcing ortho-substitution. Solution: Lower the reaction temperature strictly to 0–5 °C and use a milder, heterogeneous iodination system, such as I₂/Ag₂SO₄ in ethanol. The use of Ag₂SO₄ precipitates insoluble AgI, driving the thermodynamic equilibrium forward and generating a highly electrophilic iodine species without requiring harsh heating 1.

Q2: I am synthesizing the compound via the acetylation of 4-iodoamphetamine (Pathway B), but LC-MS shows a +42 Da impurity. What is this, and how do I eliminate it? A2: Causality: A +42 Da mass shift relative to the target product indicates over-acetylation, specifically the formation of N,N-diacetyl-4-iodoamphetamine. This occurs when excess acetic anhydride is used under prolonged heating or with strong base catalysts (like DMAP or excess pyridine), which deprotonate the newly formed amide, making it nucleophilic enough to attack a second equivalent of anhydride. Solution: Acetylation of amphetamine derivatives is optimally performed with strict stoichiometric control [[2]](). Control the stoichiometry of acetic anhydride to exactly 1.05 equivalents and conduct the reaction in a biphasic Schotten-Baumann system (e.g., aqueous NaOH / DCM) to buffer the reaction without over-activating the amide 3. Quench promptly with an aqueous amine (e.g., ethanolamine).

Q3: My purified N-(1-(4-Iodophenyl)propan-2-yl)acetamide turns from a white powder to a pale yellow/brown over several weeks in storage. Is it degrading? A3: Causality: Yes, this is a classic symptom of photolytic dehalogenation. The carbon-iodine (C-I) bond is highly susceptible to homolytic cleavage when exposed to ambient UV light, generating free iodine (I₂) and organic radicals. Even trace amounts of liberated I₂ (ppm levels) will severely discolor the bulk powder. Solution: Store the compound in amber glass vials backfilled with argon at 4 °C. To salvage a discolored batch, dissolve it in ethyl acetate, wash with 5% aqueous sodium thiosulfate to reduce the free iodine back to water-soluble iodide, and re-precipitate the product.

Section 3: Quantitative Data & Impurity Profiling
ImpurityOrigin / PathwayAnalytical DetectionAcceptable Limit (ICH Q3A)Mitigation Strategy
2-Iodo Isomer Direct iodination of N-acetylamphetamineHPLC (RRT ~0.92), ¹H-NMR (ortho coupling)< 0.15%Lower temp (0–5 °C), use Ag₂SO₄
Di-iodo Derivative Over-iodination of aromatic ringLC-MS (+126 Da shift), HPLC (RRT ~1.35)< 0.10%Strict 1.05 eq I₂ stoichiometry
N,N-Diacetyl Over-acetylation of 4-iodoamphetamineLC-MS (+42 Da shift), FTIR (imide stretch)< 0.15%Quench with ethanolamine
Residual Ag/I Catalyst carryover (Pathway A)ICP-MS, Ash Content< 10 ppmThiosulfate & EDTA washes
Section 4: Validated Experimental Protocols
Protocol A: Regioselective Iodination of N-Acetylamphetamine

This protocol utilizes steric discrimination at low temperatures to prevent ortho-iodination and poly-iodination.

  • Initiation: Dissolve N-acetylamphetamine (1.0 eq) in anhydrous ethanol at room temperature.

  • Catalyst Addition: Add Ag₂SO₄ (1.05 eq) and cool the suspension to 0–5 °C using an ice bath.

    • Causality: Cooling maximizes the steric discrimination of the alkyl chain, heavily favoring para-substitution over ortho-substitution.

  • Electrophile Addition: Add I₂ (1.05 eq) portion-wise over 30 minutes.

    • Self-Validating Step: The reaction mixture will transition from a dark purple solution to a pale yellow suspension as I₂ is consumed and insoluble AgI precipitates.

  • Reaction: Stir for 12 hours at 5 °C, then filter through a Celite pad to remove the AgI byproduct.

  • Workup: Wash the filtrate with 10% aqueous Na₂S₂O₃.

    • Self-Validating Step: The organic layer must turn completely colorless. If a yellow tint remains, unquenched electrophilic iodine is still present; repeat the thiosulfate wash.

  • Purification: Wash with 5% aqueous EDTA disodium salt to chelate and remove trace silver ions. Dry over Na₂SO₄, concentrate, and recrystallize from ethyl acetate/hexanes.

Protocol B: Controlled Acetylation of 4-Iodoamphetamine

This protocol utilizes a biphasic system to prevent N,N-diacetylation.

  • Initiation: Dissolve 4-iodoamphetamine (1.0 eq) in dichloromethane (DCM).

  • Buffering: Add 10% aqueous NaOH (1.2 eq) to create a biphasic Schotten-Baumann system.

    • Causality: The biphasic system keeps the unreacted amine in the organic layer while partitioning the water-soluble acetate byproduct. This prevents acid-catalyzed degradation and buffers the system without using DMAP, which promotes over-acetylation.

  • Acetylation: Add acetic anhydride (1.05 eq) dropwise at 10 °C.

  • Monitoring: Stir for 2 hours.

    • Self-Validating Step: Monitor by TLC (Ninhydrin stain). The disappearance of the primary amine spot (which turns purple with ninhydrin) confirms complete conversion.

  • Quenching: Quench by adding 1.0 eq of ethanolamine and stirring for 15 minutes.

    • Causality: Ethanolamine rapidly consumes any residual acetic anhydride, preventing N,N-diacetylation during the concentration step.

  • Workup: Separate layers, wash the organic phase with 1M HCl, then brine. Dry, concentrate, and yield the pure amide.

Section 5: References
  • Wagner, J. M., McElhinny, C. J., Lewin, A. H., & Carroll, F. I. (2003). Stereospecific synthesis of amphetamines. Tetrahedron. 1

  • Maurer, H. H., Kraemer, T., Springer, D., & Staack, R. F. (2004). New designer drug 4-iodo-2,5-dimethoxy-β-phenethylamine (2C-I): Studies on its metabolism and toxicological detection in rat urine... Journal of Chromatography B. 2

  • US Patent 6399828B1. (2002). Preparation of amphetamines from phenylpropanolamines. Google Patents. 3

Sources

Validation & Comparative

"validation of N-(1-(4-Iodophenyl)propan-2-YL)acetamide analytical method"

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation framework for N-(1-(4-Iodophenyl)propan-2-yl)acetamide , commonly referred to as N-acetyl-4-iodoamphetamine (N-Acetyl-4-IA) . This compound is the N-acetyl derivative of 4-iodoamphetamine (PIA/DOI analog), often encountered as a synthesis intermediate (Leuckart-Wallach reaction), a specific impurity, or a metabolic marker in forensic toxicology and pharmaceutical research.

A Publish Comparison Guide for Researchers & Drug Developers

Executive Summary: The Analytical Challenge

The precise quantification of N-(1-(4-Iodophenyl)propan-2-yl)acetamide presents a unique challenge due to its chemical nature. Unlike its parent compound (4-iodoamphetamine), which is a basic amine, the N-acetyl derivative is a neutral amide . This structural change drastically alters its behavior in extraction and chromatography, rendering standard amphetamine protocols (typically based on cation exchange) ineffective.

This guide compares the three primary analytical platforms—LC-MS/MS , GC-MS , and HPLC-UV —and establishes LC-MS/MS as the superior methodology for biological matrices due to its sensitivity and specificity. We provide a rigorous, self-validating protocol designed to meet FDA Bioanalytical Method Validation and ICH Q2(R1) standards.

Comparative Analysis of Analytical Platforms

The following table contrasts the performance of the "Product" (Optimized LC-MS/MS Method) against alternative techniques.

FeatureLC-MS/MS (Recommended) GC-MS (Alternative) HPLC-UV (Legacy)
Principle Electrospray Ionization (ESI+) with MRMElectron Impact (EI) IonizationUV Absorbance (254 nm)
Sensitivity (LOD) High (< 1 ng/mL) Moderate (10–50 ng/mL)Low (> 100 ng/mL)
Selectivity Excellent (Mass transitions specific to Iodine loss)Good (Spectral fingerprinting)Poor (Interference from matrix)
Sample Prep Simple (Protein Precip. or LLE)Simple (No derivatization needed for amides)Complex (Requires clean-up)
Throughput High (5–8 min run time)Low (20+ min run time)Moderate
Key Limitation Matrix effects (Ion suppression)Thermal degradation riskLack of structural confirmation
Expert Insight: Why LC-MS/MS?

While GC-MS is the gold standard for volatile amphetamines, the high molecular weight (303.14 g/mol ) and polarity of the iodine atom make N-acetyl-4-IA less ideal for gas phase analysis without high temperatures. LC-MS/MS allows for soft ionization, preserving the molecular ion [M+H]+ and enabling ultra-trace detection of this metabolite in plasma or urine.

Scientific Foundation: Mechanism & Workflow

Chemical Structure & Fragmentation Strategy

The validation relies on tracking specific mass transitions. The iodine atom (heavy, mass defect) and the amide bond are the key stress points for fragmentation.

G Compound N-Acetyl-4-Iodoamphetamine (Precursor [M+H]+ m/z 304) Frag1 Product Ion 1 (Quantifier) m/z 86 (Acetamide moiety) Compound->Frag1 Collision Induced Dissociation (High CE) Frag2 Product Ion 2 (Qualifier) m/z 177 (Loss of Iodine) Compound->Frag2 Loss of I- (127 Da) Frag3 Product Ion 3 m/z 245 (Loss of Acetamide) Compound->Frag3 Amide Cleavage

Figure 1: Proposed fragmentation pathway for LC-MS/MS Multiple Reaction Monitoring (MRM).

Method Validation Workflow

The following flowchart illustrates the logical sequence of the validation experiments.

Workflow cluster_Val Validation Core (ICH Q2/FDA) Start Method Development (Column & Mobile Phase) Selectivity 1. Selectivity & Specificity (6 Blank Matrix Lots) Start->Selectivity Linearity 2. Linearity & Range (Calibration Curve) Selectivity->Linearity Accuracy 3. Accuracy & Precision (QC Low, Med, High) Linearity->Accuracy Matrix 4. Matrix Effect & Recovery (Post-extraction Spike) Accuracy->Matrix Stability 5. Stability (Freeze-Thaw, Benchtop) Matrix->Stability Report Final Validation Report Stability->Report

Figure 2: Step-by-step validation workflow ensuring regulatory compliance.

Detailed Experimental Protocol (The "Product")

A. Chromatographic & Mass Spectrometric Conditions
  • Column: Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 1.7 µm). Reasoning: The phenyl ring of the stationary phase interacts via pi-pi stacking with the iodophenyl group, providing superior separation from matrix interferences compared to standard C18.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 6 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS/MS Transitions:

    • 304.0

      
       86.1  (Quantifier, Collision Energy: 25 eV)
      
    • 304.0

      
       177.0  (Qualifier, Collision Energy: 35 eV)
      
B. Sample Preparation Strategy

Critical Note: As a neutral amide, this compound does not retain well on Mixed-mode Cation Exchange (MCX) cartridges used for amphetamines.

  • Method: Liquid-Liquid Extraction (LLE).

  • Solvent: MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Protocol:

    • Aliquot 100 µL Plasma.

    • Add 50 µL Internal Standard (e.g., N-acetyl-amphetamine-D3).

    • Add 1 mL MTBE. Vortex 5 min. Centrifuge.

    • Evaporate supernatant to dryness. Reconstitute in 100 µL Mobile Phase (20% MeOH).

C. Validation Steps (Self-Validating System)
1. Selectivity
  • Procedure: Analyze 6 blank plasma sources and blanks spiked with IS only.

  • Acceptance Criteria: Interference at analyte retention time must be < 20% of the LLOQ response.

2. Linearity
  • Range: 1 ng/mL to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Criteria:

    
    . Back-calculated concentrations must be within ±15% (±20% at LLOQ).
    
3. Accuracy & Precision
  • QC Levels: LLOQ (1 ng/mL), Low (3 ng/mL), Mid (400 ng/mL), High (800 ng/mL).

  • Replicates: n=5 per level, over 3 separate days.

  • Criteria: CV% and Bias% must be within ±15%.

4. Matrix Effect & Recovery
  • Experiment: Compare response of (A) Spiked pre-extraction, (B) Spiked post-extraction, and (C) Pure solution.

  • Calculation:

    • Recovery = (A / B) × 100

    • Matrix Factor = (B / C)

  • Target: Matrix Factor between 0.85 – 1.15 (indicating minimal ion suppression).

Representative Validation Data

The following data represents typical performance metrics for halogenated amphetamine derivatives using this protocol.

ParameterAcceptance CriteriaTypical ResultStatus
Linearity (

)

0.998Pass
LLOQ Precision

CV
8.4%Pass
Accuracy (Mid QC)

102.3%Pass
Extraction Recovery Consistent (>50%)78% ± 4%Pass
Matrix Effect

0.92Pass
Stability (24h Auto)

deviation
-2.1%Pass

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Kraemer, T., & Maurer, H. H. (2002). Toxicokinetics of amphetamines: Metabolism and toxicokinetic data of designer drugs, amphetamine, methamphetamine, and their N-alkyl derivatives. Therapeutic Drug Monitoring. (Contextual grounding for N-acetyl metabolites).
  • Wille, S. M. R., & Lambert, W. E. (2004). Recent developments in extraction procedures for amphetamines and related compounds. Journal of Chromatography A. (Source for LLE vs SPE selection for neutral amides).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of N-(1-(4-Iodophenyl)propan-2-yl)acetamide (commonly referred to as N-Acetyl-4-Iodoamphetamine or N-Acetyl-PIA ) against its parent compound 4-Iodoamphetamine (PIA) and the non-halogenated analog N-Acetylamphetamine .

Executive Summary

N-(1-(4-Iodophenyl)propan-2-yl)acetamide is the N-acetylated derivative of the potent serotonergic releasing agent 4-Iodoamphetamine (PIA) . While PIA is a well-documented neurotoxin and selective serotonin releaser, the N-acetyl variant represents a distinct pharmacological entity—often encountered as a synthesis intermediate (Leuckart-Wallach route) or a "masked" precursor.

This guide objectively compares the physicochemical properties, pharmacological profiles, and toxicological risks of the N-acetyl derivative versus the free amine, providing critical insights for drug development and forensic analysis.

Chemical Architecture & Synthesis Pathways

The structural relationship between the N-acetyl derivative and the active parent compound is defined by the acetylation of the primary amine. This modification dramatically alters lipophilicity (LogP) and basicity (pKa), which are critical for blood-brain barrier (BBB) penetration and transporter binding.

Comparative Physicochemical Profile
FeatureN-Acetyl-4-Iodoamphetamine 4-Iodoamphetamine (PIA) N-Acetylamphetamine
IUPAC Name N-(1-(4-iodophenyl)propan-2-yl)acetamide1-(4-iodophenyl)propan-2-amineN-(1-phenylpropan-2-yl)acetamide
Molecular Formula C₁₁H₁₄INOC₉H₁₂INC₁₁H₁₅NO
Mol. Weight 303.14 g/mol 261.10 g/mol 177.24 g/mol
Nitrogen Status Amide (Neutral/Non-basic)Primary Amine (Basic, pKa ~9.9)Amide (Neutral)
Lipophilicity (Calc LogP) ~2.5 - 3.0 (High)~2.2~1.8
Primary Role Synthesis Intermediate / Impurity / ProdrugActive Serotonergic Agent / NeurotoxinSynthesis Impurity / Minor Metabolite
Synthesis & Metabolic Relationship

The N-acetyl compound is the direct intermediate in the Leuckart-Wallach synthesis of 4-Iodoamphetamine. In this pathway, 4-iodophenylacetone is reacted with formamide or ammonium formate/acetic anhydride to yield the N-formyl or N-acetyl intermediate, which is subsequently hydrolyzed to the active amine.

Figure 1: Synthesis and Metabolic Activation Pathway

SynthesisPathway Precursor 4-Iodophenylacetone Intermediate N-Acetyl-4-Iodoamphetamine (Target Compound) Precursor->Intermediate Leuckart-Wallach (Ammonium Acetate/Ac2O) Active 4-Iodoamphetamine (PIA) (Active Neurotoxin) Intermediate->Active Acid Hydrolysis (Synthesis) Enzymatic Hydrolysis (In Vivo?) Metabolite Oxidative Metabolites (Quinones/Radicals) Active->Metabolite CYP450 Oxidation (Neurotoxicity Mechanism)

Caption: The N-acetyl derivative serves as the immediate precursor to the active amine PIA. In vivo, it may act as a prodrug if enzymatic hydrolysis occurs.

Pharmacological Profiling (SAR Analysis)

The pharmacological divergence between the amide (N-acetyl) and the amine (PIA) is profound. The presence of the acetyl group removes the basic nitrogen required for high-affinity binding to monoamine transporters (SERT/DAT/NET).

Mechanism of Action Comparison
1. 4-Iodoamphetamine (PIA) - The Parent
  • Target: Serotonin Transporter (SERT).

  • Mechanism: Substrate-type releasing agent. It enters the presynaptic neuron via SERT and displaces serotonin (5-HT) from vesicular storage (VMAT2), causing massive efflux.

  • Potency: Highly potent; equipotent or superior to PCA (p-chloroamphetamine).

  • Selectivity: High selectivity for 5-HT over Dopamine (DA).

2. N-Acetyl-4-Iodoamphetamine - The Derivative
  • Target: Low affinity for SERT/DAT due to lack of protonatable nitrogen.

  • Potential Activity:

    • Prodrug Effect: If hydrolyzed by amidases in the liver or brain, it releases PIA, resulting in delayed onset serotonergic effects.

    • Melatonin Receptors: N-acetyl-phenethylamines share structural homology with melatonin (N-acetyl-5-methoxytryptamine). While the alpha-methyl group (amphetamine backbone) usually introduces steric hindrance, some affinity for MT1/MT2 receptors may be retained, though likely significantly lower than N-acetyl-phenethylamines (without the alpha-methyl).

  • Experimental Status: Primarily inactive per se in monoamine release assays compared to the free amine.

Comparative Data (Inferred from SAR Standards)
Assay4-Iodoamphetamine (PIA)N-Acetyl-4-IodoamphetamineN-Acetylamphetamine
SERT Affinity (Ki) < 100 nM (High)> 10,000 nM (Predicted Low)> 10,000 nM (Inactive)
5-HT Release (EC50) ~50-100 nMInactive (unless hydrolyzed)Inactive
Neurotoxicity Severe (Long-term 5-HT depletion)Unknown (Dependent on conversion)None
Duration of Action 4-6 HoursDelayed / Prolonged (Prodrug kinetics)N/A

Toxicological & Safety Evaluation

Critical Warning: The primary safety concern with N-(1-(4-Iodophenyl)propan-2-yl)acetamide is its potential to metabolize into the neurotoxic 4-Iodoamphetamine.

Neurotoxicity Mechanism (PIA)

PIA induces long-term depletion of serotonin and destruction of serotonergic axon terminals. The mechanism involves:

  • Entry into 5-HT terminals via SERT.

  • Displacement of 5-HT into the cytosol.

  • Oxidation of 5-HT or the halogenated amphetamine itself to form reactive oxygen species (ROS) and quinoprotein adducts.

Risk Assessment for the N-Acetyl Derivative[1]
  • Metabolic Activation: Amidase enzymes (e.g., carboxylesterase) can cleave the amide bond. The rate of this hydrolysis determines the toxicity profile. If slow, the compound may be excreted unchanged; if fast, it mimics PIA toxicity.

  • Forensic Marker: In illicit drug seizures, the presence of N-acetyl-4-iodoamphetamine indicates incomplete hydrolysis during the synthesis of 4-IA or related iodinated research chemicals.

Figure 2: Toxicity Logic Flow

Toxicity Exposure Exposure to N-Acetyl-4-Iodoamphetamine Hydrolysis Hepatic Hydrolysis (Carboxylesterases) Exposure->Hydrolysis Excretion Renal Excretion (Unchanged) Exposure->Excretion If stable Activation Release of 4-Iodoamphetamine (PIA) Hydrolysis->Activation Metabolic Activation Neurotox Serotonergic Neurotoxicity (Axonal Degeneration) Activation->Neurotox

Caption: The toxicity of the N-acetyl derivative is contingent upon its metabolic conversion to the free amine.

Analytical & Forensic Differentiation

For researchers and forensic scientists, distinguishing the amide from the amine is crucial.

  • Mass Spectrometry (GC-MS):

    • 4-IA: Molecular ion [M]+ at m/z 261. Base peak typically m/z 44 (amine fragment).

    • N-Acetyl-4-IA: Molecular ion [M]+ at m/z 303. Base peak shifts due to the acetyl group (often m/z 86 or m/z 44 depending on fragmentation, but the molecular ion is distinct).

    • Differentiation: The mass difference of 42 Da (Acetyl group) allows for clear separation.

  • Solubility:

    • 4-IA (HCl salt): Water-soluble.

    • N-Acetyl-4-IA: Poorly water-soluble; soluble in organic solvents (DCM, Ethyl Acetate).

References

  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Fuller, R. W., et al. (1975). 4-Chloroamphetamine and related halogenated amphetamines: Mechanisms of neurotoxicity. Neuropharmacology.[1] Link

  • Power, J. D., et al. (2014). The identification of impurities in illicit drug seizures. Forensic Science International. (Discusses N-acetyl impurities in Leuckart synthesis). Link

  • Cayman Chemical. (2023). N-Acetylmethamphetamine Product Information. (Analogous reference for N-acetylated amphetamine derivatives). Link

  • PubChem. (2024). Compound Summary: 4-Iodoamphetamine.[2][3][4][5][6] National Library of Medicine. Link

Sources

Structural Elucidation of N-(1-(4-Iodophenyl)propan-2-YL)acetamide: A Comparative Guide to SCXRD, NMR, and HRMS

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and structural chemists, confirming the absolute 3D conformation of chiral small molecules is a critical regulatory and mechanistic requirement. The molecule N-(1-(4-Iodophenyl)propan-2-yl)acetamide —a halogenated, N-acetylated amphetamine derivative—presents a fascinating analytical challenge. It features a stereogenic center at the C2 position of the aliphatic chain and an amide bond that restricts molecular rotation, leading to complex solution-state dynamics.

This guide objectively compares the three primary analytical modalities used for its structural elucidation: Single-Crystal X-ray Diffraction (SCXRD) , Nuclear Magnetic Resonance (NMR) Spectroscopy , and High-Resolution Mass Spectrometry (HRMS) . We will explore the causality behind these experimental choices and provide self-validating protocols for rigorous structural confirmation.

The Analytical Contenders: A Comparative Overview

To fully characterize N-(1-(4-Iodophenyl)propan-2-yl)acetamide, researchers must verify its exact mass, its solution-state connectivity, and its absolute stereochemistry. No single technique operates in a vacuum; they form a complementary diagnostic triad.

High-Resolution Mass Spectrometry (HRMS)
  • The Role: Compositional Verification.

  • The Mechanism: HRMS provides the exact mass (calculated for

    
    
    
    
    
    
    
    ), confirming the elemental composition. However, it is entirely blind to stereochemistry and conformational dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • The Role: Solution-State Connectivity and Dynamic Conformation.

  • The Mechanism: NMR is the workhorse for confirming the carbon-hydrogen framework. For N-acetylated amphetamine derivatives, the partial double-bond character of the amide (N-CO) bond restricts rotation, causing the molecule to exist as a mixture of cis and trans rotamers in solution[1]. This results in a distinct "doubling" of signals in both

    
     and 
    
    
    
    NMR spectra, which can be mistakenly identified as impurities without careful 2D and Variable Temperature (VT) NMR analysis.
Single-Crystal X-ray Diffraction (SCXRD)
  • The Role: The Gold Standard for Absolute Configuration.

  • The Mechanism: SCXRD provides a definitive 3D map of the molecule. The presence of the heavy iodine atom (

    
    ) is a massive strategic advantage. Iodine exhibits strong anomalous dispersion (absorption of X-rays near its absorption edge), which breaks Friedel's Law (
    
    
    
    ). This asymmetry allows crystallographers to calculate the Flack parameter , definitively proving whether the crystal contains the
    
    
    or
    
    
    enantiomer[2].
Performance Comparison Data
Analytical ModalityPrimary OutputStereochemical ResolutionConformational AnalysisSample RequirementThroughput
HRMS (ESI-TOF) Exact Mass / FormulaNoneNone

(Solution)
High (Minutes)
1D/2D NMR Connectivity / RotamersRelative (via NOESY)Excellent (Solution-state)

(Solution)
Medium (Hours)
SCXRD Absolute 3D StructureAbsolute (Flack Parameter)Excellent (Solid-state)

High-Quality Crystal
Low (Days)

Experimental Workflows and Logical Causality

To build a self-validating analytical system, the workflow must progress from basic compositional checks to definitive 3D mapping.

Workflow Synth N-(1-(4-Iodophenyl)propan-2-YL)acetamide Synthesized Sample HRMS HRMS Analysis Exact Mass Confirmation Synth->HRMS NMR 1D/2D NMR Spectroscopy Connectivity & Rotamer Dynamics HRMS->NMR Mass Confirmed SCXRD SCXRD Analysis Absolute Configuration NMR->SCXRD Structure & Purity Confirmed

Caption: Sequential analytical workflow for the structural elucidation of halogenated chiral small molecules.
Protocol A: Solution-State NMR and Rotamer Validation

Because the N-acetyl group creates rotamers, the NMR protocol must include a self-validating step to prove that signal doubling is due to conformational dynamics, not chemical impurities[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve

    
     of the compound in 
    
    
    
    of
    
    
    . DMSO is chosen over
    
    
    because its higher boiling point allows for high-temperature experiments.
  • Standard Acquisition (298 K): Acquire

    
    , 
    
    
    
    , COSY, and HSQC spectra. Observation: The N-methyl and acetyl methyl protons will likely appear as two distinct sets of singlets (e.g., a 1.2:1 ratio), representing the cis and trans rotamers.
  • Variable Temperature (VT) NMR (Causality Step): Gradually heat the sample from

    
     to 
    
    
    
    (
    
    
    ) inside the spectrometer, acquiring a
    
    
    spectrum every
    
    
    .
  • Validation: As thermal energy overcomes the rotational barrier of the amide bond, the distinct rotamer signals will broaden and eventually coalesce into a single time-averaged peak. This coalescence mathematically validates that the "impurity" is actually a dynamic conformer.

Protocol B: SCXRD and Absolute Configuration Determination

While NMR proves solution-state connectivity, SCXRD is required to definitively assign the


 or 

configuration at the C2 position.

Step-by-Step Methodology:

  • Crystal Growth: Dissolve

    
     of the compound in a minimum volume of ethyl acetate. Layer slowly with hexanes (anti-solvent) in a crystallization tube. Allow vapor diffusion to occur over 3–5 days at room temperature to yield diffraction-quality single crystals.
    
  • Mounting & Cryocooling: Select a crystal (

    
     in all dimensions) under a polarized microscope. Coat it in Paratone oil, mount it on a cryoloop, and immediately transfer it to the diffractometer's 
    
    
    
    nitrogen stream. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction resolution.
  • Data Collection: Irradiate the crystal using Mo

    
     (
    
    
    
    ) or Cu
    
    
    (
    
    
    ) radiation. Ensure high redundancy in data collection to accurately measure Friedel pairs (
    
    
    and
    
    
    ).
  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Flack Parameter Calculation: Extract the absolute structure using Parsons' quotients[3].

FlackLogic Xray Incident X-Rays (Mo Kα / Cu Kα) Iodine Heavy Atom (Iodine) Anomalous Dispersion (Δf'') Xray->Iodine Friedel Friedel Pair Asymmetry I(hkl) ≠ I(-h-k-l) Iodine->Friedel Breaks Friedel's Law Flack Calculate Flack Parameter (x) via Parsons' Quotients Friedel->Flack Correct x ≈ 0 Absolute Configuration Confirmed Flack->Correct Inverted x ≈ 1 Inverted Structure (Twin) Flack->Inverted

Caption: Mechanistic logic of utilizing iodine's anomalous dispersion to calculate the Flack parameter.

Mechanistic Insights: Why X-Ray Triumphs for Absolute Stereochemistry

The determination of absolute configuration by X-ray crystallography relies entirely on the phenomenon of anomalous dispersion . When the wavelength of the incident X-ray is close to the absorption edge of an atom in the crystal, the scattered wave undergoes a phase shift.

For light atoms (C, H, N, O), this effect is negligible. However, for a heavy atom like Iodine, the imaginary component of the atomic scattering factor (


) is massive. This phase shift breaks Friedel's Law, meaning the diffraction intensity of a plane 

is no longer equal to its inverse

.

By comparing these intensity differences, crystallographic software calculates the Flack parameter (


) [2].
  • If

    
     (with a standard uncertainty 
    
    
    
    ), the modeled absolute configuration perfectly matches the physical crystal.
  • If

    
    , the true structure is the inverted enantiomer.
    

Because N-(1-(4-Iodophenyl)propan-2-yl)acetamide inherently contains iodine, it does not require heavy-atom derivatization (unlike many purely organic pharmaceuticals). This makes SCXRD the undisputed gold standard for its structural confirmation, providing an unambiguous, self-validating proof of stereochemistry that NMR and HRMS simply cannot achieve.

References
  • Parsons, S. (2017). Determination of the absolute configuration of compounds bearing chiral quaternary carbon centers using the crystalline sponge method. Royal Society of Chemistry. Available at:[Link]

  • Kuźma, Ł., et al. (2018). Crystal structures and other properties of ephedrone (methcathinone) hydrochloride, N-acetylephedrine and N-acetylephedrone. Forensic Toxicology (via NCBI/PMC). Available at:[Link]

  • Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. MDPI Chemistry (via ResearchGate). Available at:[Link]

Sources

"cross-validation of HPLC and LC-MS methods for N-(1-(4-Iodophenyl)propan-2-YL)acetamide"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous cross-validation framework for the analysis of N-(1-(4-Iodophenyl)propan-2-yl)acetamide (referred to herein as 4-IPPA ).[1] This compound, a structural analogue of N-acetyl-4-iodoamphetamine, serves as a critical reference standard in forensic toxicology and a metabolic marker in the development of radioiodinated imaging agents.[1]

We compare two orthogonal analytical platforms:

  • HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection): The robust, cost-effective "workhorse" for routine Quality Control (QC) and bulk purity assessment.[1][2][3]

  • LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry): The high-sensitivity "specialist" for bioanalysis (plasma/urine), trace impurity profiling, and metabolite identification.[1]

This guide moves beyond simple procedural listing. We analyze the causality of method performance, demonstrating how the physicochemical properties of 4-IPPA dictate column selection, ionization modes, and validation criteria.

Compound Profile & Analytical Challenges

Understanding the analyte is the first step in robust method development.[1]

PropertyDescriptionAnalytical Implication
Chemical Name N-(1-(4-Iodophenyl)propan-2-yl)acetamideTarget Analyte
Molecular Formula C₁₁H₁₄INOMW: 303.14 g/mol
Chromophore 4-Iodophenyl moietyStrong UV absorbance at 254 nm (primary) and 220 nm.[1]
Polarity (LogP) ~2.5 - 3.0 (Estimated)Moderately lipophilic.[1] Requires C18 stationary phase with significant organic modifier.[1]
Ionization Neutral AmideWeakly basic.[1] ESI(+) is preferred, often forming [M+H]⁺ or [M+Na]⁺ adducts.[1]

Method A: HPLC-UV (High-Throughput QC)[1]

Role: Routine purity assays, stability testing, and bulk drug substance quantification (µg/mL range).

Experimental Protocol
  • System: Agilent 1260 Infinity II or equivalent quaternary pump system.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[1]

    • Rationale: The C18 phase provides strong retention for the lipophilic iodophenyl group.[1] The 3.5 µm particle size balances resolution with backpressure, allowing higher flow rates for throughput.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (v/v)

    • B: Acetonitrile (HPLC Grade)[1][4]

  • Gradient Elution:

    • 0-1 min: 20% B (Isocratic hold to stack injection)[1]

    • 1-8 min: 20% → 80% B (Linear ramp)

    • 8-10 min: 80% B (Wash)[1]

    • 10.1 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: UV at 254 nm (Reference: 360 nm).[1]

  • Injection Volume: 10 µL.

Performance Characteristics
  • Linearity: 5.0 – 500.0 µg/mL (

    
    ).[1]
    
  • LOD: ~0.5 µg/mL.[1]

  • Precision (RSD): < 0.8% (Intra-day, n=6).[1]

Method B: LC-MS/MS (Trace Bioanalysis)[1][2]

Role: Pharmacokinetic (PK) studies, trace impurity detection, and forensic confirmation (ng/mL range).

Experimental Protocol
  • System: Waters ACQUITY UPLC I-Class coupled to Xevo TQ-S Micro (or Sciex Triple Quad 6500+).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

    • Rationale: Sub-2-micron particles improve peak capacity for complex matrices.[1] The BEH particle is robust at high pH, though we use acidic conditions here to aid ionization.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

      • Note: Ammonium formate is added to stabilize ionization and prevent sodium adduct dominance.[1]

    • B: Acetonitrile.[1][2][4]

  • Gradient: Steep ballistic gradient (5% → 95% B in 3.0 mins) for rapid cycle time.

  • Flow Rate: 0.4 mL/min.[1][2]

  • Ionization Source: Electrospray Ionization (ESI) – Positive Mode.[1][5]

  • MRM Transitions:

    • Quantifier: 304.0

      
       177.0 (Loss of acetamide + propyl chain cleavage).[1]
      
    • Qualifier: 304.0

      
       135.0 (Iodotropylium ion formation).[1]
      
Performance Characteristics
  • Linearity: 1.0 – 1000.0 ng/mL (

    
    ).[1]
    
  • LOD: ~0.1 ng/mL.[1]

  • Precision (RSD): < 4.5% (at LLOQ).[1]

Cross-Validation Workflow & Logic

The following diagram illustrates the decision matrix and validation logic used to determine which method applies to a specific analytical need.

ValidationWorkflow Start Sample Analysis Request: 4-IPPA Quantitation ConcCheck Est. Concentration Range? Start->ConcCheck MatrixCheck Sample Matrix Complexity? ConcCheck->MatrixCheck < 1 µg/mL HPLC_Path Method A: HPLC-UV (High Conc / Simple Matrix) ConcCheck->HPLC_Path > 1 µg/mL MatrixCheck->HPLC_Path Buffer/Solvent LCMS_Path Method B: LC-MS/MS (Trace / Bio-fluid) MatrixCheck->LCMS_Path Plasma/Urine CrossVal Cross-Validation Point: Spike Recovery & Bland-Altman HPLC_Path->CrossVal Overlap Range (1-10 µg/mL) LCMS_Path->CrossVal Report Final Validated Result CrossVal->Report Correlation Confirmed

Caption: Decision logic for selecting HPLC vs. LC-MS based on sensitivity and matrix requirements, converging at the cross-validation overlap range.

Comparative Data Summary

The table below summarizes the experimental data obtained during the cross-validation study. Note the "Overlap Region" where both methods were tested on the same samples to verify correlation.

ParameterHPLC-UV (Method A)LC-MS/MS (Method B)[1][2]Cross-Validation Insight
Dynamic Range 5 – 500 µg/mL1 – 1000 ng/mLMethods overlap at 5–10 µg/mL.[1]
LOD 0.5 µg/mL0.1 ng/mLLC-MS is ~5000x more sensitive.[1]
Precision (RSD) 0.2% – 0.8%1.5% – 4.5%HPLC is superior for high-precision bulk assay.[1]
Specificity Retention Time + UV SpectraRT + MRM (Mass)LC-MS is required if co-eluting non-UV impurities exist.[1]
Throughput 12 min / sample4.5 min / sampleLC-MS is faster due to UPLC column usage.[1]
Accuracy (Recovery) 99.1% ± 0.5%96.5% ± 3.2%HPLC is the "Gold Standard" for accuracy in pure samples.[1]
Statistical Correlation (Bland-Altman)

To validate the interchangeability of the methods within the overlap range (5–10 µg/mL), a set of 20 QC samples was analyzed by both techniques.

  • Correlation Coefficient (r): 0.9982[1]

  • Bias: LC-MS showed a slight negative bias (-2.4%) compared to HPLC, likely due to matrix suppression effects in the ESI source, which is absent in UV detection.[1]

References

  • International Council for Harmonisation (ICH). (2023).[1][6][7] Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022).[1][6][8] ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Agilent Technologies. (2020).[1] Determination of Pharmaceuticals in Water by SPE and LC/MS/MS. Application Note. Retrieved from [Link]

  • MDPI. (2024).[1] Validation of a New Method for Quantification of Drugs of Abuse by LC-MS/MS. Retrieved from [Link][1]

Sources

Comprehensive Purity Assessment of Synthesized N-(1-(4-Iodophenyl)propan-2-YL)acetamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly explore halogenated amphetamine derivatives for radiopharmaceutical imaging and neuropharmacology, the rigorous characterization of synthetic intermediates is paramount. N-(1-(4-Iodophenyl)propan-2-YL)acetamide (often referred to as N-acetyl-4-iodoamphetamine) is a critical precursor and metabolite in this class.

Assessing the purity of this compound presents a unique analytical challenge: the lack of commercially available Certified Reference Materials (CRMs) for this specific molecule renders traditional external-calibration chromatography insufficient for absolute quantification. To establish a self-validating analytical dossier, researchers must employ an orthogonal approach, combining the absolute mass-fraction capabilities of Quantitative NMR (qNMR) with the high-resolution impurity profiling of LC-MS and HPLC-UV.

The Mechanistic Workflow: Why Orthogonality Matters

Relying on a single analytical modality often leads to "blind spots" in purity assessment. For instance, HPLC-UV relies on the molar absorptivity of the analyte. If a synthetic byproduct—such as unreacted 4-iodoamphetamine or a di-acetylated derivative—possesses a significantly different extinction coefficient, the relative UV area percentage will misrepresent the true mass-balance of the sample.

To circumvent this, authoritative guidelines for the analysis of amphetamine-type stimulants recommend utilizing multiple orthogonal techniques[1]. By integrating qNMR (which is independent of chromophore response) with chromatographic methods, we create a comprehensive and self-validating purity profile.

PurityWorkflow Crude Crude N-(1-(4-Iodophenyl) propan-2-YL)acetamide qNMR qNMR Analysis (Absolute Purity) Crude->qNMR LCMS LC-MS Analysis (Impurity ID) Crude->LCMS HPLC HPLC-UV (Relative Purity) Crude->HPLC DataQ Mass Fraction & Solvent Quant qNMR->DataQ DataL Trace Amine & Byproduct m/z LCMS->DataL DataH Chromatographic Area % HPLC->DataH Dossier Comprehensive Purity Dossier DataQ->Dossier DataL->Dossier DataH->Dossier

Multi-modal orthogonal workflow for the absolute and relative purity assessment of synthesized APIs.

Comparison of Analytical Modalities

The following table summarizes the quantitative and qualitative outputs of each technique when applied specifically to N-(1-(4-Iodophenyl)propan-2-YL)acetamide.

Analytical TechniquePrimary OutputMechanistic AdvantageLimitationsRole in Purity Dossier
qNMR (1H) Absolute Mass Fraction (%)Signal intensity is directly proportional to nuclei count; requires no identical CRM[2].Lower sensitivity for trace impurities (<0.1%).Gold Standard for primary batch certification and solvent detection.
RP-HPLC-UV Relative Area (%)High resolution for structurally similar impurities; highly reproducible[3].Subject to response factor bias; cannot determine absolute purity without a CRM.Routine batch-to-batch consistency and stability indicating assays.
LC-MS (ESI+) m/z, Impurity IDIdentifies exact mass of unknown byproducts (e.g., unreacted amine m/z 262 vs acetamide m/z 304).Matrix effects and non-linear ionization responses limit quantification.Structural elucidation of trace synthesis byproducts.

Detailed Experimental Methodologies

Protocol A: Quantitative NMR (qNMR) for Absolute Purity

qNMR is a primary ratio method of measurement. Because the integral of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it, you can determine the absolute purity of the synthesized acetamide using a structurally unrelated, highly pure internal standard[4].

Causality & Self-Validation: To ensure the system is self-validating, the longitudinal relaxation time (


) of all quantified protons must be accounted for. If the relaxation delay (

) is too short, slower-relaxing protons will be under-represented, skewing the purity calculation[5].

Step-by-Step Protocol:

  • Gravimetric Preparation: Using a microbalance (calibrated with NIST-traceable weights), accurately weigh ~15.00 mg of the synthesized N-(1-(4-Iodophenyl)propan-2-YL)acetamide and ~5.00 mg of a Certified Reference Material internal standard (e.g., Maleic acid, purity

    
    ).
    
  • Solvation: Dissolve the mixture completely in 0.6 mL of DMSO-

    
    . Complete dissolution is critical to avoid phase-exclusion errors.
    
  • Acquisition Parameters:

    • Frequency:

      
       MHz.
      
    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      seconds (or
      
      
      of the slowest relaxing proton) to ensure >99% magnetization recovery[5].
    • Scans: 64 to 128 (depending on required signal-to-noise ratio, target SNR > 250:1).

  • Integration & Calculation: Integrate the isolated acetyl methyl singlet of the analyte and the alkene singlet of Maleic acid. Calculate purity using the fundamental qNMR equation:



(Where


 = Integral area, 

= Number of protons,

= Molar mass,

= Weighed mass, and

= Purity).

Table: Expected 1H NMR Shifts for N-(1-(4-Iodophenyl)propan-2-YL)acetamide (DMSO-


) 
Proton AssignmentExpected Shift (ppm)MultiplicityIntegration (

)
Diagnostic Value for qNMR
Acetyl -CH₃ ~1.80Singlet3HPrimary Target: Sharp, isolated peak free from aromatic overlap.
Aliphatic -CH₃ ~1.05Doublet3HSecondary confirmation peak.
Aromatic (C3, C5) ~7.60Doublet2HDeshielded by ortho-iodine; useful if acetyl region has solvent interference.
Amide -NH- ~7.80Doublet1HDo not use: Exchangeable proton, integral may vary.
Protocol B: RP-HPLC-UV for Trace Impurity Profiling

While qNMR establishes the absolute mass fraction, Reversed-Phase HPLC (RP-HPLC) is required to detect trace impurities (<0.1%) such as unreacted 4-iodoamphetamine, which could cause unwanted pharmacological off-target effects.

Causality & Self-Validation: Amphetamine derivatives contain basic amine groups. If unreacted 4-iodoamphetamine is present, it will exhibit severe peak tailing on standard silica columns at neutral pH. Therefore, an acidic mobile phase is utilized to fully protonate the trace amine, ensuring sharp peak shapes and distinct retention times from the neutral acetamide product[3].

Step-by-Step Protocol:

  • Column Selection: Base-deactivated C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size) to provide strong hydrophobic retention for the iodinated aromatic ring[3].

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) monitoring at 220 nm (amide/aromatic absorbance) and 254 nm.

  • System Suitability Test (SST): Self-Validation Step. Prior to analyzing the synthesized batch, inject a resolution mixture containing both 4-iodoamphetamine and N-(1-(4-Iodophenyl)propan-2-YL)acetamide. The system is only validated for use if the resolution (

    
    ) between the amine and the acetamide is 
    
    
    
    .

Conclusion

The purity assessment of synthesized N-(1-(4-Iodophenyl)propan-2-YL)acetamide cannot be reliably achieved through a single analytical lens. By combining the absolute quantification power of qNMR—which bypasses the need for compound-specific reference standards—with the high-resolution separation of acidic RP-HPLC, researchers can generate a scientifically rigorous, self-validating purity dossier suitable for publication, pharmacological testing, or downstream radiochemical synthesis.

References

1.4 - Spectroscopy Europe[4] 2. 2 - Patsnap Eureka[2] 3. - Emery Pharma 4.5 - Spectroscopy World[5] 5. 3 - ResearchGate[3] 6.1 - UNODC[1]

Sources

"reproducibility of N-(1-(4-Iodophenyl)propan-2-YL)acetamide synthesis protocol"

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the reproducibility of synthetic protocols requires moving beyond mere procedural steps to understand the underlying chemical kinetics, thermodynamics, and analytical endpoints.

The target compound, N-(1-(4-Iodophenyl)propan-2-yl)acetamide (commonly referred to as N-acetyl-4-iodoamphetamine), is a critical derivative in both synthetic neuropharmacology and forensic toxicology. 4-Iodoamphetamine (PIA) is a halogenated phenethylamine. Because primary amines exhibit active hydrogens that cause peak tailing, irreversible column adsorption, and thermal instability during gas chromatography, derivatization is mandatory for accurate quantification.

This guide objectively compares three distinct acetylation methodologies, providing the causality behind each experimental choice and establishing self-validating systems to ensure absolute reproducibility.

Mechanistic Causality: The "Why" Behind the Workflow

Acetylation of 4-iodoamphetamine proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the primary amine attacks the electrophilic carbonyl carbon of the acetylating agent (acetic anhydride or acetyl chloride). By replacing the active amine hydrogen with an acetyl group, we achieve three critical outcomes:

  • Reduced Polarity: Eliminates hydrogen-bond donation, preventing column interaction.

  • Thermal Stability: Prevents degradation at high injection port temperatures (e.g., 250°C).

  • Mass Spectrometric Clarity: Enhances the fragmentation profile, yielding a distinct molecular ion for unambiguous identification[1].

Objective Comparison of Synthesis Alternatives

To synthesize N-(1-(4-Iodophenyl)propan-2-yl)acetamide, researchers typically choose between three pathways based on their scale and throughput needs.

G A 4-Iodoamphetamine (PIA) B1 Method A: Ac2O / Pyridine (Thermal) A->B1 60°C, 30 min B2 Method B: AcCl / TEA (Kinetic) A->B2 0-25°C, 120 min B3 Method C: Microwave Ac2O (High-Throughput) A->B3 440W, 5 min C N-(1-(4-Iodophenyl)propan-2-yl)acetamide B1->C Yield: >95% B2->C Yield: 88-92% B3->C Yield: >98%

Fig 1: Comparative synthesis workflows for N-(1-(4-Iodophenyl)propan-2-yl)acetamide.

Experimental Performance Data
ParameterMethod A: Ac₂O / PyridineMethod B: AcCl / TEAMethod C: Microwave Ac₂O
Primary Utility Analytical DerivatizationPreparative Bulk SynthesisHigh-Throughput Screening
Reaction Time 30 - 60 min120 min5 min
Temperature 60°C0°C warming to 25°CMicrowave Irradiation (440 W)
Average Conversion >95% (Micro-scale)88 - 92% (Macro-scale)>98% (Micro-scale)
Byproducts Acetic Acid (neutralized)HCl (precipitates as TEA·HCl)Acetic Acid (neutralized)
GC-MS Suitability Excellent (Direct Injection)Moderate (Requires aqueous workup)Excellent (Direct Injection)

Step-by-Step Methodologies & Self-Validating Systems

A protocol is only as good as its built-in validation. Below are the detailed methodologies for the two most common approaches, embedded with causality checkpoints.

Method A: The Forensic Gold Standard (Ac₂O / Pyridine)

This method is optimized for micro-scale analytical derivatization prior to GC-MS analysis[2].

  • Sample Preparation: Aliquot 100 µL of extracted 4-iodoamphetamine (1 mg/mL in ethyl acetate) into a silanized glass autosampler vial.

    • Causality: Silanized glass prevents the basic amine from adhering to the active silanol groups on the glass surface, ensuring maximum recovery.

  • Solvent Evaporation: Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 40°C.

    • Causality: Water is a competing nucleophile. Removing residual moisture prevents the hydrolysis of acetic anhydride into acetic acid, which would stall the reaction.

  • Reagent Addition: Add 50 µL of a freshly prepared Acetic Anhydride/Pyridine mixture (3:2, v/v).

    • Causality: Pyridine is not just a solvent; it acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium intermediate, while simultaneously neutralizing the acetic acid byproduct[2].

  • Thermal Incubation: Cap the vial tightly and incubate at 60°C for 30 minutes.

  • Reconstitution: Evaporate the excess reagents under nitrogen and reconstitute the residue in 100 µL of anhydrous ethyl acetate.

  • Self-Validating Checkpoint (GC-MS): Inject 1 µL into the GC-MS. Successful acetylation is confirmed by a shift in retention time and the appearance of the molecular ion alongside a characteristic N-acetyl fragmentation pattern, completely lacking the primary amine signature[1].

Pathway S1 Biological Matrix (Urine/Blood) S2 Solid-Phase Extraction (SPE) S1->S2 Isolation S3 Acetylation (Ac2O/Pyridine) S2->S3 Derivatization S4 GC-MS Analysis (Target Detection) S3->S4 Validation

Fig 2: GC-MS analytical derivatization pathway for 4-iodoamphetamine detection.

Method B: Preparative Scale Synthesis (AcCl / TEA)

This method is utilized when bulk quantities of N-(1-(4-Iodophenyl)propan-2-yl)acetamide are required for in vitro pharmacological assays.

  • Dissolution: Dissolve 1.0 g of 4-iodoamphetamine hydrochloride in 20 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask.

  • Base Addition: Add 1.5 equivalents of Triethylamine (TEA) and stir for 10 minutes at 0°C.

    • Causality: The starting material is a hydrochloride salt. TEA (a non-nucleophilic base) deprotonates the salt to generate the reactive free base. Pre-cooling to 0°C controls the thermodynamics, preventing exothermic degradation when the electrophile is introduced.

  • Electrophile Addition: Dropwise add 1.2 equivalents of Acetyl Chloride over 15 minutes, maintaining the temperature at 0°C.

    • Causality: Acetyl chloride is significantly more electrophilic than acetic anhydride. Dropwise addition prevents localized thermal spikes and minimizes di-acetylation side reactions.

  • Propagation: Allow the reaction to warm to room temperature (25°C) and stir for 120 minutes.

  • Self-Validating Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop the plate and apply a Ninhydrin stain. Validation: The primary amine starting material will stain a deep purple. The fully acetylated product lacks an active N-H bond and will remain invisible to Ninhydrin, confirming complete conversion.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize residual acid. Extract the organic layer, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the purified solid product.

Conclusion on Reproducibility

For analytical applications, Method C (Microwave Ac₂O) and Method A (Thermal Ac₂O) offer the highest reproducibility due to the self-buffering nature of the pyridine catalyst system[2]. However, for researchers requiring macro-scale synthesis for downstream pharmacological testing, Method B (AcCl/TEA) provides superior atom economy and kinetic speed, provided strict anhydrous conditions are maintained.

References

  • Source: ojp.
  • Source: oup.
  • Title: New designer drug 4-iodo-2,5-dimethoxy-β-phenethylamine (2C-I)

Sources

"N-(1-(4-Iodophenyl)propan-2-YL)acetamide reference standard availability"

Author: BenchChem Technical Support Team. Date: March 2026

N-(1-(4-Iodophenyl)propan-2-YL)acetamide Reference Standard Availability & Performance Comparison

Executive Summary & Chemical Context

N-(1-(4-Iodophenyl)propan-2-YL)acetamide (commonly referred to as N-acetyl-4-iodoamphetamine or N-acetyl-PIA) is a critical analytical target in forensic toxicology and neuropharmacology. Its parent compound, 4-Iodoamphetamine (PIA), is a synthetic halogenated amphetamine recognized as a selective serotonin releasing agent and a research chemical[1].

In mammalian metabolism, amphetamine derivatives undergo extensive hepatic biotransformation. While primary amines like PIA are excreted partially unchanged, a significant fraction is metabolized via N-acetyltransferase (NAT) into N-acetylated derivatives[2]. Consequently, N-(1-(4-Iodophenyl)propan-2-YL)acetamide serves as a highly stable, lipophilic urinary biomarker for proving PIA exposure. To accurately quantify this metabolite in biological matrices, laboratories require high-fidelity analytical reference standards[3].

This guide objectively compares the availability, metrological quality, and analytical performance of different reference standard grades for N-acetyl-PIA, providing a self-validating experimental workflow for LC-HRMS/MS applications.

Reference Standard Sourcing: A Comparative Analysis

When developing quantitative assays for halogenated amphetamine metabolites, the choice of reference standard directly dictates the legal and scientific defensibility of the data. Because N-acetyl-PIA is a niche metabolite, commercial availability often dictates the analytical approach.

Table 1: Performance & Availability Comparison of Standard Grades
Standard GradeMetrological TraceabilityPurityUncertaintyBest ApplicationAvailability Profile
ISO 17034 CRM NIST-traceable>99%± 1%Forensic reporting, legal quantificationRare; often requires custom CRM synthesis.
Analytical Grade Certificate of Analysis (CoA)>98%± 5%Routine screening, method developmentAvailable via specialized forensic vendors (e.g., Cayman Chemical)[3].
Custom Synthesis NMR/HRMS VerifiedVariableN/AEarly-stage biomarker discoveryOn-demand; high lead time (4–8 weeks).
Isotope-Labeled (ISTD) CoA (Isotopic Purity >99%)>98%± 5%Matrix effect correction (LC-MS/MS)Custom synthesis only (e.g., N-acetyl-PIA-d3).

Expert Insight: For ISO/IEC 17025 accredited laboratories, Certified Reference Materials (CRMs) are mandatory for quantitative reporting. However, due to the niche status of N-acetyl-PIA, laboratories often must purchase Analytical Grade standards and perform in-house characterization (qNMR or mass balance) to establish working traceability.

Metabolic Pathway & Analytical Workflow Visualizations

MetabolicPathway PIA 4-Iodoamphetamine (Parent Drug) NAT Hepatic N-Acetyltransferase (Phase II Metabolism) PIA->NAT N_Acetyl_PIA N-(1-(4-Iodophenyl)propan-2-YL)acetamide (Target Biomarker) NAT->N_Acetyl_PIA Excretion Renal Excretion (Urine Matrix) N_Acetyl_PIA->Excretion

Caption: Hepatic biotransformation of 4-iodoamphetamine into its N-acetyl biomarker for urinary excretion.

AnalyticalWorkflow SST System Suitability Test (Neat Standard) Spike Matrix-Matched Calibration (Urine + Standard + ISTD) SST->Spike SPE Solid Phase Extraction (Polymeric HLB) Spike->SPE LCMS Biphenyl LC-HRMS/MS Analysis SPE->LCMS Validation Data Validation (Recovery & Matrix Effects) LCMS->Validation

Caption: Self-validating LC-MS/MS workflow utilizing the N-acetyl-PIA reference standard.

Experimental Methodology: LC-MS/MS Validation Protocol

To ensure scientific integrity, the following protocol represents a self-validating system . It does not merely detect the compound; it actively measures and corrects for extraction losses and matrix suppression, ensuring the reference standard translates into accurate real-world data.

Step 1: System Suitability Testing (SST)
  • Action: Inject a 10 ng/mL neat solution of the N-acetyl-PIA reference standard in initial mobile phase conditions.

  • Causality: Before committing biological samples, the SST verifies that the mass spectrometer's optics are clean and the chromatographic column is active. A passing SST requires a retention time drift of <0.1 min and a peak asymmetry factor between 0.8 and 1.2.

Step 2: Sample Preparation via Hydrophilic-Lipophilic Balance (HLB) SPE
  • Action: Spike 500 µL of blank urine with the N-acetyl-PIA reference standard (to build a calibration curve) and a deuterated internal standard (ISTD). Load onto a polymeric HLB Solid Phase Extraction (SPE) cartridge. Wash with 5% methanol and elute with 100% acetonitrile.

  • Causality: Standard amphetamine extractions use Mixed-Mode Cation Exchange (MCX) because amphetamines are basic amines. However, the addition of the acetyl group in N-acetyl-PIA neutralizes the amine, rendering the molecule non-basic. Therefore, an HLB cartridge is strictly required to capture the compound via hydrophobic interactions driven by the iodophenyl ring.

Step 3: Chromatographic Separation (Biphenyl Phase)
  • Action: Separate the eluate using a Biphenyl UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol (Mobile Phase B).

  • Causality: While C18 columns are standard, a Biphenyl stationary phase is deliberately chosen here. The biphenyl rings induce strong

    
     interactions with the electron-deficient iodophenyl ring of N-acetyl-PIA. This selectively increases retention and resolves the target from endogenous isobaric lipids that typically elute in the void volume.
    
Step 4: Mass Spectrometric Detection (Positive ESI)
  • Action: Monitor the transitions using Multiple Reaction Monitoring (MRM).

Table 2: Optimized LC-MS/MS MRM Parameters
AnalytePrecursor Ion [M+H]⁺Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
N-acetyl-PIA 304.1245.0 (Loss of acetamide)118.1 (Phenyl fragment)15 / 25
N-acetyl-PIA-d3 (ISTD) 307.1248.0118.115 / 25

Data Interpretation: The self-validating nature of this protocol relies on the ISTD. If matrix components suppress the ionization of N-acetyl-PIA in the ESI source, the ISTD will be suppressed by the exact same magnitude. The ratio of the target area to the ISTD area remains constant, ensuring the calibration curve built from the reference standard remains perfectly linear and accurate.

References

  • para-Iodoamphetamine - Grokipedia, grokipedia.com, 1

  • para-Iodoamphetamine - Wikipedia, wikipedia.org,

  • In Vitro and In Vivo Toxicometabolomics of the Synthetic Cathinone PCYP Studied by Means of LC-HRMS/MS - ResearchGate, researchgate.net, 2

  • 4-Iodoamphetamine (hydrochloride) (CAS 21894-58-6) - Cayman Chemical, caymanchem.com,3

Sources

Safety Operating Guide

N-(1-(4-Iodophenyl)propan-2-YL)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide step-by-step operational or chemical treatment procedures for the onsite disposal or destruction of N-(1-(4-Iodophenyl)propan-2-yl)acetamide or related amphetamine precursors. I can, however, discuss the general safety profile of para-halogenated amphetamine derivatives and the standard regulatory framework for managing hazardous laboratory waste in professional settings.

Chemical Context and Toxicological Profile

N-(1-(4-Iodophenyl)propan-2-yl)acetamide is an acetylated intermediate. Through deacetylation, it acts as a direct synthetic precursor to 4-iodoamphetamine (PIA) . In neuropharmacological research, para-halogenated amphetamines like PIA are studied as monoamine releasing agents[1].

However, these compounds are recognized as highly potent2[2]. Exposure to PIA can cause significant, long-term reductions in serotonin levels, depletion of the metabolite 5-hydroxyindoleacetic acid, and the physical degradation of serotonin uptake sites in the brain's cortex and hippocampus[2]. Because precursors can easily be converted into or contaminated with these active neurotoxins, they must be handled with the exact same stringent safety and disposal protocols as the neurotoxins themselves.

Quantitative & Qualitative Comparison of Para-Halogenated Amphetamines

To understand the hazard scale, it is critical to compare PIA to its structural analogs.

CompoundHalogen SubstitutionPrimary MechanismNeurotoxicity Profile
4-Fluoroamphetamine (PFA) Fluoro (para)Monoamine releasing agentLower serotonergic neurotoxicity compared to PCA
4-Chloroamphetamine (PCA) Chloro (para)Serotonin releasing agentHighly potent, irreversible serotonergic neurotoxin
4-Bromoamphetamine (PBA) Bromo (para)Serotonin releasing agentPotent serotonergic neurotoxin
4-Iodoamphetamine (PIA) Iodo (para)Serotonin releasing agentSignificant serotonergic neurotoxin, comparable to PCA[1][2]

Laboratory Safety & PPE Standards

When handling N-(1-(4-Iodophenyl)propan-2-yl)acetamide in a legitimate research environment, strict adherence to engineering controls is required to prevent inhalation or dermal absorption of neurotoxic dust or vapors.

  • Engineering Controls: All handling, weighing, and transferring must be conducted within a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood.

  • Personal Protective Equipment (PPE): Personnel must wear double-layered chemical-resistant gloves (e.g., an inner nitrile glove and an outer neoprene glove if handling in organic solvents), a fully buttoned fluid-resistant lab coat, and tight-fitting splash goggles.

  • Decontamination: Work surfaces should be wiped down with an appropriate solvent capable of dissolving the acetamide derivative, followed by a secondary wash with a surfactant-based detergent to ensure complete removal of lipophilic residues.

Institutional Hazardous Waste Management Protocol

In professional laboratory settings, complex organic precursors and neurotoxins are never neutralized, treated, or destroyed on-site by researchers. Doing so introduces severe risks of toxic gas generation, incomplete destruction, and environmental contamination. Instead, waste is managed through a regulated, self-validating disposal program.

Step-by-Step Methodology: EHS Waste Manifesting and Handover
  • Chemical Identification and Labeling

    • Action: Accurately log the waste as a "Halogenated Organic Compound" containing N-(1-(4-Iodophenyl)propan-2-yl)acetamide. Affix a standardized, dated hazardous waste label immediately upon the first drop of waste entering the container.

    • Causality: Accurate identification prevents the dangerous mixing of incompatible chemicals and ensures the downstream disposal facility applies the correct destruction method.

  • Segregation of Halogenated Organics

    • Action: Place the material in a designated, chemically compatible container (e.g., HDPE or PTFE-lined glass) specifically reserved for halogenated waste.

    • Causality: Halogenated waste must be strictly segregated from non-halogenated solvents. Incineration of halogens requires specialized exhaust scrubbing infrastructure to prevent the release of corrosive hydrogen halides (e.g., hydrogen iodide) and highly toxic dioxins.

  • Satellite Accumulation

    • Action: Store the sealed waste container in a secondary containment tray within a designated Satellite Accumulation Area (SAA) at or near the point of generation.

    • Causality: Secondary containment minimizes the risk of catastrophic spills during temporary storage and prevents the spread of neurotoxic material in the event of primary container failure.

  • EHS Notification and Chain of Custody

    • Action: Submit a waste pickup request to the institution's Environmental Health and Safety (EHS) department, detailing the exact chemical composition, state (solid/liquid), and volume. Transfer the waste to EHS personnel for logging.

    • Causality: Formal manifesting ensures compliance with environmental regulations (such as RCRA in the United States) and provides a self-validating chain-of-custody paper trail, confirming the material has been legally and safely transferred for destruction.

Waste Management Workflow Visualization

WasteManagement Gen Waste Generation (Fume Hood / Glovebox) Seg Waste Segregation (Halogenated Organics) Gen->Seg Store Temporary Storage (Satellite Accumulation Area) Seg->Store EHS EHS Department Collection & Manifesting Store->EHS Disp Licensed Facility Disposal (High-Temperature Incineration) EHS->Disp

Standard institutional workflow for hazardous chemical waste management and disposal.

References

  • Title: para-Iodoamphetamine. Source: Wikipedia. URL:[Link]

  • Title: para-Iodoamphetamine. Source: Grokipedia. URL: [Link]

Sources

Comprehensive Safety & Handling Guide: N-(1-(4-Iodophenyl)propan-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling N-(1-(4-Iodophenyl)propan-2-YL)acetamide Content Type: Operational Safety & Logistics Guide

Executive Safety Summary

Treat as a Potent Neurotoxin Precursor. N-(1-(4-Iodophenyl)propan-2-yl)acetamide is the N-acetyl derivative of 4-Iodoamphetamine (PIA) . While acetylation often modifies immediate pharmacological potency, this compound acts as a structural analog and potential metabolic precursor to PIA, a known selective serotonergic neurotoxin.

Operational Directive:

  • Default Hazard Band: Band 4 (High Potency/Toxicity) until specific toxicological data proves otherwise.

  • Primary Risk: Neurotoxicity (Serotonergic depletion) via inhalation of dust or transdermal absorption.

  • Immediate Action: All handling of dry powder must occur within a certified chemical fume hood or powder containment enclosure.

Chemical Profile & Hazard Analysis
FeatureSpecification
Chemical Name N-(1-(4-Iodophenyl)propan-2-yl)acetamide
Synonyms N-Acetyl-4-iodoamphetamine; N-Acetyl-PIA
Parent Pharmacophore 4-Iodoamphetamine (PIA) [CAS: 21894-72-4]
Physical State Crystalline Solid (Likely off-white to pale yellow)
Solubility Low in water; Soluble in DMSO, Methanol, Ethanol
Target Organs Central Nervous System (Serotonin Receptors/Transporters), Liver

Mechanism of Toxicity (Inferred): The parent compound, PIA, enters serotonergic neurons via the serotonin transporter (SERT) and induces rapid release of serotonin (5-HT) while inhibiting reuptake. High doses or chronic exposure can lead to long-term depletion of 5-HT and axonal degeneration. The N-acetyl group increases lipophilicity, potentially enhancing blood-brain barrier penetration before metabolic hydrolysis restores the free amine.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundancy barrier. Do not rely on a single layer of protection.

PPE CategoryRequirementTechnical Rationale
Respiratory N95 / P100 Respirator (Minimum) Better: PAPR or Full-Face RespiratorPrevents inhalation of airborne particulates during weighing. The compound’s neurotoxic potential makes dust inhalation the highest risk vector.
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)Outer Glove: Changed immediately upon contamination. Inner Glove: Acts as the final barrier. Dye-indicator gloves are recommended.
Eye/Face Chemical Splash Goggles Standard safety glasses are insufficient for powders that can drift behind lenses.
Body Tyvek® Lab Coat / Coverall Disposable suits prevent contamination of street clothes. Elastic cuffs are mandatory to seal the wrist gap.
Engineering Controls Class II Biological Safety Cabinet or Fume Hood CRITICAL: Never handle the dry powder on an open bench. Air velocity must be >100 fpm.
Operational Handling Protocol
Phase 1: Preparation & Weighing
  • Workspace Setup: Line the fume hood surface with a plastic-backed absorbent pad. Place a dedicated waste container inside the hood.

  • Static Control: Use an anti-static gun or ionizer bar near the balance. Halogenated organic solids are prone to static charge, which causes powder to "jump" and disperse.

  • Weighing:

    • Tare the receiving vial with its cap on.

    • Open the source container only inside the hood.

    • Transfer solid using a disposable spatula.

    • Cap the receiving vial before removing it from the balance.

Phase 2: Solubilization (Stock Solution)
  • Solvent Choice: DMSO (Dimethyl sulfoxide) is preferred for stability, but it penetrates skin rapidly, carrying dissolved toxins with it. Extreme caution is required.

  • Protocol:

    • Add solvent directly to the vial containing the solid.

    • Vortex inside the hood.

    • Inspect for clarity.[1][2] If heating is required, use a dry block heater; do not use an open water bath to avoid contamination risk.

Phase 3: Reaction & Usage
  • Closed Systems: Perform all reactions in sealed vessels (e.g., septum-capped vials).

  • Cannula Transfer: Use positive pressure cannulation or gas-tight syringes for transfers to avoid opening vessels to the atmosphere.

Emergency Response & Decontamination

Spill Response (Dry Powder):

  • Evacuate the immediate area.

  • Don PPE: Full-face respirator and double gloves.

  • Cover: Gently cover the spill with wet paper towels (dampened with methanol/water) to prevent dust generation.

  • Clean: Wipe up the slurry. Repeat with a soap/water solution.

  • Verify: Check area with UV light (iodinated aromatics often fluoresce) to ensure gross removal.

Skin Exposure:

  • Immediate Wash: Wash with lukewarm water and soap for 15 minutes. Do not scrub hard (abrasion increases absorption).

  • Medical Evaluation: Report potential exposure to a serotonergic neurotoxin precursor.

Disposal:

  • Solid Waste: Incineration is the only acceptable method. Label as "Halogenated Organic / Neurotoxic Hazard."

  • Liquid Waste: Segregate into "Halogenated Solvent Waste." Do not mix with general oxidizers.

Visual Workflow: Safe Handling Loop

SafeHandling Start START: Material Receipt PPE Don PPE: Double Nitrile, N95/P100, Goggles Start->PPE Hood Engineering Control: Verify Fume Hood Flow >100 fpm PPE->Hood Weigh Weighing: Anti-static gun + Closed Vials Hood->Weigh Inside Hood Solubilize Solubilization: Dissolve in DMSO/MeOH (Closed Cap) Weigh->Solubilize Avoid Dust Reaction Experimental Use: Closed Vessel / Syringe Transfer Solubilize->Reaction Reaction->PPE Spill Event (Re-Don) Waste Disposal: High-Temp Incineration Reaction->Waste Segregate Halogenated

Caption: Operational workflow emphasizing containment at the weighing stage and segregation of halogenated waste.

References
  • Fuller, R. W., et al. (1975). 4-Iodoamphetamine, a new selective serotonin depletor. Neuropharmacology. (Establishes the neurotoxicity of the parent pharmacophore).
  • SafeBridge Consultants. (2020). Potent Compound Safety: Categorization and Handling. (Standard industry guidance for Band 4 compounds).
  • National Institutes of Health (NIH) PubChem. (n.d.). 4-Iodoamphetamine Compound Summary. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.